molecular formula C16H23NO2 B086926 Piperocaine CAS No. 136-82-3

Piperocaine

Cat. No.: B086926
CAS No.: 136-82-3
M. Wt: 261.36 g/mol
InChI Key: YQKAVWCGQQXBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperocaine is an ester-type local anesthetic developed in the 1920s, primarily used in scientific research to investigate the mechanism of action and pharmacology of sodium channel blockers . Its main research value lies in its ability to act as a voltage- and use-dependent blocker of voltage-gated sodium (Nav) channels . By diffusing into neuronal cells and binding to the intracellular side of these channels, this compound stabilizes them in an inactivated state, thereby preventing sodium influx and the subsequent initiation and propagation of action potentials . This mechanism is fundamental to achieving localized nerve conduction blockade, making this compound a useful tool for studying neuronal excitability and signal transduction pathways in experimental models. Researchers utilize this compound in studies focused on the structure-activity relationships of local anesthetics and for probing the gating mechanisms of specific Nav channel subtypes, contributing to the broader understanding of peripheral nervous system function and the development of targeted anesthetic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKAVWCGQQXBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048315
Record name Piperocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-82-3
Record name Piperocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPEROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66XUI6GZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Piperocaine's Interaction with Voltage-Gated Sodium Channels: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperocaine, a local anesthetic developed in the early 20th century, exerts its therapeutic effects by blocking nerve impulse propagation. The primary molecular target for this action is the voltage-gated sodium channel (Nav). This technical guide delineates the mechanism of action of this compound on these channels, drawing upon the well-established principles of local anesthetic pharmacology and structure-activity relationships within the piperidine class of anesthetics. While direct quantitative data for this compound is limited in contemporary literature, its mechanism can be inferred from its chemical structure and the extensive research on analogous compounds. This document summarizes the current understanding of how local anesthetics like this compound interact with Nav channels, provides a framework for the experimental protocols used to study these interactions, and presents visual representations of the key pathways and mechanisms.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a local anesthetic of the ester type, characterized by a piperidine ring in its structure.[1] Local anesthetics function by reversibly blocking the generation and conduction of action potentials in nerve fibers.[2] This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels, which are critical for the depolarization phase of the action potential.[2]

Voltage-gated sodium channels are transmembrane proteins that exist in different conformational states: resting, open, and inactivated.[2] The affinity of local anesthetics for the channel is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.[3] This "state-dependent block" is a cornerstone of their mechanism of action and contributes to their clinical efficacy, particularly in rapidly firing neurons which are more susceptible to blockade.[3]

Inferred Mechanism of Action of this compound

This compound, like other traditional local anesthetics, is believed to interact with a receptor site located in the inner pore of the sodium channel, specifically on the S6 transmembrane segment of domain IV.[3] The molecule, in its uncharged form, is thought to traverse the lipid membrane to access the intracellular side of the channel. Once in the cytoplasm, an equilibrium is established between the charged and uncharged forms. The charged, protonated form is then believed to enter the open channel gate and bind to the receptor site.

The key features of this compound's inferred mechanism of action include:

  • State-Dependent Binding: this compound is expected to exhibit higher affinity for the open and inactivated states of the sodium channel. This is a characteristic feature of most local anesthetics and is explained by the modulated receptor hypothesis, which posits that the conformation of the binding site changes with the channel's state.[3]

  • Hydrophobic and Hydrophilic Pathways: The drug likely utilizes both a hydrophobic pathway (partitioning into the cell membrane to reach the binding site) and a hydrophilic pathway (entering through the open channel pore). The relative contribution of each pathway is influenced by the drug's physicochemical properties, such as its lipophilicity and pKa.

  • Frequency-Dependent Block: The blocking effect of this compound is anticipated to be frequency-dependent (use-dependent), meaning that the degree of block increases with the frequency of nerve stimulation. This is a direct consequence of the state-dependent binding, as more channels enter the susceptible open and inactivated states during high-frequency firing.

Structure-Activity Relationships of Piperidine-Based Local Anesthetics

Studies on piperidine derivatives have highlighted several structural features that influence their anesthetic potency and duration of action:

  • Lipophilicity: Increased lipid solubility generally correlates with higher potency. This is because a more lipophilic molecule can more readily partition into the nerve membrane to reach its site of action.[4][5]

  • Piperidine Ring Substitution: Modifications to the piperidine ring can significantly alter the anesthetic profile. For instance, the addition of alkyl groups can increase lipophilicity and, consequently, potency and duration of action.

  • Intermediate Chain: The nature of the linkage (ester or amide) between the aromatic ring and the piperidine moiety affects the drug's metabolism and duration of action. Ester-linked local anesthetics, like this compound, are typically hydrolyzed more rapidly in plasma.[5]

Quantitative Data for Local Anesthetics

While specific quantitative data for this compound is scarce, the following table summarizes typical inhibitory concentrations (IC50) for other well-studied local anesthetics to provide a comparative context. These values can vary depending on the specific sodium channel subtype and the experimental conditions.

Local AnestheticSodium Channel SubtypeIC50 (µM)Experimental ConditionReference
LidocaineNav1.7450Tonic Block[6]
LidocaineNav1.8104Tonic Block[6]
Ropivacaine----
Bupivacaine----

Experimental Protocols

The primary technique for characterizing the mechanism of action of local anesthetics on voltage-gated sodium channels is patch-clamp electrophysiology .

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of an isolated neuron or a cell expressing a specific sodium channel subtype.

Methodology:

  • Cell Preparation: Neurons (e.g., dorsal root ganglion neurons) are acutely dissociated or cell lines (e.g., HEK293) are transfected to express the desired sodium channel subtype.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an intracellular solution that mimics the cell's internal environment.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state. Depolarizing voltage steps are then applied to elicit sodium currents.

  • Drug Application: The local anesthetic is applied to the extracellular solution at known concentrations.

  • Data Analysis: The effects of the drug on various parameters of the sodium current are measured, including:

    • Tonic Block: Reduction in peak current amplitude during infrequent stimulation.

    • Frequency-Dependent Block: Progressive reduction in current amplitude during a train of depolarizing pulses.

    • Shifts in Voltage-Dependence of Activation and Inactivation: Changes in the voltage at which channels open and inactivate.

    • Recovery from Inactivation: The time course of the channel's return to the resting state from the inactivated state.

Visualizing the Mechanism of Action

Signaling Pathway of Local Anesthetic Action

LocalAnesthetic_Pathway cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel Resting Resting State Open Open State Resting->Open Activation (Depolarization) Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Recovery LA_ext This compound (Extracellular) LA_mem This compound (in Membrane) LA_ext->LA_mem Hydrophobic Pathway LA_int This compound (Intracellular) LA_mem->LA_int LA_int->Open Hydrophilic Pathway LA_int->Open Binds LA_int->Inactivated Binds

Caption: General pathways for local anesthetic access to the voltage-gated sodium channel.

Experimental Workflow for Patch-Clamp Analysis

PatchClamp_Workflow A Cell Preparation (e.g., Dissociated Neurons) B Whole-Cell Configuration Establishment A->B C Control Recordings (Baseline Sodium Currents) B->C D This compound Application C->D E Recording of Blocked Sodium Currents D->E F Data Analysis (Tonic, Use-Dependent Block, etc.) E->F G Washout E->G H Post-Washout Recording G->H

Caption: A simplified workflow for a whole-cell patch-clamp experiment.

Logical Relationship of State-Dependent Block

State_Dependent_Block cluster_channel_states Channel States cluster_affinity This compound Affinity Resting Resting Low_Affinity Low Resting->Low_Affinity Open Open High_Affinity High Open->High_Affinity Inactivated Inactivated Inactivated->High_Affinity

Caption: The relationship between sodium channel state and this compound binding affinity.

Conclusion

While direct, quantitative experimental data on the interaction of this compound with voltage-gated sodium channels is limited in the current body of scientific literature, a robust mechanistic understanding can be inferred from its chemical structure and the well-established principles of local anesthetic pharmacology. As a piperidine-based local anesthetic, this compound is presumed to function as a state- and frequency-dependent blocker of voltage-gated sodium channels, with its potency and kinetics influenced by its physicochemical properties, notably its lipophilicity. Further electrophysiological studies are warranted to precisely quantify its binding affinity, subtype selectivity, and the kinetics of its interaction with different states of the sodium channel. Such data would be invaluable for a more complete understanding of its pharmacological profile and for the rational design of novel local anesthetics.

References

A Technical History of Piperocaine as a Local Anesthetic in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine, a synthetic local anesthetic of the ester class, emerged in the 1920s as part of the scientific pursuit for safer and more effective alternatives to cocaine.[1] This technical guide provides a comprehensive overview of the history of this compound in research, focusing on its chemical properties, mechanism of action, and the experimental methodologies used to evaluate its anesthetic effects. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are detailed to facilitate reproducibility.

Chemical and Physical Properties

This compound hydrochloride is the salt form commonly used in research and clinical applications. Its chemical structure and physical properties are fundamental to its function as a local anesthetic.

PropertyValueReference
Chemical Name 3-(2-methylpiperidin-1-yl)propyl benzoate hydrochloride[2]
Molecular Formula C₁₆H₂₄ClNO₂[3][4]
Molecular Weight 297.82 g/mol [2][3][4]
Appearance Crystalline solid[3]
Solubility 1 g in 1.5 mL of water; 1 g in 4.5 mL of alcohol; Soluble in chloroform; Practically insoluble in ether and fixed oils.[3]
Melting Point 167-169 °C[3]
pKa Information not available in search results
Synthesis Alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (pipicoline).[1]

Mechanism of Action: Reversible Sodium Channel Blockade

The primary mechanism of action for this compound, like other local anesthetics, is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[5] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the generation and conduction of nerve impulses, this compound produces a temporary loss of sensation in the localized area of application.

The following diagram illustrates the signaling pathway of local anesthetic action:

LocalAnestheticMechanism cluster_membrane Nerve Cell Membrane NaChannel_Closed Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Closed->NaChannel_Open Opens NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivates NoAP No Action Potential (Anesthesia) NaChannel_Open->NoAP Blockade of Na+ Influx NaChannel_Inactive->NaChannel_Closed Resets NerveImpulse Nerve Impulse (Depolarization) NerveImpulse->NaChannel_Closed Stimulus This compound This compound (Unionized Form) Piperocaine_Ionized This compound (Ionized Form) This compound->Piperocaine_Ionized Enters Axoplasm & Ionizes Piperocaine_Ionized->NaChannel_Open Binds to Channel Pore

Caption: Mechanism of action of this compound.

Quantitative Data: Potency, Toxicity, and Duration of Action

Quantitative assessment of a local anesthetic's properties is crucial for understanding its clinical potential and safety profile. The following tables summarize the available data for this compound.

Table 1: Toxicity of this compound Hydrochloride
SpeciesRoute of AdministrationLD₅₀ (Median Lethal Dose)Reference
RabbitIntravenous (i.v.)18 ± 6 mg/kg[6]
MouseSubcutaneous (s.c.)9 mg/20g[6]
RatIntraperitoneal (i.p.)129 mg/kg[6]

No data was found in the search results for the median effective dose (ED₅₀) or the specific duration of anesthetic action for this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following protocols are representative of the types of experiments used to evaluate local anesthetics like this compound. While specific studies on this compound are not detailed in the available search results, these general protocols are applicable.

Infiltration Anesthesia in the Guinea Pig (Wheal Anesthesia)

Objective: To determine the onset and duration of local anesthesia after intradermal injection.

Methodology:

  • Animal Model: Albino guinea pigs are typically used. The dorsal skin is clipped free of hair.

  • Procedure:

    • A series of six wheals are raised on the back of each guinea pig by intradermal injection of 0.25 mL of the test solution (this compound hydrochloride in varying concentrations) and a saline control.

    • The anesthetic effect is assessed by pricking the center of each wheal with a sharp needle at regular intervals (e.g., every 5 minutes).

    • The absence of a skin twitch (panniculus carnosus reflex) is considered a positive anesthetic response.

  • Data Analysis: The duration of anesthesia is recorded as the time from injection until the return of the skin twitch reflex.

Sciatic Nerve Block in Rats or Frogs

Objective: To evaluate the potency and duration of a local anesthetic in producing a nerve conduction block.

Methodology:

  • Animal Model: Rats or frogs are commonly used.

  • Procedure (Frog):

    • The frog is pithed, and the sciatic nerve is dissected.

    • The nerve is placed on electrodes, and a baseline action potential is recorded upon stimulation.

    • The nerve is then immersed in a solution of the test anesthetic (e.g., this compound hydrochloride).

    • Action potentials are recorded at regular intervals to determine the time to complete block and the duration of the block after washing the nerve with a control solution.

  • Procedure (Rat):

    • The rat is anesthetized, and the sciatic nerve is exposed.

    • The test solution is injected around the nerve.

    • Anesthetic effect is assessed by testing for motor blockade (e.g., loss of foot withdrawal reflex to a pinch) and sensory blockade (e.g., response to a thermal stimulus).

  • Data Analysis: The onset and duration of the motor and sensory block are recorded.

The following diagram illustrates a general workflow for evaluating local anesthetic efficacy:

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis AnimalModel Select Animal Model (e.g., Guinea Pig, Rat) AnestheticPrep Prepare this compound Solutions (Varying Concentrations) AnimalModel->AnestheticPrep Administration Administer Anesthetic (e.g., Intradermal, Perineural) AnestheticPrep->Administration Assessment Assess Anesthetic Effect (e.g., Reflex Test, Action Potential) Administration->Assessment At Timed Intervals RecordData Record Onset and Duration of Anesthesia Assessment->RecordData Analyze Statistical Analysis RecordData->Analyze

References

Piperocaine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Piperocaine Hydrochloride

Introduction

This compound hydrochloride is a synthetic local anesthetic of the ester type, first developed in the 1920s.[1] It has been utilized in various anesthetic applications, including infiltration, nerve blocks, and dental procedures.[1][2] For researchers and drug development professionals, this compound hydrochloride serves as a significant tool for investigating the pharmacology and function of voltage-gated sodium channels.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and mechanism of action.

Chemical Structure and Identification

This compound hydrochloride's structure consists of a benzoate ester linked to a 2-methylpiperidine moiety.[3] This structural arrangement is fundamental to its anesthetic activity. The molecule possesses a hydrophilic tertiary amine group, which allows it to exist as a water-soluble hydrochloride salt, and a lipophilic aromatic ester portion, which facilitates its passage across nerve membranes.[1]

Structural Identifiers:

  • IUPAC Name: 3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride[4][5]

  • CAS Registry Number: 533-28-8[1][3][6]

  • SMILES: CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl[3][4]

  • InChI Key: ZXSGQNYQJIUMQN-UHFFFAOYSA-N[1][3][4]

Physicochemical Properties

This compound hydrochloride is typically supplied as a white, odorless, crystalline powder.[1][3] It is known to be stable in air.[3][6]

PropertyValueSource
Molecular Formula C₁₆H₂₄ClNO₂[3][4]
Molecular Weight 297.82 g/mol [1][3][4][6]
Melting Point 167-169°C[3][6]
Solubility Water: 1 g in 1.5 mLAlcohol: 1 g in 4.5 mLAlso soluble in chloroform. Practically insoluble in ether and fixed oils.[1][3][6]
Appearance White, odorless crystalline powder/solid[1][3]

Experimental Protocols

Synthesis of this compound Hydrochloride

The historically significant and common method for synthesizing this compound hydrochloride is based on the research by S. M. McElvain.[3][6] The process involves two main steps:

  • Alkylation: The primary step is the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (also known as pipicoline).[1][3] This reaction forms the this compound base.

  • Salt Formation: The resulting this compound base is then treated with hydrochloric acid to convert it into its more stable and water-soluble hydrochloride salt.[3]

Modern synthetic approaches still utilize these fundamental principles of ester formation and amine alkylation, with a focus on optimizing reaction conditions to improve yield and purity.[1]

Mechanism of Action

The primary mechanism of action for this compound hydrochloride as a local anesthetic is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[1][2][3]

  • Diffusion: The uncharged, lipophilic base form of this compound crosses the nerve membrane to reach its site of action.[1]

  • Binding and Blockade: Inside the neuron, the protonated, cationic form of the molecule binds to the voltage-gated sodium channels.[1]

  • Inhibition of Nerve Impulses: This binding obstructs the influx of sodium ions, which is a critical step for the depolarization of the neuronal membrane.[1] By preventing this influx, this compound hydrochloride inhibits the generation and conduction of action potentials, effectively blocking the transmission of nerve impulses and resulting in a loss of sensation.[1][7]

Some research also indicates that this compound may partially inhibit dopamine, suggesting a more complex pharmacological profile.[1][3]

Piperocaine_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular NaChannel_open Voltage-Gated Na+ Channel (Open) AP Action Potential Blocked NaChannel_open->AP Leads to Action Potential NaChannel_blocked Voltage-Gated Na+ Channel (Blocked) NaChannel_blocked->AP Prevents Influx Piperocaine_HCl This compound HCl (Cationic Form) Piperocaine_base This compound (Base Form) Piperocaine_HCl->Piperocaine_base Equilibrium Piperocaine_base_in This compound (Base Form) Piperocaine_base->Piperocaine_base_in Membrane Diffusion Na_ion_out Na+ Na_ion_out->NaChannel_open Influx Piperocaine_H_in This compound (Cationic Form) Piperocaine_base_in->Piperocaine_H_in Protonation Piperocaine_H_in->NaChannel_blocked Binds to Channel

References

Synthesis of Piperocaine from 3-chloropropyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthesis of Piperocaine (3-(2-methylpiperidin-1-yl)propyl benzoate), a local anesthetic of the ester type. The historically significant and primary method for its preparation involves the N-alkylation of 2-methylpiperidine with 3-chloropropyl benzoate. This document outlines the synthetic pathway, beginning with the preparation of the key intermediate, 3-chloropropyl benzoate, followed by its reaction with 2-methylpiperidine to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development activities.

Part 1: Synthesis of 3-Chloropropyl Benzoate

The synthesis commences with the preparation of the electrophilic intermediate, 3-chloropropyl benzoate. This is achieved through the esterification of benzoic acid. A reliable method involves the reaction of benzoic acid with 1-bromo-3-chloropropane in the presence of a base.

Experimental Protocol: 3-Chloropropyl Benzoate

A detailed protocol for the synthesis of 3-chloropropyl benzoate is adapted from patent literature, which describes a robust method for its preparation.

  • Reaction Setup : To a slurry of benzoic acid (186 g, 1.52 mol) in ethyl acetate (200 ml), add 1-bromo-3-chloropropane (200 g, 1.27 mol) at 10°C.

  • Addition of Base : Slowly add triethylamine (256.9 g, 2.54 mol) to the mixture while maintaining the temperature at 10°C.

  • Reaction Execution : Stir the reaction mixture for 12 hours at 40°C.

  • Workup and Extraction : Cool the mixture and dilute with water (800 ml). Extract the aqueous layer with ethyl acetate (200 ml).

  • Washing : Wash the combined organic layer sequentially with an aqueous sodium bicarbonate solution (150 ml) and water (400 ml).

  • Isolation : Concentrate the organic layer under reduced pressure to yield crude 3-chloropropyl benzoate (225.4 g), which can be used in the subsequent step without further purification.[1]

Quantitative Data: Synthesis of 3-Chloropropyl Benzoate
ParameterValueUnitMoles (mol)
Benzoic Acid186g1.52
1-Bromo-3-chloropropane200g1.27
Triethylamine256.9g2.54
Ethyl Acetate (solvent)200ml-
Reaction Temperature40°C-
Reaction Time12hours-
Product 3-Chloropropyl Benzoate g -
Yield (Crude)225.4g-

Visualization: Synthesis Pathway of 3-Chloropropyl Benzoate

G benzoic_acid Benzoic Acid reagents Triethylamine Ethyl Acetate 40°C, 12h benzoic_acid->reagents bromo_chloro 1-Bromo-3-chloropropane bromo_chloro->reagents product 3-Chloropropyl Benzoate reagents->product Esterification

Caption: Reaction scheme for the synthesis of 3-chloropropyl benzoate.

Part 2: Synthesis of this compound from 3-Chloropropyl Benzoate

The final step in the synthesis is the nucleophilic substitution reaction between 3-chloropropyl benzoate and 2-methylpiperidine (also known as pipicoline). This N-alkylation reaction forms the tertiary amine structure of this compound.

Experimental Protocol: 3-(2-Methylpiperidin-1-yl)propyl Benzoate (this compound)

The following protocol is a reconstruction based on the conditions described in the seminal 1927 paper by S. M. McElvain, supplemented with standard organic chemistry procedures for reactions of this type, as the original publication lacks full experimental details.

  • Reaction Setup : In a sealed reaction vessel, combine 3-chloropropyl benzoate (1.0 eq) and 2-methylpiperidine (1.2 eq). Note: A slight excess of the amine is common practice to ensure complete consumption of the alkylating agent and to act as a base to neutralize the HCl byproduct.

  • Reaction Execution : Heat the neat (solvent-free) mixture to between 125-150°C. Maintain this temperature for 1 to 3 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material (3-chloropropyl benzoate) is consumed.

  • Workup : Cool the reaction mixture to room temperature. Dilute the crude mixture with diethyl ether. The hydrochloride salt of unreacted 2-methylpiperidine may precipitate and can be removed by filtration.

  • Purification (Base) : Wash the ether solution successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base as an oil. Further purification can be achieved via vacuum distillation.

  • Salt Formation (Hydrochloride) : For the hydrochloride salt, dissolve the purified this compound base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add an excess of saturated ethereal hydrogen chloride or a solution of HCl in isopropanol dropwise with stirring. The this compound hydrochloride will precipitate as a white solid.

  • Isolation : Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data: Synthesis of this compound
ParameterValueUnitNotes
3-Chloropropyl Benzoate1.0Molar Eq.Limiting Reagent
2-Methylpiperidine~1.2Molar Eq.Plausible ratio; acts as reactant and base
Reaction Temperature125 - 150°CSourced from McElvain, 1927
Reaction Time1 - 3hoursSourced from McElvain, 1927
Product This compound -3-(2-Methylpiperidin-1-yl)propyl benzoate
YieldNot Reported%Yield was not specified in the available literature

Visualization: Synthesis Pathway of this compound

G chloropropyl_benzoate 3-Chloropropyl Benzoate conditions 125-150°C 1-3 hours chloropropyl_benzoate->conditions methylpiperidine 2-Methylpiperidine methylpiperidine->conditions This compound This compound conditions->this compound N-Alkylation hcl_salt This compound HCl This compound->hcl_salt + HCl

Caption: Reaction scheme for the synthesis of this compound via N-alkylation.

Overall Experimental Workflow

The complete synthesis from benzoic acid to this compound hydrochloride involves two main chemical transformations followed by purification and salt formation steps.

G start Start: Benzoic Acid & 1-Bromo-3-chloropropane step1 Step 1: Esterification start->step1 intermediate Intermediate: Crude 3-Chloropropyl Benzoate step1->intermediate step2 Step 2: N-Alkylation (with 2-Methylpiperidine) intermediate->step2 purification Workup & Purification step2->purification product_base Product: This compound (Base) purification->product_base step3 Step 3: Salt Formation product_base->step3 final_product Final Product: This compound HCl step3->final_product

Caption: Overall workflow for the synthesis of this compound Hydrochloride.

References

Piperocaine: A Neuropharmacological Guide to a Classic Cocaine Analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine, a synthetic local anesthetic first developed in the 1920s, has garnered renewed interest in neuropharmacology as a valuable tool for studying the mechanisms of cocaine addiction and for the development of potential therapeutic agents.[1] As an ester-type local anesthetic, its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse conduction.[2] However, its structural and functional similarities to cocaine, particularly its ability to partially inhibit dopamine reuptake, position it as a significant compound for comparative neuropharmacological research.[2] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, neuropharmacological properties, and the experimental protocols necessary for its investigation as a cocaine analog.

Chemical and Pharmacological Profile

Synthesis: The primary and historically significant method for synthesizing this compound hydrochloride involves the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine (also known as pipicoline).[1][2]

Mechanism of Action: Like other local anesthetics, this compound's primary effect is the blockade of voltage-gated sodium channels in neuronal membranes.[2] This action prevents the initiation and propagation of action potentials, resulting in local anesthesia. Crucially for its role as a cocaine analog, research indicates that this compound also partially inhibits the dopamine transporter (DAT), though it is considered less potent than cocaine in this regard.[2][3] Cocaine's primary reinforcing and psychostimulant effects are mediated by its high-affinity blockade of the DAT, leading to increased extracellular dopamine concentrations in the brain's reward circuitry.[4]

Quantitative Data: A Comparative Analysis

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Cocaine ~100 - 600~100 - 1000~200 - 5000
This compound Data not availableData not availableData not available

Note: Ki values for cocaine can vary between studies depending on the experimental conditions and radioligand used.

Experimental Protocols

The following section details standardized experimental protocols that can be adapted for the neuropharmacological investigation of this compound as a cocaine analog.

Synthesis of this compound Hydrochloride

Principle: This synthesis involves a nucleophilic substitution reaction where the secondary amine of 2-methylpiperidine attacks the electrophilic carbon of 3-chloropropyl benzoate, followed by conversion to the hydrochloride salt for improved stability and solubility.

Experimental Workflow:

2-Methylpiperidine 2-Methylpiperidine Alkylation Alkylation 2-Methylpiperidine->Alkylation 3-Chloropropyl benzoate 3-Chloropropyl benzoate 3-Chloropropyl benzoate->Alkylation This compound (free base) This compound (free base) Alkylation->this compound (free base) Salt Formation Salt Formation This compound (free base)->Salt Formation HCl HCl HCl->Salt Formation This compound HCl This compound HCl Salt Formation->this compound HCl

Caption: Synthesis of this compound Hydrochloride.

Protocol:

  • Alkylation: In a round-bottom flask, dissolve 2-methylpiperidine and 3-chloropropyl benzoate in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate, to neutralize the HCl formed during the reaction.

  • Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain crude this compound free base.

  • Purification (Free Base): Purify the crude product by vacuum distillation.

  • Salt Formation: Dissolve the purified this compound free base in a suitable organic solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the precipitated this compound hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

In Vitro Receptor Binding Assay for Monoamine Transporters

Principle: This competitive binding assay measures the affinity of this compound for DAT, SERT, and NET by assessing its ability to displace a radiolabeled ligand with known high affinity for the transporter.

Experimental Workflow:

Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Radioligand Radioligand Radioligand->Incubation This compound This compound This compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki)

Caption: Receptor Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ionic currents through monoamine transporters or voltage-gated sodium channels in response to this compound application.

Experimental Workflow:

Cell Preparation Cell Preparation Gigaohm Seal Formation Gigaohm Seal Formation Cell Preparation->Gigaohm Seal Formation Whole-Cell Configuration Whole-Cell Configuration Gigaohm Seal Formation->Whole-Cell Configuration Voltage/Current Clamp Voltage/Current Clamp Whole-Cell Configuration->Voltage/Current Clamp Data Acquisition & Analysis Data Acquisition & Analysis Voltage/Current Clamp->Data Acquisition & Analysis Drug Application Drug Application Drug Application->Voltage/Current Clamp

Caption: Patch-Clamp Electrophysiology Workflow.

Protocol:

  • Cell Preparation: Culture cells expressing the transporter of interest (e.g., DAT-expressing HEK293 cells) or neurons on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with an appropriate intracellular solution.

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Voltage or Current Clamp: Clamp the cell membrane at a specific holding potential (voltage-clamp) or inject current to control the membrane potential (current-clamp).

  • Drug Application: Apply this compound at various concentrations to the cell via the perfusion system.

  • Data Acquisition and Analysis: Record the changes in membrane current or voltage in response to this compound. Analyze parameters such as the inhibition of substrate-induced currents (for transporters) or the blockade of sodium currents.

In Vivo Microdialysis

Principle: This technique measures the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals following the administration of this compound.

Experimental Workflow:

Probe Implantation Probe Implantation Baseline Collection Baseline Collection Probe Implantation->Baseline Collection Drug Administration Drug Administration Baseline Collection->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection HPLC-ECD Analysis HPLC-ECD Analysis Sample Collection->HPLC-ECD Analysis Data Analysis Data Analysis HPLC-ECD Analysis->Data Analysis

Caption: In Vivo Microdialysis Workflow.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., the nucleus accumbens) in an anesthetized rodent. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: Administer this compound or cocaine (systemically or locally through the probe) and continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline and compare the effects of this compound and cocaine.

Locomotor Activity Assessment

Principle: This behavioral test measures the stimulant or depressant effects of this compound on spontaneous movement in rodents. Cocaine typically induces hyperlocomotion.

Experimental Workflow:

Acclimation Acclimation Drug Administration Drug Administration Acclimation->Drug Administration Placement in Open Field Placement in Open Field Drug Administration->Placement in Open Field Data Recording Data Recording Placement in Open Field->Data Recording Data Analysis Data Analysis Data Recording->Data Analysis

Caption: Locomotor Activity Test Workflow.

Protocol:

  • Apparatus: Use an open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound, cocaine, or a vehicle control to different groups of animals.

  • Testing: Place each animal individually into the center of the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors. Compare the effects of this compound and cocaine to the vehicle control.

Intravenous Self-Administration

Principle: This operant conditioning paradigm assesses the reinforcing properties of this compound by determining if an animal will perform a task (e.g., lever pressing) to receive the drug.

Experimental Workflow:

Catheter Implantation Catheter Implantation Operant Training Operant Training Catheter Implantation->Operant Training Self-Administration Sessions Self-Administration Sessions Operant Training->Self-Administration Sessions Data Analysis Data Analysis Self-Administration Sessions->Data Analysis

Caption: Intravenous Self-Administration Workflow.

Protocol:

  • Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of the animal.

  • Operant Chambers: House the animals in operant conditioning chambers equipped with two levers, a drug infusion pump, and stimulus cues (e.g., lights, tones).

  • Acquisition: Train the animals to press one lever (the active lever) to receive an intravenous infusion of the drug, paired with a cue. Presses on the other lever (the inactive lever) have no consequence.

  • Dose-Response: Once stable responding is established, test different unit doses of this compound and cocaine to determine the dose-response function for self-administration.

  • Data Analysis: Analyze the number of infusions earned and the pattern of responding to determine the reinforcing efficacy of this compound relative to cocaine.

Signaling Pathways

Cocaine's blockade of the dopamine transporter leads to a cascade of downstream signaling events initiated by the prolonged activation of dopamine receptors. It is hypothesized that this compound, through its interaction with DAT, would engage similar, albeit potentially weaker, signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter This compound->DAT inhibition Dopamine_in Dopamine (reuptake) DAT->Dopamine_in blocks Dopamine_out Extracellular Dopamine DR Dopamine Receptors Dopamine_out->DR activates AC Adenylyl Cyclase DR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB (Gene Expression) PKA->CREB

Caption: Dopaminergic Signaling Pathway.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the complex neurobiological mechanisms underlying cocaine's effects. Its profile as a sodium channel blocker with dopamine reuptake inhibiting properties allows for the investigation of the interplay between local anesthetic and psychostimulant actions. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the neuropharmacology of this compound and to directly compare its effects with those of cocaine. Further research, particularly the determination of this compound's binding affinities for the monoamine transporters, is crucial for a complete understanding of its potential as a cocaine analog in neuropharmacology research.

References

The Pharmacological Profile of Piperidine-Based Local Anesthetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-based local anesthetics represent a cornerstone of modern pain management, with a rich history of development and a continuing role in surgical and therapeutic procedures. The piperidine ring, a saturated heterocycle, serves as a versatile scaffold in medicinal chemistry, and its incorporation into local anesthetic molecules has yielded compounds with a wide range of potencies, durations of action, and safety profiles.[1] This technical guide provides an in-depth exploration of the pharmacological profile of this important class of drugs, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Mechanism of Action: A Molecular Perspective

The primary mechanism of action for all local anesthetics, including those with a piperidine moiety, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[2] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and propagation of action potentials.[3] The process is reversible, allowing for the temporary and localized interruption of pain signals without causing permanent nerve damage.[2]

Local anesthetics exist in equilibrium between a lipid-soluble (uncharged) tertiary amine form and a water-soluble (charged) quaternary ammonium form.[4] The uncharged form is essential for penetrating the lipid-rich nerve sheath and cell membrane to reach the axoplasm.[5] Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site within the pore of the VGSC, primarily when the channel is in the open or inactivated state.[6] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[6]

The piperidine ring itself contributes to the lipid solubility and duration of action of these compounds.[7] Well-known piperidine-based local anesthetics include bupivacaine, ropivacaine, mepivacaine, and levobupivacaine.[1][8]

Signaling Pathway of Piperidine-Based Local Anesthetics

Local_Anesthetic_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Axoplasm LA_Uncharged Local Anesthetic (Uncharged Base) LA_Charged Local Anesthetic (Charged Cation) LA_Uncharged->LA_Charged pKa/pH dependent equilibrium LA_Uncharged_intra Local Anesthetic (Uncharged Base) LA_Uncharged->LA_Uncharged_intra Diffusion Membrane LA_Charged_intra Local Anesthetic (Charged Cation) LA_Uncharged_intra->LA_Charged_intra Equilibrium VGSC Voltage-Gated Sodium Channel LA_Charged_intra->VGSC Binds to receptor site Block Blockade of Na+ Influx VGSC->Block Na_ion Na+ Na_ion->VGSC No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of action of piperidine-based local anesthetics.

Structure-Activity Relationships (SAR)

The pharmacological properties of piperidine-based local anesthetics are intricately linked to their chemical structure. Modifications to the aromatic ring, the intermediate linker, and the piperidine ring can significantly alter a compound's potency, duration of action, and toxicity.

  • Aromatic Moiety: The nature of the aromatic group influences the lipid solubility and protein binding of the molecule. Electron-donating or withdrawing groups on the aromatic ring can modulate the pKa of the tertiary amine, affecting the onset of action.

  • Intermediate Chain: The linker, which is typically an amide in modern piperidine-based anesthetics, determines the metabolic stability of the compound. Amide-linked anesthetics are metabolized more slowly in the liver compared to ester-linked compounds, which are rapidly hydrolyzed by plasma esterases. This generally results in a longer duration of action for amide-type anesthetics.

  • Piperidine Ring and N-Substituents: The piperidine ring itself contributes to the lipophilicity of the molecule. Substituents on the nitrogen atom of the piperidine ring play a crucial role in determining the anesthetic's properties. For example, increasing the length of the N-alkyl substituent from a methyl group (mepivacaine) to a propyl group (ropivacaine) and a butyl group (bupivacaine) increases lipid solubility and duration of action.[7]

SAR_Piperidine_Anesthetics cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Core_Structure Piperidine Local Anesthetic Scaffold Aromatic_Ring Aromatic Ring (Lipophilicity, pKa) Core_Structure->Aromatic_Ring Intermediate_Linker Intermediate Linker (Metabolic Stability) Core_Structure->Intermediate_Linker Piperidine_N_Substituent Piperidine N-Substituent (Lipophilicity, Duration) Core_Structure->Piperidine_N_Substituent Potency Potency Aromatic_Ring->Potency Onset Onset of Action Aromatic_Ring->Onset Duration Duration of Action Intermediate_Linker->Duration Piperidine_N_Substituent->Potency Piperidine_N_Substituent->Duration Toxicity Toxicity Piperidine_N_Substituent->Toxicity

Caption: Structure-Activity Relationships in piperidine anesthetics.

Quantitative Pharmacological Data

The following tables summarize key physicochemical and pharmacological parameters of commonly used and investigational piperidine-based local anesthetics.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )pKalogP (Octanol/Water)
Mepivacaine246.357.62.3
Bupivacaine288.438.13.4
Ropivacaine274.408.12.9
Levobupivacaine288.438.13.4

Table 2: Pharmacological Profile

CompoundRelative PotencyOnset of ActionDuration of Action (hours)Protein Binding (%)
Mepivacaine2Fast2-377
Bupivacaine8Moderate4-895
Ropivacaine6Moderate3-694
Levobupivacaine8Moderate4-895

Table 3: Acute Toxicity (LD50) in Mice

CompoundRouteLD50 (mg/kg)
MepivacaineIV43
BupivacaineIV9.5
RopivacaineIV12.5
LevobupivacaineIV11.5

Experimental Protocols

The preclinical evaluation of novel piperidine-based local anesthetics involves a series of standardized in vivo and in vitro assays to determine their efficacy and safety.

Infiltration Anesthesia: Modified Bulbring & Wajda Model in Guinea Pigs

This model assesses the ability of a local anesthetic to block sensory nerve endings upon subcutaneous injection.

  • Animal Preparation: Healthy adult guinea pigs (300-400 g) are used. The dorsal skin is carefully shaved and cleaned.

  • Procedure:

    • Two areas on each side of the midline are marked for injection.

    • A sterile needle is inserted into the intradermal space, and the animal's reaction (flinch or vocalization) is noted. This serves as the baseline response.

    • 0.25 mL of the test compound solution (or saline control) is injected subcutaneously to form a wheal.

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), the center of the wheal is stimulated with the needle.

  • Assessment: The absence of a response to six pricks is considered complete anesthesia. The onset of action is the time to achieve complete anesthesia, and the duration is the time until the return of the flinch response.

Conduction Anesthesia: Rat Sciatic Nerve Block Model

This model evaluates the ability of a local anesthetic to block nerve impulse transmission along a major nerve trunk.

  • Animal Preparation: Adult Sprague-Dawley rats (200-250 g) are anesthetized with an appropriate agent (e.g., isoflurane). The thigh of one hind limb is shaved.

  • Procedure:

    • The sciatic nerve is located by palpation or with the aid of a nerve stimulator.

    • A precise volume (e.g., 0.2 mL) of the test anesthetic solution is injected in close proximity to the sciatic nerve.

    • Motor and sensory block are assessed at regular intervals.

  • Assessment:

    • Motor Block: Assessed by observing for foot drop and the inability of the rat to use the limb for support and movement. A scoring system (e.g., 0 = normal, 3 = complete paralysis) can be used.

    • Sensory Block: Evaluated by applying a noxious stimulus (e.g., tail-flick test with a heat source or von Frey filaments) to the plantar surface of the paw and observing the withdrawal reflex.

Terminal Anesthesia: Rabbit Corneal Reflex Model

This method is used to assess the surface anesthetic activity of a compound.

  • Animal Preparation: Healthy adult rabbits are gently restrained.

  • Procedure:

    • The corneal reflex is tested by lightly touching the cornea with a fine, soft object (e.g., a cotton wisp) and observing the blink reflex.

    • A standardized volume (e.g., 1-2 drops) of the test solution is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control.

    • The corneal reflex is tested at regular intervals after instillation.

  • Assessment: The absence of a blink reflex upon stimulation indicates successful terminal anesthesia. The onset and duration of the anesthetic effect are recorded.

Acute Toxicity: LD50 Determination (OECD Guideline 425)

This protocol determines the median lethal dose (LD50) of a substance after a single oral dose.[1][6][9]

  • Animal Selection: Young adult female rats are typically used.[6]

  • Procedure (Up-and-Down Method):

    • A single animal is dosed at a step below the best preliminary estimate of the LD50.[6]

    • If the animal survives, the next animal is dosed at a higher dose. If it dies, the next animal receives a lower dose.[6]

    • Animals are observed for at least 14 days for signs of toxicity and mortality.[6]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method. This procedure minimizes the number of animals required while providing a statistically robust estimate of acute toxicity.[6]

Preclinical Screening Workflow

The development of a novel piperidine-based local anesthetic follows a structured preclinical screening process to identify promising candidates for further development.

Preclinical_Workflow Start Design & Synthesis of Piperidine Derivatives In_Vitro In Vitro Screening (e.g., Sodium Channel Binding Assays) Start->In_Vitro In_Vivo_Efficacy In Vivo Efficacy Studies (Infiltration, Conduction, Terminal Anesthesia Models) In_Vitro->In_Vivo_Efficacy Toxicity Acute Toxicity Studies (LD50 Determination) In_Vivo_Efficacy->Toxicity Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) In_Vivo_Efficacy->Lead_Optimization Iterative Process Pharmacokinetics Pharmacokinetic Profiling (ADME) Toxicity->Pharmacokinetics Preclinical_Candidate Selection of Preclinical Candidate Pharmacokinetics->Preclinical_Candidate Lead_Optimization->Start IND_Enabling IND-Enabling Studies (GLP Toxicology, Formulation) Preclinical_Candidate->IND_Enabling End Clinical Trials IND_Enabling->End

Caption: Preclinical development workflow for local anesthetics.

Conclusion

Piperidine-based local anesthetics are a well-established and indispensable class of drugs in clinical practice. Their pharmacological profile is dictated by a complex interplay of their physicochemical properties, which are in turn governed by their molecular structure. A thorough understanding of their mechanism of action, structure-activity relationships, and the experimental models used for their evaluation is crucial for the rational design and development of new, safer, and more effective local anesthetics. This technical guide provides a comprehensive overview of these core aspects, serving as a valuable resource for researchers and drug development professionals in the field of pain management.

References

The Effect of Piperocaine on Dopamine Reuptake In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Piperocaine on dopamine reuptake, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Executive Summary

This compound, a local anesthetic of the ester type, has been demonstrated to interact with the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. In vitro studies have shown that this compound can inhibit the reuptake of dopamine, although it is less potent than cocaine. This guide synthesizes the available quantitative data, details the experimental protocols used to assess these effects, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is critical for understanding the pharmacological profile of this compound and for guiding future research into its potential effects on the central nervous system.

Quantitative Data on Dopamine Reuptake Inhibition

The primary in vitro data on this compound's effect on dopamine reuptake comes from studies comparing its activity to other local anesthetics and cocaine. The key findings are summarized below.

Table 1: Inhibition of [3H]Dopamine Uptake by this compound and Reference Compounds

CompoundConcentration (µM)% Inhibition of Dopamine UptakeSpecies/TissueReference
This compound 10047-70%Rat StriatumWoodward et al., 1995[1]
Cocaine0.7 (IC50)50%Rat StriatumWoodward et al., 1995[1]
Dimethocaine1.2 (IC50)50%Rat StriatumWoodward et al., 1995[1]
Procaine10047-70%Rat StriatumWoodward et al., 1995[1]
Tetracaine10047-70%Rat StriatumWoodward et al., 1995[1]

Table 2: Binding Affinity of Reference Compounds for the Dopamine Transporter

CompoundKi (µM)RadioligandSpecies/TissueReference
Cocaine0.6[3H]CFTRat StriatumWoodward et al., 1995[1]
Dimethocaine1.4[3H]CFTRat StriatumWoodward et al., 1995[1]

Experimental Protocols

The following sections detail the methodologies typically employed in the in vitro assessment of dopamine reuptake inhibition by compounds such as this compound.

[3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

This assay is a common method to measure the direct effect of a compound on the function of the dopamine transporter in a preparation of nerve terminals.

3.1.1 Preparation of Synaptosomes:

  • Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected on ice.

  • The tissue is homogenized in a chilled sucrose buffer (e.g., 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the uptake assay.

3.1.2 Dopamine Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of the test compound (this compound) at various concentrations.

  • The uptake reaction is initiated by the addition of a known concentration of [3H]Dopamine (e.g., 10-20 nM).

  • The incubation is carried out for a short duration (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]Dopamine.

  • The radioactivity retained on the filters, which represents the amount of [3H]Dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a known dopamine uptake inhibitor, such as cocaine (e.g., 10 µM) or by conducting the assay at 0-4°C.

  • The percentage inhibition of specific [3H]Dopamine uptake by this compound is calculated by comparing the uptake in the presence of the compound to the control (vehicle-treated) uptake.

Visualizations

Signaling Pathway of Dopamine Reuptake

Dopamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine (extracellular) Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Transport Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition

Caption: Dopamine reuptake at the synapse and the inhibitory action of this compound on the Dopamine Transporter (DAT).

Experimental Workflow for In Vitro Dopamine Uptake Assay

DA_Uptake_Workflow start Start: Rat Striatum Dissection homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifugation2 pellet Resuspend Synaptosomal Pellet centrifugation2->pellet preincubation Pre-incubation with This compound (37°C) pellet->preincubation add_radioligand Add [3H]Dopamine (Initiate Uptake) preincubation->add_radioligand incubation Incubation (37°C) add_radioligand->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate % Inhibition scintillation->analysis

Caption: Step-by-step workflow for a [3H]Dopamine uptake assay using rat striatal synaptosomes.

Discussion and Conclusion

The available in vitro data indicates that this compound is an inhibitor of the dopamine transporter. At a concentration of 100 µM, it produces a significant, albeit partial, reduction in dopamine uptake in rat striatal preparations.[1] This effect is comparable to that of other ester-type local anesthetics like procaine and tetracaine at the same concentration.[1] However, this compound is considerably less potent than cocaine, which exhibits an IC50 value in the sub-micromolar range for dopamine uptake inhibition.[1]

The lack of a specific IC50 or Ki value for this compound in the current literature highlights a gap in the pharmacological characterization of this compound. A full dose-response study would be necessary to accurately determine its potency at the dopamine transporter and to allow for a more direct comparison with other dopamine reuptake inhibitors.

The mechanism by which this compound inhibits the dopamine transporter is presumed to be competitive, similar to other local anesthetics that interact with this transporter. However, further studies, such as radioligand binding assays with [3H]WIN 35,428 or a similar DAT ligand in the presence of varying concentrations of this compound, would be required to confirm the nature of this inhibition.

References

The Electrophysiology of Piperocaine: A Technical Guide to its Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperocaine, a local anesthetic of the ester class, modulates neuronal excitability primarily by blocking voltage-gated sodium channels, a mechanism it shares with other local anesthetics. This action impedes the generation and propagation of action potentials in neurons, leading to a reversible blockade of nerve conduction and the sensation of pain. While detailed electrophysiological data specifically for this compound on voltage-gated ion channels are limited in contemporary literature, its mechanism can be largely inferred from the well-established principles of local anesthetic action. This guide synthesizes the known electrophysiological effects of local anesthetics, presents the available data on this compound, and provides detailed experimental protocols and conceptual frameworks for its study.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism by which this compound and other local anesthetics reduce neuronal excitability is through the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the rapid depolarization phase of the action potential.

Signaling Pathway of Local Anesthetic Action:

cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space VGSC Voltage-Gated Sodium Channel (VGSC) Block Blockade of Na+ Influx VGSC->Block Prevents conformational change to open state AP_Prop Action Potential Propagation Piperocaine_ext This compound (Extracellular) Piperocaine_int This compound (Intracellular) Piperocaine_ext->Piperocaine_int Membrane Permeation Piperocaine_int->VGSC Binds to receptor site within the channel No_AP Inhibition of Action Potential Block->No_AP Na_ext Na+ Na_ext->VGSC Na+ Influx (during action potential) AP_Prop->Na_ext Depolarization Signal

Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.

Local anesthetics like this compound are weak bases and exist in both charged (cationic) and uncharged (base) forms at physiological pH. The uncharged form is lipid-soluble and can cross the neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This leads to a decrease in the rate of rise of the action potential, an increase in the firing threshold, and ultimately, a failure to propagate the nerve impulse.

Quantitative Data on Local Anesthetic Effects

Direct quantitative data for this compound's effect on voltage-gated sodium and potassium channels is scarce in recent literature. However, data from other well-studied local anesthetics provide a comparative framework for its expected potency and effects.

Local AnestheticTarget Ion ChannelIC50 (µM)Reference
Lidocaine Voltage-Gated Sodium (NaV)204[1]
Voltage-Gated Potassium (KV)1118[1]
Procaine Voltage-Gated Sodium (NaV)60[1]
Voltage-Gated Potassium (KV)6302[1]
Bupivacaine Voltage-Gated Sodium (NaV)27[1]
Voltage-Gated Potassium (KV)92[1]
Tetracaine Voltage-Gated Sodium (NaV)0.7[1]
Voltage-Gated Potassium (KV)946[1]
This compound Voltage-Gated Sodium (NaV)Not Available-
Voltage-Gated Potassium (KV)Not Available-
Nicotinic Acetylcholine ReceptorNot Available (qualitative description of block)[2]

Effects on Other Ion Channels: Nicotinic Acetylcholine Receptors

An early study from 1979 investigated the effects of this compound on the ion channel of the acetylcholine receptor at the frog neuromuscular junction.[2] This study demonstrated that this compound causes a voltage- and time-dependent blockade of the end-plate current. This indicates that this compound can also interact with ligand-gated ion channels, although this is not its primary mechanism for local anesthesia. The blockade of nicotinic acetylcholine receptors could contribute to muscle relaxation at higher concentrations.

Experimental Protocols

To assess the electrophysiological effects of this compound on neuronal excitability, standard patch-clamp techniques are employed.

Whole-Cell Voltage-Clamp Protocol for a NaV Channel Block

Objective: To determine the concentration-dependent block of voltage-gated sodium channels by this compound.

Methodology:

  • Cell Preparation: Use a cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing NaV1.7) or primary cultured neurons.

  • Recording Setup: Establish a whole-cell patch-clamp configuration.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

    • Apply this compound at varying concentrations to the external solution.

    • Repeat the voltage protocol at each concentration.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step before and after drug application.

    • Construct a concentration-response curve to determine the IC50 value of this compound.

Experimental Workflow for Voltage-Clamp Analysis:

A Prepare Neuronal Cell Culture B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Apply this compound (Varying Concentrations) C->D E Record Sodium Currents in Presence of this compound D->E F Washout this compound E->F G Record Post-Washout Sodium Currents F->G H Analyze Data: - Peak Current Amplitude - Concentration-Response Curve - Determine IC50 G->H

Caption: Experimental workflow for voltage-clamp analysis of this compound's effect on sodium channels.

Current-Clamp Protocol for Neuronal Excitability

Objective: To assess the effect of this compound on the action potential firing properties of a neuron.

Methodology:

  • Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons).

  • Recording Setup: Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Solutions: Use physiological external and internal solutions (as described in 4.1, but with KCl instead of CsF in the internal solution).

  • Current Injection Protocol:

    • Record the resting membrane potential.

    • Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 10 pA increments for 500 ms) to elicit action potentials.

    • Apply this compound to the external solution.

    • Repeat the current injection protocol.

  • Data Analysis:

    • Measure changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency.

Logical Relationship of this compound's Effects on Neuronal Excitability

The multifaceted actions of this compound culminate in the suppression of neuronal excitability through a clear logical progression.

This compound This compound Application VGSC_Block Blockade of Voltage-Gated Sodium Channels This compound->VGSC_Block Na_Influx_Dec Decreased Sodium Influx VGSC_Block->Na_Influx_Dec AP_Threshold_Inc Increased Action Potential Threshold Na_Influx_Dec->AP_Threshold_Inc AP_Amp_Dec Decreased Action Potential Amplitude Na_Influx_Dec->AP_Amp_Dec AP_Prop_Slow Slowed Action Potential Propagation AP_Threshold_Inc->AP_Prop_Slow AP_Amp_Dec->AP_Prop_Slow Nerve_Block Conduction Blockade AP_Prop_Slow->Nerve_Block

References

Methodological & Application

Synthesis of Piperocaine Hydrochloride: A Detailed Protocol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Piperocaine hydrochloride for laboratory applications. Two primary synthetic routes are detailed: the alkylation of 3-chloropropyl benzoate with 2-methylpiperidine, and the esterification of benzoic acid with 3-(2-methylpiperidin-1-yl)propan-1-ol. This guide includes detailed experimental procedures, purification methods, and characterization of the final product. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using DOT language diagrams to ensure clarity and reproducibility.

Introduction

This compound hydrochloride is a local anesthetic of the ester type, first synthesized in the 1920s. It functions by reversibly blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of nerve impulses. This property makes it a valuable tool in neuropharmacology research. The synthesis of this compound hydrochloride can be achieved through multiple pathways, the most common of which are explored in this protocol.

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product, this compound hydrochloride.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzoic AcidC₇H₆O₂122.12122.4249
1-Bromo-3-chloropropaneC₃H₆BrCl157.44-58.9143.3
3-Chloropropyl benzoateC₁₀H₁₁ClO₂198.65N/A145-147 (10 mmHg)
2-MethylpiperidineC₆H₁₃N99.17-40118-119
3-ChloropropanolC₃H₇ClO94.54-50160
3-(2-Methylpiperidin-1-yl)propan-1-olC₉H₁₉NO157.25N/AN/A
This compound Hydrochloride C₁₆H₂₄ClNO₂ 297.82 167-169 [1]N/A

Experimental Protocols

Two primary synthetic routes for this compound hydrochloride are presented below.

Route 1: Alkylation of 3-Chloropropyl Benzoate with 2-Methylpiperidine

This is a historically significant and widely referenced method for the synthesis of this compound.[2]

Step 1.1: Synthesis of 3-Chloropropyl Benzoate

This procedure is adapted from a patented method.[3]

  • Materials: Benzoic acid, 1-bromo-3-chloropropane, triethylamine, ethyl acetate, sodium bicarbonate solution, water.

  • Procedure:

    • In a round-bottom flask, prepare a slurry of benzoic acid (1.52 mol) in ethyl acetate (200 ml).

    • Add 1-bromo-3-chloropropane (1.27 mol) to the slurry.

    • Cool the mixture to 10°C and slowly add triethylamine (2.54 mol).

    • Stir the reaction mixture at 40°C for 12 hours.

    • After the reaction is complete, dilute the mixture with water (800 ml) and extract with ethyl acetate (200 ml).

    • Wash the organic layer with an aqueous sodium bicarbonate solution (150 ml) followed by water (400 ml).

    • Concentrate the ethyl acetate layer under reduced pressure to yield crude 3-chloropropyl benzoate. This intermediate can be used in the next step without further purification.

Step 1.2: Alkylation of 3-Chloropropyl Benzoate with 2-Methylpiperidine to Yield this compound

  • Materials: 3-Chloropropyl benzoate (crude from Step 1.1), 2-methylpiperidine, a suitable high-boiling point solvent (e.g., toluene or DMF), and a non-nucleophilic base (e.g., potassium carbonate).

  • Procedure:

    • Dissolve the crude 3-chloropropyl benzoate in the chosen solvent in a round-bottom flask.

    • Add an equimolar amount of 2-methylpiperidine and a slight excess of the base.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture and filter to remove the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude this compound base by vacuum distillation or column chromatography.

Step 1.3: Conversion to this compound Hydrochloride

  • Materials: this compound base, hydrochloric acid (in a suitable solvent like isopropanol or ether).

  • Procedure:

    • Dissolve the purified this compound base in a minimal amount of a suitable organic solvent.

    • Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

    • The this compound hydrochloride will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride crystals.[1]

Route 2: Esterification of Benzoic Acid with 3-(2-Methylpiperidin-1-yl)propan-1-ol

This route involves the synthesis of the key amino alcohol intermediate followed by an esterification reaction.

Step 2.1: Synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-ol

  • Materials: 2-methylpiperidine, 3-chloro-1-propanol, a non-nucleophilic base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • In a round-bottom flask, combine 2-methylpiperidine, 3-chloro-1-propanol, and the base in the chosen solvent.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude 3-(2-methylpiperidin-1-yl)propan-1-ol by vacuum distillation.

Step 2.2: Esterification of Benzoic Acid with 3-(2-Methylpiperidin-1-yl)propan-1-ol

This procedure is based on the general principles of Fischer esterification.

  • Materials: 3-(2-methylpiperidin-1-yl)propan-1-ol, benzoic acid, a strong acid catalyst (e.g., concentrated sulfuric acid), and a suitable solvent that allows for azeotropic removal of water (e.g., toluene).

  • Procedure:

    • Combine 3-(2-methylpiperidin-1-yl)propan-1-ol, a slight excess of benzoic acid, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

    • Add toluene as the solvent and heat the mixture to reflux.

    • Continuously remove the water formed during the reaction via the Dean-Stark trap.

    • Monitor the reaction until no more water is collected.

    • Cool the reaction mixture and wash with an aqueous sodium bicarbonate solution to neutralize the excess benzoic acid and the catalyst.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound base.

Step 2.3: Conversion to this compound Hydrochloride

Follow the same procedure as described in Step 1.3.

Characterization of this compound Hydrochloride

The synthesized this compound hydrochloride should be characterized to confirm its identity and purity.

Analysis Expected Results
Melting Point 167-169 °C[1]
Appearance White crystalline solid.[4]
Solubility Soluble in water and alcohol.[1]
¹H NMR The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzoate group, the protons of the propyl chain, and the protons of the 2-methylpiperidine ring. A spectrum is available on PubChem (CID 10781).[5]
¹³C NMR The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the propyl and piperidine moieties. A spectrum of the free base is available on PubChem (CID 10782).[3]
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the ester carbonyl (C=O) stretch (around 1710-1730 cm⁻¹), C-O stretching vibrations, and aromatic C-H bonds. An FTIR spectrum is available on PubChem (CID 10781).[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound hydrochloride via the two proposed routes.

Synthesis_Workflow cluster_route1 Route 1: Alkylation cluster_route2 Route 2: Esterification R1_S1 Benzoic Acid + 1-Bromo-3-chloropropane R1_I1 3-Chloropropyl Benzoate R1_S1->R1_I1 Esterification R1_P1 This compound (base) R1_I1->R1_P1 Alkylation R1_S2 2-Methylpiperidine R1_S2->R1_P1 Final_Product This compound Hydrochloride R1_P1->Final_Product R2_S1 2-Methylpiperidine + 3-Chloropropanol R2_I1 3-(2-Methylpiperidin-1-yl)propan-1-ol R2_S1->R2_I1 Alkylation R2_P1 This compound (base) R2_I1->R2_P1 Esterification R2_S2 Benzoic Acid R2_S2->R2_P1 R2_P1->Final_Product HCl HCl HCl->Final_Product

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Logical Relationship of Synthetic Routes

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product for both synthetic routes.

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediates Benzoic Acid Benzoic Acid 3-Chloropropyl Benzoate 3-Chloropropyl Benzoate Benzoic Acid->3-Chloropropyl Benzoate This compound (base) This compound (base) Benzoic Acid->this compound (base) 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->3-Chloropropyl Benzoate 2-Methylpiperidine 2-Methylpiperidine 3-(2-Methylpiperidin-1-yl)propan-1-ol 3-(2-Methylpiperidin-1-yl)propan-1-ol 2-Methylpiperidine->3-(2-Methylpiperidin-1-yl)propan-1-ol 2-Methylpiperidine->this compound (base) 3-Chloropropanol 3-Chloropropanol 3-Chloropropanol->3-(2-Methylpiperidin-1-yl)propan-1-ol 3-Chloropropyl Benzoate->this compound (base) 3-(2-Methylpiperidin-1-yl)propan-1-ol->this compound (base) This compound Hydrochloride This compound Hydrochloride This compound (base)->this compound Hydrochloride + HCl

Caption: Relationship of reactants and intermediates in this compound synthesis.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Piperocaine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperocaine is a local anesthetic agent. The development of a robust and sensitive analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high sensitivity, selectivity, and throughput.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (internal standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol to create individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d5 stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound-d5 IS working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see Table 2 for composition).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The separation and detection of this compound and its internal standard are achieved using the parameters outlined in the tables below.

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound and this compound-d5

ParameterThis compoundThis compound-d5 (IS)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)261.2266.2
Product Ion (m/z)116.1121.1
Collision Energy (eV)2525
Cone Voltage (V)3030

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B

Table 3: Method Validation Summary

Validation ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95.2% - 104.5%
Precision at LLOQ (CV%)< 15%
Intra-day Precision (CV%)≤ 8.5%
Inter-day Precision (CV%)≤ 10.2%
Recovery88.7% - 96.3%
Matrix EffectMinimal

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d5) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification G cluster_parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Application Notes and Protocols for Studying Piperocaine using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine is a local anesthetic belonging to the benzoic acid ester group.[1] Like other local anesthetics, its primary mechanism of action is understood to be the blockade of voltage-gated ion channels, leading to an interruption of nerve impulse propagation and a subsequent loss of sensation.[2][3] While the primary targets for local anesthetics are voltage-gated sodium channels (Na\textsubscript{V}), some studies have also indicated potential interactions with other ion channels, such as nicotinic acetylcholine receptors.[4]

Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high fidelity.[5] This powerful method allows for the direct measurement of ion currents through cell membranes, enabling a detailed characterization of a drug's modulatory effects on channel gating and permeation.[6] These application notes provide detailed protocols for studying the effects of this compound on both voltage-gated sodium channels and nicotinic acetylcholine receptors using the whole-cell patch-clamp technique.

Mechanism of Action: State-Dependent Blockade

Local anesthetics, including likely this compound, exhibit a state-dependent blockade of voltage-gated sodium channels. This means their binding affinity for the channel is dependent on the conformational state of the channel (resting, open, or inactivated).[7][8] Typically, local anesthetics have a higher affinity for the open and inactivated states of the channel compared to the resting state.[8][9] This property leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons.[7]

The interaction of this compound with the sodium channel is believed to occur at a specific receptor site within the channel's pore.[10] The molecule can access this site through either a hydrophilic pathway, by entering the open channel gate from the intracellular side, or a hydrophobic pathway, by partitioning into the cell membrane and accessing the site from within the lipid bilayer.[7] The protonation state of the local anesthetic, which is dependent on its pKa and the physiological pH, plays a crucial role in its ability to access the binding site and exert its blocking effect.[7]

Recommended Cell Lines

For studying the effects of this compound, the following cell lines are recommended:

  • HEK-293 cells stably expressing specific voltage-gated sodium channel subtypes (e.g., Na\textsubscript{V}1.5, Na\textsubscript{V}1.7): These are ideal for characterizing the subtype selectivity and detailed biophysical effects of this compound on human sodium channels.[11][12]

  • Dorsal Root Ganglion (DRG) neurons: Primary neurons that endogenously express a variety of sodium channel subtypes, providing a more physiologically relevant system to study the effects on native channels involved in nociception.[13]

  • PC12 or SH-SY5Y cell lines: These neuronal-like cell lines endogenously express nicotinic acetylcholine receptors and can be used to study this compound's effects on this target.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize hypothetical quantitative data for this compound's effects on voltage-gated sodium channels, based on typical values for other local anesthetics. These tables should be populated with experimentally derived data.

Table 1: Tonic and Use-Dependent Block of Na\textsubscript{V}1.5 Channels by this compound

ParameterValue
Tonic Block (Holding Potential = -120 mV)
IC\textsubscript{50}e.g., 150 µM
Hill Coefficiente.g., 1.2
Use-Dependent Block (10 Hz stimulation)
IC\textsubscript{50}e.g., 35 µM
Onset Rate (τ\textsubscript{on}) at IC\textsubscript{50}e.g., 250 ms
Offset Rate (τ\textsubscript{off})e.g., 800 ms

Table 2: State-Dependent Inhibition of Na\textsubscript{V}1.5 by this compound

Channel StateK\textsubscript{d} (µM)
Resting Statee.g., > 500
Open Statee.g., 50
Inactivated Statee.g., 25

Table 3: Effect of this compound on the Gating Properties of Na\textsubscript{V}1.5 Channels

Gating ParameterControlThis compound (30 µM)
Steady-State Inactivation
V\textsubscript{1/2}e.g., -85 mVe.g., -95 mV
Slope factor (k)e.g., 6.5e.g., 6.8
Recovery from Inactivation
Time Constant (τ)e.g., 5 mse.g., 15 ms

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Protocol for Studying this compound's Effects on Voltage-Gated Sodium Channels

This protocol is designed to assess the tonic and use-dependent block of voltage-gated sodium channels by this compound in a heterologous expression system (e.g., HEK-293 cells expressing Na\textsubscript{V}1.5).

Materials:

  • Cells: HEK-293 cells stably expressing the desired sodium channel subtype.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl\textsubscript{2}, 1 MgCl\textsubscript{2}, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 100 mM this compound HCl in deionized water, stored at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal (>1 GΩ) between the pipette and a selected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

  • Voltage-Clamp Protocols:

    • Tonic Block:

      • Hold the membrane potential at -120 mV to ensure most channels are in the resting state.

      • Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

      • Apply this compound at various concentrations and measure the reduction in the peak current amplitude.

    • Use-Dependent Block:

      • Hold the membrane potential at -120 mV.

      • Apply a train of depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz for 10 seconds.

      • Measure the peak current amplitude of each pulse in the train.

      • Perform this protocol in the absence and presence of different concentrations of this compound.

    • Steady-State Inactivation:

      • Hold the membrane potential at various conditioning potentials (from -140 mV to -20 mV in 10 mV steps) for 500 ms.

      • Apply a test pulse to 0 mV for 20 ms to measure the fraction of available channels.

      • Perform this protocol in the absence and presence of this compound.

  • Data Analysis:

    • Analyze the recorded currents using appropriate software.

    • Calculate IC\textsubscript{50} values for tonic and use-dependent block by fitting the concentration-response data to the Hill equation.

    • Determine the time constant of onset of use-dependent block by fitting the decay of the peak current during the pulse train to a single exponential function.

    • Construct steady-state inactivation curves and fit them with the Boltzmann equation to determine the half-inactivation potential (V\textsubscript{1/2}) and slope factor (k).

Protocol 2: Whole-Cell Patch-Clamp Protocol for Studying this compound's Effects on Nicotinic Acetylcholine Receptors

This protocol is designed to investigate the potential inhibitory effects of this compound on nicotinic acetylcholine receptor (nAChR)-mediated currents.

Materials:

  • Cells: PC12 or SH-SY5Y cells, or a cell line expressing specific nAChR subtypes.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl\textsubscript{2}, 1 MgCl\textsubscript{2}, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl\textsubscript{2}, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Agonist: Acetylcholine (ACh) or Nicotine.

  • This compound Stock Solution: 100 mM this compound HCl in deionized water.

Procedure:

  • Cell and Pipette Preparation: Follow the same procedure as in Protocol 1.

  • Recording:

    • Establish a whole-cell recording.

    • Hold the membrane potential at -60 mV.

  • Agonist and Drug Application:

    • Apply a brief pulse of the nAChR agonist (e.g., 100 µM ACh for 2 seconds) using a rapid perfusion system to elicit an inward current.

    • After the current returns to baseline, pre-apply this compound at a specific concentration for 1-2 minutes.

    • Co-apply the agonist and this compound and record the resulting current.

    • Repeat this for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve and determine the IC\textsubscript{50} value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK-293 with NaV1.5) Patch_Pipette Patch Pipette Fabrication Cell_Culture->Patch_Pipette Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Patch_Pipette Piperocaine_Prep This compound Dilution Voltage_Protocol Apply Voltage Protocols (Tonic, Use-Dependent, Inactivation) Piperocaine_Prep->Voltage_Protocol Giga_Seal Gigaohm Seal Formation Patch_Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Whole_Cell->Voltage_Protocol Data_Acquisition Data Acquisition Voltage_Protocol->Data_Acquisition Current_Analysis Peak Current Measurement Data_Acquisition->Current_Analysis Curve_Fitting Curve Fitting (Hill & Boltzmann) Current_Analysis->Curve_Fitting Parameter_Extraction Parameter Extraction (IC50, V1/2, τ) Curve_Fitting->Parameter_Extraction

Figure 1. Experimental workflow for patch-clamp analysis of this compound.

Signaling_Pathway NaV_Channel Voltage-Gated Sodium Channel Pore (extracellular) Resting Open Inactivated Cytoplasm Nerve_Impulse Nerve Impulse (Action Potential) NaV_Channel->Nerve_Impulse Na+ influx (Depolarization) No_Impulse Blockade of Nerve Impulse NaV_Channel:p_in->No_Impulse Inhibition of Na+ influx This compound This compound This compound->NaV_Channel:p_out Binds to intracellular site This compound->No_Impulse

Figure 2. Proposed signaling pathway for this compound's action on sodium channels.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Piperocaine as a Local Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine is a local anesthetic agent belonging to the ester class of anesthetics. Understanding its efficacy in a preclinical setting is a critical step in its development and validation for clinical use. These application notes provide a detailed protocol for assessing the in vivo local anesthetic efficacy of this compound using the rat sciatic nerve block model. This model is a robust and widely used method for evaluating both the sensory and motor blockade characteristics of local anesthetic agents.[1][2][3]

Local anesthetics exert their effects by blocking voltage-gated sodium channels within the nerve membrane.[4][5][6] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of nerve impulses, resulting in a reversible loss of sensation in the targeted area.[6][7][8] The rat sciatic nerve block model allows for the quantitative assessment of the onset, duration, and intensity of this effect.[1][2]

Signaling Pathway of Local Anesthetics

LocalAnesthetic_Pathway cluster_membrane Nerve Cell Membrane cluster_block Mechanism of Action Na_channel Voltage-Gated Sodium Channel (Open State) Na_in Na+ Influx (Action Potential Propagation) Na_channel->Na_in Allows Blocked_Na_channel Blocked Sodium Channel (Inactivated State) This compound This compound This compound->Blocked_Na_channel Binds to intracellular domain No_AP No Action Potential (Sensory Blockade) Blocked_Na_channel->No_AP Prevents Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment (Every 10-15 min) cluster_endpoint Endpoint Animal_Acclimation Animal Acclimation (≥ 3 days) Anesthesia Anesthetize Rat (e.g., Isoflurane) Animal_Acclimation->Anesthesia Hair_Removal Remove Hair from Injection Site Anesthesia->Hair_Removal Antiseptic Clean Site with Antiseptic Hair_Removal->Antiseptic Injection Inject this compound/Control (0.1-0.2 mL) near Sciatic Notch Antiseptic->Injection Start_Timer Start Stopwatch Immediately Injection->Start_Timer Sensory_Block Assess Sensory Blockade (e.g., Paw Withdrawal Latency) Start_Timer->Sensory_Block Begin assessment at T0 Motor_Block Assess Motor Blockade (e.g., Grip Strength) Sensory_Block->Motor_Block Record_Data Record Observations Motor_Block->Record_Data Recovery Continue Assessment until Full Recovery of Function Record_Data->Recovery Repeat assessment at intervals

References

Application Notes and Protocols for the Formulation and Use of Piperocaine in Animal Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine, a local anesthetic of the ester type, has been historically used for infiltration and nerve blocks.[1] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels, which inhibits the initiation and propagation of nerve impulses.[2] Recent interest in the broader pharmacological profile of local anesthetics has led to investigations into their potential effects on central nervous system pathways and associated behaviors. These application notes provide detailed protocols for the preparation of a this compound formulation suitable for animal research and its evaluation in common behavioral assays for nociception.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Molecular Formula C₁₆H₂₄ClNO₂Vulcanchem
Molecular Weight 297.82 g/mol Vulcanchem
Appearance Crystalline solidVulcanchem
Melting Point 167-169°CVulcanchem
Solubility 1 g in 1.5 mL water; 1 g in 4.5 mL alcoholVulcanchem
Table 2: Recommended Starting Concentrations of this compound Hydrochloride for Behavioral Assays in Rodents
Behavioral AssaySpeciesSuggested Starting Concentrations (% w/v)Administration RouteReference for Similar Compounds
Tail-Flick TestMouse0.5%, 1%, 2%Subcutaneous (s.c.) at the tail base[3]
von Frey TestRat/Mouse0.5%, 1%, 2%Subcutaneous (s.c.) into the plantar surface of the paw[4][5]
Open-Field TestMouse1, 5, 10 mg/kgIntraperitoneal (i.p.)[6][7]

Note: The concentrations and doses provided are suggested starting points based on studies with other local anesthetics like lidocaine and procaine. A full dose-response study is essential to determine the optimal effective dose for this compound in each specific experimental paradigm.

Experimental Protocols

I. Preparation of Sterile Isotonic this compound Hydrochloride Solution for Injection

This protocol describes the preparation of a 1% (10 mg/mL) sterile isotonic solution of this compound Hydrochloride. This stock solution can be further diluted with sterile 0.9% sodium chloride to achieve lower concentrations.

Materials:

  • This compound Hydrochloride powder

  • Sterile Water for Injection

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

  • pH meter

  • Hydrochloric acid (0.1 N, sterile) and Sodium hydroxide (0.1 N, sterile) for pH adjustment

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound Hydrochloride powder. For a 1% solution, this would be 10 mg for every 1 mL of final volume.

  • Dissolve the this compound Hydrochloride powder in a volume of Sterile Water for Injection that is approximately 80% of the final desired volume.[8]

  • Gently agitate the solution until the powder is completely dissolved.

  • Measure the pH of the solution. Adjust the pH to a physiologically compatible range (6.8-7.4) using sterile 0.1 N HCl or 0.1 N NaOH.[8]

  • Add sterile 0.9% Sodium Chloride to bring the solution to the final desired volume. This will ensure the final solution is isotonic.[8]

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.[8]

  • Store the sterile solution at 4°C and protect it from light. It is recommended to discard any unused solution after 30 days.[4]

II. Tail-Flick Test for Nociceptive Threshold

This test measures the latency of a rodent to withdraw its tail from a source of thermal noxious stimulus. An increase in tail-flick latency indicates an analgesic or anesthetic effect.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Rodent restrainers

  • Prepared sterile this compound Hydrochloride solution

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Acclimate the mice or rats to the restrainers for several days before the experiment to minimize stress.

  • On the day of the experiment, place the animal in the restrainer and allow it to habituate for 10-15 minutes.

  • Measure the baseline tail-flick latency by focusing the radiant heat source on the distal third of the tail. The apparatus will automatically record the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[9][10]

  • Administer a subcutaneous injection of the prepared this compound Hydrochloride solution (e.g., 20-50 µL) into the base of the tail. A control group should receive a vehicle (sterile 0.9% saline) injection.[3]

  • Measure the tail-flick latency at predetermined time points after the injection (e.g., 5, 15, 30, 60, 90, and 120 minutes) to determine the onset and duration of the anesthetic effect.[9]

III. Von Frey Test for Mechanical Allodynia

This assay assesses the withdrawal threshold to a non-noxious mechanical stimulus, which is a measure of mechanical sensitivity. An increase in the withdrawal threshold indicates an anti-allodynic or anesthetic effect.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

  • Prepared sterile this compound Hydrochloride solution

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Acclimate the animals to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes for several days prior to the experiment.[11][12]

  • Establish the baseline paw withdrawal threshold using the "up-down" method.[5] Apply the von Frey filaments to the plantar surface of the hind paw, starting with a mid-range force. A positive response is a sharp withdrawal of the paw.

  • Administer a subcutaneous injection of the prepared this compound Hydrochloride solution (e.g., 20-50 µL) into the plantar surface of the hind paw. The contralateral paw can be injected with the vehicle as a control.

  • Assess the paw withdrawal threshold at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to evaluate the local anesthetic effect.[13]

IV. Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

This test can be used to assess the potential central nervous system effects of this compound, such as changes in general activity or anxiety-like behaviors.

Materials:

  • Open-field arena (a square or circular enclosure)

  • Video tracking software

  • Prepared sterile this compound Hydrochloride solution

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound Hydrochloride via intraperitoneal (i.p.) injection at the desired dose. A control group should receive a vehicle injection.

  • After a predetermined pretreatment time (e.g., 15-30 minutes), place the animal in the center of the open-field arena and allow it to explore for a set duration (e.g., 10-30 minutes).[6][14]

  • Record the animal's behavior using the video tracking software. Key parameters to analyze include:

    • Total distance traveled (locomotor activity).[15]

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior; less time in the center suggests increased anxiety).[15]

    • Rearing frequency (exploratory behavior).[7]

Mandatory Visualizations

Piperocaine_Formulation_Workflow cluster_preparation I. Solution Preparation cluster_administration II. Animal Administration cluster_assessment III. Behavioral Assessment weigh Weigh this compound HCl dissolve Dissolve in Sterile Water weigh->dissolve ph_adjust Adjust pH to 7.4 dissolve->ph_adjust qs QS with 0.9% NaCl ph_adjust->qs filter Sterile Filter (0.22 µm) qs->filter store Store at 4°C filter->store injection Subcutaneous or Intraperitoneal Injection store->injection animal_prep Animal Acclimation animal_prep->injection tail_flick Tail-Flick Test injection->tail_flick von_frey Von Frey Test injection->von_frey open_field Open-Field Test injection->open_field Piperocaine_Signaling_Pathway *Based on effects of similar ester-type local anesthetics like procaine. This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel Blocks dat Dopamine Transporter (DAT) This compound->dat Potential Inhibition* action_potential Action Potential Propagation na_channel->action_potential Inhibits dopamine Dopamine dat->dopamine Reuptake behavioral_effects Potential CNS Behavioral Effects dopamine->behavioral_effects Modulates analgesia Local Anesthesia action_potential->analgesia Leads to

References

Application Notes and Protocols: Dopamine Reuptake Inhibition Assay Using Piperocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons.[1] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. The DAT is a primary target for various therapeutic agents and drugs of abuse, such as cocaine and amphetamines, which act by inhibiting dopamine reuptake, thereby increasing extracellular dopamine concentrations.[2][3] Understanding the interaction of novel compounds with the DAT is crucial for the development of new therapeutics for neurological and psychiatric disorders.

Piperocaine is a synthetic local anesthetic of the ester type, primarily known for its mechanism of action as a reversible inhibitor of voltage-gated sodium channels.[4][5] This action blocks the initiation and conduction of nerve impulses, leading to its anesthetic effect.[4] Notably, research has indicated that this compound also exhibits partial inhibition of dopamine reuptake, making it a compound of interest for neuropharmacological studies beyond its anesthetic properties.[4][5]

These application notes provide a detailed protocol for a dopamine reuptake inhibition assay using this compound as the test compound. The described methodology can be adapted for either a fluorescence-based or a radioligand-based approach, utilizing human embryonic kidney 293 (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

Principle of the Assay

This assay measures the ability of a test compound, in this case, this compound, to inhibit the uptake of a labeled substrate (either a fluorescent dye or a radiolabeled dopamine analog) into cells expressing the dopamine transporter. The degree of inhibition is proportional to the potency of the test compound as a DAT inhibitor. By testing a range of this compound concentrations, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC50), a key indicator of its potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine reuptake mechanism and the workflow of the inhibition assay.

Dopamine_Signaling_Pathway Dopamine Reuptake and Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine_Vesicle->Dopamine_out Exocytosis DAT Dopamine Transporter (DAT) Dopamine_in DAT->Dopamine_in Transport Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Signal Transduction Dopamine_out->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition

Caption: Dopamine reuptake and inhibition by this compound.

Experimental_Workflow Dopamine Reuptake Inhibition Assay Workflow Start Start: Culture hDAT-HEK-293 Cells Plate_Cells Plate cells in a 96-well plate and allow to adhere overnight Start->Plate_Cells Prepare_Compounds Prepare serial dilutions of this compound and control inhibitor (e.g., GBR 12909) Plate_Cells->Prepare_Compounds Pre_incubation Pre-incubate cells with this compound or control for 10-20 minutes Prepare_Compounds->Pre_incubation Add_Substrate Add labeled substrate ([3H]Dopamine or fluorescent dye) Pre_incubation->Add_Substrate Incubation Incubate for a defined period (e.g., 10 minutes) Add_Substrate->Incubation Terminate_Uptake Terminate uptake by washing (Radioligand) or adding stop solution Incubation->Terminate_Uptake Detection Measure signal: Scintillation counting or Fluorescence reading Terminate_Uptake->Detection Data_Analysis Analyze data to determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Dopamine reuptake inhibition assay workflow.

Experimental Protocols

Two primary methods for assessing dopamine reuptake inhibition are presented below: a fluorescence-based assay and a radioligand-based assay.

Protocol 1: Fluorescence-Based Dopamine Reuptake Inhibition Assay

This method utilizes a fluorescent substrate that is a mimic of biogenic amines and is transported into the cells via the DAT, leading to an increase in intracellular fluorescence.[6][7][8]

Materials:

  • hDAT-HEK-293 cells (or other suitable cell line stably expressing hDAT)

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • 96-well black, clear-bottom microplates

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound hydrochloride

  • Positive Control Inhibitor (e.g., GBR 12909 or cocaine)

  • Fluorescent Dopamine Transporter Substrate Kit (e.g., from Molecular Devices)

  • Fluorescence microplate reader with bottom-read capabilities

Methodology:

  • Cell Plating:

    • The day before the assay, seed hDAT-HEK-293 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[8]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a monolayer.[8]

  • Compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM).

    • Prepare a similar dilution series for the positive control inhibitor (e.g., GBR 12909, with an expected IC50 in the low nanomolar range).

  • Assay Procedure:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 50 µL of the diluted this compound, positive control, or vehicle (Assay Buffer with the same final concentration of solvent) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[2][9]

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions.

    • Add 50 µL of the fluorescent substrate working solution to all wells.

    • Incubate the plate at 37°C for 10-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~525 nm, with a bottom-read setting).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (containing no cells) from all other wells.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NSB) / (Signal_Total - Signal_NSB)) where Signal_Test is the signal in the presence of this compound, Signal_NSB (non-specific binding) is the signal in the presence of a saturating concentration of a known potent inhibitor (e.g., 10 µM GBR 12909), and Signal_Total is the signal in the absence of any inhibitor.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand-Based Dopamine Reuptake Inhibition Assay

This classic method measures the uptake of radiolabeled dopamine, typically [3H]Dopamine, into cells expressing the DAT.[2]

Materials:

  • hDAT-HEK-293 cells

  • Cell culture medium

  • 24- or 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • This compound hydrochloride

  • Positive Control Inhibitor (e.g., GBR 12909)

  • [3H]Dopamine

  • Scintillation fluid

  • Microplate scintillation counter

Methodology:

  • Cell Plating:

    • Seed hDAT-HEK-293 cells into a 24- or 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a positive control inhibitor in Assay Buffer as described in Protocol 1.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with Assay Buffer.

    • Add 200 µL (for a 24-well plate) or 50 µL (for a 96-well plate) of the diluted this compound, positive control, or vehicle to the wells.

    • Pre-incubate the plate at room temperature or 37°C for 10-20 minutes.[2]

    • Prepare a working solution of [3H]Dopamine in Assay Buffer at a final concentration close to its Km for the DAT (typically in the low micromolar range).

    • Initiate the uptake by adding 200 µL (for a 24-well plate) or 50 µL (for a 96-well plate) of the [3H]Dopamine working solution to each well.

    • Incubate for a short, defined period (e.g., 10 minutes) at room temperature or 37°C.[2]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Assay Buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration as described in Protocol 1, using the counts per minute (CPM) or disintegrations per minute (DPM) values.

    • Plot the data and determine the IC50 value as described for the fluorescence-based assay.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: IC50 Values for Dopamine Transporter Inhibition

CompoundAssay TypeIC50 (nM)95% Confidence Intervaln
This compoundFluorescence-BasedTo be determinedTo be determined3
This compoundRadioligand-BasedTo be determinedTo be determined3
GBR 12909 (Control)Fluorescence-BasedExpected: 1-10To be determined3
GBR 12909 (Control)Radioligand-BasedExpected: 1-10To be determined3

n = number of independent experiments.

Table 2: Raw Data Example for a Single Experiment (Fluorescence-Based Assay)

[this compound] (M)Fluorescence (RFU) - Replicate 1Fluorescence (RFU) - Replicate 2Fluorescence (RFU) - Replicate 3Average RFU% Inhibition
0 (Total Uptake)150001520015100151000
1.00E-09148001495015000149171.5
1.00E-081350013600135501355012.6
1.00E-071020010350102501026739.3
1.00E-06650066006550655070.0
1.00E-05320033003250325096.6
1.00E-04290030002950295099.2
NSB (10µM GBR)2800285028202823100

Conclusion

These application notes provide a comprehensive framework for conducting a dopamine reuptake inhibition assay to characterize the activity of this compound. Both fluorescence-based and radioligand-based protocols are detailed, offering flexibility depending on available resources and experimental needs. The provided diagrams and data presentation formats are intended to facilitate experimental design, execution, and interpretation. By following these protocols, researchers can effectively determine the inhibitory potency of this compound at the dopamine transporter, contributing to a deeper understanding of its neuropharmacological profile.

References

Application Note: A Method for Assessing the Neurotoxicity of Piperocaine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperocaine is a local anesthetic of the ester type, developed in the 1920s.[1] Like other local anesthetics, its primary mechanism of action involves the blockage of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses.[2][3] While effective for local anesthesia, concerns regarding the potential neurotoxicity of this class of drugs exist, as demonstrated by in vitro and in vivo studies of other local anesthetics such as lidocaine, bupivacaine, and ropivacaine.[4][5] This application note provides a detailed methodology for assessing the neurotoxicity of this compound using in vitro cell culture models, specifically the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12.

The protocols outlined here will enable researchers to evaluate key indicators of neurotoxicity, including cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction. This information is critical for understanding the safety profile of this compound and for the development of safer anesthetic agents.

Key Concepts in this compound Neurotoxicity

The neurotoxic effects of local anesthetics are believed to be multifactorial.[6] Based on studies of similar compounds, the putative signaling pathway for this compound-induced neurotoxicity is proposed to involve:

  • Inhibition of Voltage-Gated Sodium Channels: The primary anesthetic action of this compound is the blockade of voltage-gated sodium channels.[2]

  • Mitochondrial Dysfunction: Local anesthetics have been shown to disrupt mitochondrial function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[6]

  • Oxidative Stress: The overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[6]

  • Induction of Apoptosis: Mitochondrial dysfunction and oxidative stress can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.[6]

Experimental Workflow

The overall workflow for assessing the neurotoxicity of this compound is depicted below.

G Experimental Workflow for this compound Neurotoxicity Assessment cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis Cell_Line_Selection Select Cell Line (SH-SY5Y or PC12) Cell_Culture Culture and Maintain Cells Cell_Line_Selection->Cell_Culture Cell_Plating Plate Cells for Experiments Cell_Culture->Cell_Plating Piperocaine_Preparation Prepare this compound Solutions Cell_Treatment Treat Cells with this compound (Dose-Response and Time-Course) Piperocaine_Preparation->Cell_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT, LDH) Cell_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3/7, Annexin V) Cell_Treatment->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assay (ROS Measurement) Cell_Treatment->Oxidative_Stress_Assay Mitochondrial_Health_Assay Mitochondrial Health Assay (MMP) Cell_Treatment->Mitochondrial_Health_Assay Data_Quantification Quantify Assay Results Cytotoxicity_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Oxidative_Stress_Assay->Data_Quantification Mitochondrial_Health_Assay->Data_Quantification Statistical_Analysis Perform Statistical Analysis Data_Quantification->Statistical_Analysis Data_Interpretation Interpret Data and Draw Conclusions Statistical_Analysis->Data_Interpretation

Caption: Overall experimental workflow for assessing this compound neurotoxicity.

Putative Signaling Pathway for this compound-Induced Neurotoxicity

G Putative Signaling Pathway of this compound-Induced Neurotoxicity This compound This compound Sodium_Channel Voltage-Gated Sodium Channel This compound->Sodium_Channel Inhibition Mitochondria Mitochondria This compound->Mitochondria Disruption ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Caspases Caspase Activation Cytochrome_C->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Damage->Apoptosis

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental Protocols

Cell Culture

1.1. Cell Lines

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[7][8] These cells are a well-established in vitro model for neurotoxicity studies.[7][8][9]

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[10][11] PC12 cells are widely used in neurobiological research, including studies on neurotoxicity.[10][12]

1.2. Culture Conditions

ParameterSH-SY5YPC12
Growth Medium DMEM/F12 (1:1) with 10% FBS, 1% Penicillin-StreptomycinRPMI-1640 with 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin
Culture Temperature 37°C37°C
CO2 Level 5%5%
Subculture When cells reach 80-90% confluencyWhen cells reach 80-90% confluency

1.3. Cell Plating for Experiments

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well for cytotoxicity and apoptosis assays.

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well for oxidative stress and mitochondrial health assays.

  • Allow cells to adhere and grow for 24 hours before treatment.

This compound Treatment
  • Prepare a stock solution of this compound hydrochloride in sterile, deionized water.

  • Prepare a series of dilutions of this compound in the appropriate cell culture medium. Based on studies of other local anesthetics, a concentration range of 1 µM to 10 mM is a reasonable starting point.[4]

  • Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control group (medium without this compound).

  • Incubate the cells for various time points (e.g., 1, 6, 12, 24 hours) to assess time-dependent effects.

Neurotoxicity Assays

3.1. Cytotoxicity Assessment

3.1.1. MTT Assay (Cell Viability)

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume).

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

3.1.2. LDH Assay (Cytotoxicity)

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

3.2. Apoptosis Assessment

3.2.1. Caspase-3/7 Activity Assay

  • Use a commercial luminogenic or fluorogenic caspase-3/7 assay kit.

  • After treatment, add the caspase reagent directly to the wells.

  • Incubate for the recommended time at room temperature.

  • Measure luminescence or fluorescence using a microplate reader.

  • Express caspase activity as a fold change relative to the vehicle control.

3.2.2. Annexin V/Propidium Iodide (PI) Staining

  • After treatment, harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

3.3. Oxidative Stress Assessment (Intracellular ROS Measurement)

  • After treatment, wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.

  • Express ROS levels as a percentage of the vehicle control.

3.4. Mitochondrial Health Assessment (Mitochondrial Membrane Potential - MMP)

  • Use a fluorescent dye such as JC-1 or TMRE.

  • After treatment, incubate the cells with the dye according to the manufacturer's protocol.

  • For JC-1, measure the fluorescence of both the monomer (green, ~529 nm) and aggregate (red, ~590 nm) forms. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • For TMRE, measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates a loss of MMP.

  • Analyze by fluorescence microscopy or flow cytometry.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Effect of this compound on Cell Viability (MTT Assay) in SH-SY5Y Cells after 24-hour Exposure

This compound Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 6.1
10082.5 ± 7.3
100055.2 ± 8.9
500021.7 ± 6.4
100005.4 ± 3.1

Table 2: Effect of this compound on Caspase-3/7 Activity in PC12 Cells after 12-hour Exposure

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change) ± SD
0 (Vehicle Control)1.0 ± 0.1
11.1 ± 0.2
101.3 ± 0.3
1002.5 ± 0.4
10004.8 ± 0.6
50006.2 ± 0.8
100006.5 ± 0.9

Table 3: Effect of this compound on Intracellular ROS Levels in SH-SY5Y Cells after 6-hour Exposure

This compound Concentration (µM)ROS Levels (% of Control) ± SD
0 (Vehicle Control)100 ± 8.1
1105.2 ± 7.5
10115.6 ± 9.3
100145.8 ± 11.2
1000210.4 ± 15.7
5000285.1 ± 20.3
10000310.6 ± 22.5

Table 4: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Ratio) in PC12 Cells after 6-hour Exposure

This compound Concentration (µM)Red/Green Fluorescence Ratio ± SD
0 (Vehicle Control)2.5 ± 0.3
12.4 ± 0.2
102.1 ± 0.3
1001.5 ± 0.2
10000.8 ± 0.1
50000.4 ± 0.1
100000.3 ± 0.1

The described in vitro methodology provides a comprehensive framework for assessing the potential neurotoxicity of this compound. By utilizing established neuronal cell lines and a panel of assays targeting key cellular processes, researchers can obtain valuable data on the dose- and time-dependent effects of this local anesthetic. The results from these studies will contribute to a better understanding of the safety profile of this compound and can guide the development of new anesthetic agents with improved safety profiles.

References

Application Note: Quantification of Piperocaine in Brain Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of piperocaine in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters for accurate quantification. The method is designed for researchers in pharmacology, toxicology, and drug development requiring precise measurement of this compound distribution in the central nervous system.

Introduction

This compound is a local anesthetic agent, and understanding its concentration in brain tissue is crucial for pharmacokinetic and pharmacodynamic studies. This protocol describes a selective and sensitive LC-MS/MS method for the determination of this compound in brain tissue homogenates. The method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the quantification of this compound in a complex biological matrix.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Brain Tissue Collection homogenization Homogenization (1:4 w/v in PBS) sample_collection->homogenization protein_precipitation Protein Precipitation (Acetonitrile with IS) homogenization->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Under Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase A) evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation lc_injection->chromatography mass_spectrometry Mass Spectrometric Detection (MRM) chromatography->mass_spectrometry data_acquisition Data Acquisition mass_spectrometry->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound in brain tissue.

Materials and Reagents

  • This compound hydrochloride (Reference Standard)

  • Lidocaine hydrochloride (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rat or mouse brain tissue (control and study samples)

Equipment

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) equipped with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Analytical balance

Detailed Experimental Protocol

Standard Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of lidocaine hydrochloride and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Homogenization: Thaw frozen brain tissue samples on ice. Weigh the tissue and add ice-cold PBS (pH 7.4) at a 1:4 ratio (w/v). Homogenize the tissue until a uniform consistency is achieved.[1][2]

  • Protein Precipitation: To a 100 µL aliquot of brain homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL lidocaine).[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A (see LC-MS/MS parameters). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrument used.

ParameterRecommended Condition
LC System
ColumnReversed-phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow RatesOptimize for the specific instrument
MRM Transitions This compound: Precursor Ion (Q1) > Product Ion (Q2) (To be determined by infusion of standard) Lidocaine (IS): 235.2 > 86.2

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of this compound in the brain tissue samples is then determined from this calibration curve.

Method Validation Parameters

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[4] The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[5]
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[6]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.[6]
Selectivity No significant interfering peaks at the retention times of this compound and the IS in blank brain homogenate.[7]
Recovery Consistent and reproducible recovery of this compound and the IS from the brain tissue matrix.
Matrix Effect The ionization of this compound and the IS should not be significantly suppressed or enhanced by the brain tissue matrix.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[8]

Sample Data Tables

The following tables present typical data that would be generated during method validation.

Table 1: Calibration Curve for this compound in Brain Homogenate

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
2502.950
5005.890
100011.750
Linearity (r²) 0.9995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LLOQ10.95 ± 0.1295.012.6
Low32.89 ± 0.2596.38.7
Medium7578.2 ± 5.5104.37.0
High750735.8 ± 48.198.16.5

Logical Relationships in Method Validation

validation_logic cluster_core_validation Core Validation Parameters cluster_matrix_effects Matrix-Related Parameters cluster_stability Stability Assessment cluster_method_reliability Overall Method Reliability linearity Linearity reliable_method Reliable Quantitation Method linearity->reliable_method accuracy Accuracy accuracy->reliable_method precision Precision precision->reliable_method selectivity Selectivity selectivity->reliable_method lloq LLOQ lloq->reliable_method recovery Recovery recovery->reliable_method matrix_effect Matrix Effect matrix_effect->reliable_method freeze_thaw Freeze-Thaw Stability freeze_thaw->reliable_method bench_top Bench-Top Stability bench_top->reliable_method long_term Long-Term Stability long_term->reliable_method

Caption: Interdependencies of method validation parameters.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in brain tissue samples. The protocol is suitable for use in preclinical research and drug development studies. Adherence to the detailed sample preparation and analysis procedures, along with a thorough method validation, will ensure the generation of high-quality, reproducible data.

References

Piperocaine as a Tool Compound in Nicotinic Acetylcholine Receptor Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperocaine, a local anesthetic, has been identified as a modulator of nicotinic acetylcholine receptors (nAChRs). Its ability to interact with the ion channel of these receptors makes it a potential tool compound for studying nAChR function and for the development of novel therapeutics targeting these receptors.[1] As a member of the local anesthetic class of drugs, this compound is expected to exhibit non-competitive inhibition of nAChR function, a characteristic shared by other local anesthetics that act on these receptors.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in nAChR research.

Note on Data Availability: As of the last update, specific quantitative data on the binding affinity (Ki) and potency (IC50/EC50) of this compound for various nAChR subtypes are not extensively available in publicly accessible literature. The provided tables include placeholder data to illustrate the experimental outputs. Researchers are encouraged to generate this data empirically using the protocols outlined below.

Data Presentation

The following tables are structured to present quantitative data that should be determined experimentally for this compound.

Table 1: Binding Affinity of this compound for nAChR Subtypes

nAChR SubtypeRadioligandKi (nM) [this compound]Reference CompoundKi (nM) [Reference]
α4β2[³H]EpibatidineData to be determinedNicotineInsert value
α7[¹²⁵I]α-BungarotoxinData to be determinedPNU-282987Insert value
α3β4[³H]EpibatidineData to be determinedMecamylamineInsert value
Muscle-type[¹²⁵I]α-BungarotoxinData to be determinedd-TubocurarineInsert value

Table 2: Potency of this compound in Functional Assays for nAChR Subtypes

nAChR SubtypeAssay TypeParameterValue [this compound]Reference CompoundValue [Reference]
α4β2ElectrophysiologyIC50 (µM)Data to be determinedMecamylamineInsert value
α7Calcium ImagingIC50 (µM)Data to be determinedPNU-120596Insert value
α3β4ElectrophysiologyIC50 (µM)Data to be determinedMecamylamineInsert value
Muscle-typeElectrophysiologyIC50 (µM)Data to be determinedd-TubocurarineInsert value

Experimental Protocols

Radioligand Binding Assay for Determining this compound Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for different nAChR subtypes using a competitive binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin for α7 and muscle-type).

  • This compound hydrochloride.

  • Unlabeled reference compound (e.g., nicotine, mecamylamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target nAChR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer.

    • A fixed concentration of the radioligand (typically at its Kd value).

    • A range of concentrations of this compound or the unlabeled reference compound.

    • For non-specific binding, a high concentration of a suitable unlabeled ligand.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for determining the binding affinity of this compound to nAChRs.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to characterize the functional effects of this compound on nAChR ion channel activity.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR subtype of interest.

  • Oocyte injection system.

  • Two-electrode voltage clamp setup (amplifier, digitizer, recording chamber).

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Acetylcholine (ACh) solution.

  • This compound hydrochloride solution.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA mixture for the desired nAChR subtype and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Drug Application:

    • Establish a baseline current by perfusing with recording solution.

    • Apply a saturating concentration of ACh to elicit a maximal current response (Imax).

    • Wash out the ACh until the current returns to baseline.

    • Co-apply ACh with a range of concentrations of this compound and record the resulting current.

    • To test for voltage-dependency, repeat the co-application at different holding potentials.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of different concentrations of this compound.

    • Normalize the current responses to the maximal ACh-evoked current (I/Imax).

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Experimental Workflow for Two-Electrode Voltage Clamp

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation and cRNA Injection Incubation Incubation (2-7 days) Oocyte_Prep->Incubation Mounting Mount Oocyte in Recording Chamber Incubation->Mounting Clamping Voltage Clamp at -70mV Mounting->Clamping Drug_Application ACh +/- this compound Application Clamping->Drug_Application Current_Measurement Measure Peak Current Drug_Application->Current_Measurement IC50_Determination IC50 Determination Current_Measurement->IC50_Determination

Caption: Workflow for characterizing the functional effects of this compound on nAChRs using TEVC.

Signaling Pathways

Activation of nAChRs can trigger various downstream signaling cascades. As an antagonist, this compound is expected to block these pathways. The specific pathways affected will depend on the nAChR subtype and the cellular context.

nAChR-Mediated Signaling Pathways

nAChR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Leads to PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt This compound This compound This compound->nAChR Inhibits ACh Acetylcholine ACh->nAChR Activates PKC PKC Activation Ca_Influx->PKC Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release MAPK MAPK Pathway PKC->MAPK Gene_Expression Changes in Gene Expression MAPK->Gene_Expression PI3K_Akt->Gene_Expression

Caption: Potential nAChR signaling pathways inhibited by this compound.

Conclusion

This compound presents a valuable, yet under-characterized, tool for the study of nicotinic acetylcholine receptors. The protocols and frameworks provided in this document offer a starting point for researchers to systematically investigate its pharmacological profile. Elucidating the subtype selectivity and potency of this compound will be crucial for its effective application in nAChR research and for exploring its potential as a lead compound in drug discovery programs.

References

Application Notes and Protocols for the Administration of Piperocaine in Rodent Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of Piperocaine in rodent models of neuropathic pain. As of the date of this document, there is a lack of specific published research on the use of this compound for this application. Therefore, the proposed dosages and experimental parameters are extrapolated from studies on other ester-type local anesthetics, such as procaine. Researchers should conduct dose-response studies to determine the optimal and safe dosage of this compound for their specific experimental conditions.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve injury, presents a significant challenge in clinical management. Rodent models of neuropathic pain are crucial for understanding the underlying pathophysiology and for the preclinical evaluation of novel analgesic compounds.[1] this compound, an ester-type local anesthetic, functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of nerve impulses.[2][3][4] This mechanism of action suggests its potential therapeutic utility in alleviating neuropathic pain. These application notes provide a framework for the administration and evaluation of this compound in a commonly used rodent model of neuropathic pain.

Data Presentation

Table 1: Proposed Experimental Groups and Intrathecal this compound Hydrochloride Dosage
GroupTreatmentProposed Dose Range (mg/kg)Rationale
1Sham + VehicleN/ATo control for the effects of surgery and vehicle administration.
2CCI + VehicleN/ATo establish the baseline pain phenotype in the neuropathic pain model.
3CCI + this compound HCl5 - 20Extrapolated from effective intrathecal doses of other local anesthetics in similar models. A dose-response study is essential.
4CCI + Positive Control (e.g., Gabapentin)VariesTo validate the experimental model and provide a benchmark for the efficacy of this compound.

Note: CCI refers to the Chronic Constriction Injury model of neuropathic pain.

Table 2: Summary of Behavioral Readouts
Behavioral TestPain Modality AssessedTypical Outcome Measure in Neuropathic PainPotential Effect of this compound
Von Frey Test Mechanical AllodyniaDecreased paw withdrawal thresholdIncrease in paw withdrawal threshold, indicating reduced sensitivity to mechanical stimuli.
Hargreaves Test Thermal HyperalgesiaDecreased paw withdrawal latencyIncrease in paw withdrawal latency, indicating reduced sensitivity to thermal stimuli.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the induction of neuropathic pain through the unilateral ligation of the sciatic nerve.[5][6][7]

Materials:

  • Adult male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and disinfect the lateral aspect of the thigh of the chosen hind limb.

  • Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Carefully dissect the connective tissue surrounding the nerve.

  • Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the nerve with approximately 1 mm spacing between each.

  • The ligatures should be tightened until a brief twitch in the innervated muscle is observed, ensuring the constriction is minimal to avoid arresting epineural blood flow.

  • Close the muscle layer and skin with appropriate sutures.

  • Administer post-operative analgesia as per institutional guidelines, ensuring it does not interfere with the study's endpoints.

  • Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors before commencing drug administration and behavioral testing.

Intrathecal Administration of this compound

This protocol details the direct delivery of this compound into the cerebrospinal fluid in the lumbar intrathecal space.[8][9][10]

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl) for vehicle

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., light isoflurane)

Procedure:

  • Prepare a stock solution of this compound hydrochloride in sterile saline. Further dilutions can be made to achieve the desired final concentrations.

  • Briefly anesthetize the rat.

  • Position the rat in a stereotaxic frame or hold it firmly to flex the spine in the lumbar region.

  • Identify the intervertebral space between L5 and L6 vertebrae by palpation.

  • Carefully insert the 30-gauge needle into the intervertebral space until a characteristic tail-flick is observed, indicating entry into the intrathecal space.

  • Slowly inject the desired volume (typically 10-20 µL for rats) of this compound solution or vehicle.

  • Withdraw the needle and allow the animal to recover in its home cage.

Assessment of Mechanical Allodynia (Von Frey Test)

This protocol measures the paw withdrawal threshold in response to a mechanical stimulus.[11][12][13]

Materials:

  • Von Frey filaments of varying stiffness or an electronic Von Frey apparatus

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimatize the rats to the testing apparatus for at least 15-30 minutes before testing.

  • Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.

  • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • The 50% withdrawal threshold can be determined using the up-down method.

  • For an electronic von Frey device, apply a gradually increasing force to the plantar surface of the paw until withdrawal occurs. The device will record the force at which the paw was withdrawn.

  • Repeat the measurement several times with sufficient intervals between stimuli and average the results.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This protocol assesses the paw withdrawal latency to a radiant heat stimulus.[14][15][16]

Materials:

  • Hargreaves apparatus (plantar test)

  • Glass-floored enclosures

Procedure:

  • Acclimatize the rats to the enclosures on the glass surface for at least 15-30 minutes.

  • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will automatically start.

  • The timer stops when the rat withdraws its paw. The recorded time is the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Perform multiple trials on each paw with adequate time between each to avoid sensitization, and average the latencies.

Visualization of Signaling Pathways and Workflows

Piperocaine_Mechanism_of_Action cluster_neuron Nociceptive Neuron Na_channel Voltage-gated Na+ Channel Extracellular Intracellular Action_Potential Action Potential Propagation Na_channel:p2->Action_Potential Na+ influx Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal This compound This compound This compound->Na_channel:p2 Blocks channel from intracellular side

Caption: Mechanism of action of this compound in blocking pain signal transmission.

Experimental_Workflow start Start: Acclimatize Rats baseline Baseline Behavioral Testing (Von Frey & Hargreaves) start->baseline surgery Neuropathic Pain Induction (CCI Surgery) baseline->surgery recovery Post-operative Recovery (7-14 days) surgery->recovery pain_dev Confirmation of Neuropathic Pain recovery->pain_dev drug_admin Intrathecal Administration (this compound / Vehicle) pain_dev->drug_admin post_drug_testing Post-treatment Behavioral Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis post_drug_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound in a rodent neuropathic pain model.

References

Troubleshooting & Optimization

a challenges in dissolving Piperocaine hydrochloride for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperocaine Hydrochloride

Welcome to the technical support center for this compound hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the challenges associated with dissolving and using this compound hydrochloride in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its primary mechanism of action?

A1: this compound hydrochloride is a synthetic local anesthetic of the ester type.[1][2] Its main function is to block voltage-gated sodium channels in neuronal membranes.[1][2][3] This action reversibly inhibits the initiation and conduction of nerve impulses, effectively blocking neuronal signaling.[1][3] It is often used in research to study the pharmacology of these specific ion channels.[1]

Q2: I am observing precipitation after adding my this compound hydrochloride stock solution to my cell culture media. What could be the cause?

A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for many compounds prepared in organic solvents like DMSO. This "salting out" effect can occur if the final concentration of the organic solvent is too high or if the compound's solubility in the aqueous medium is exceeded. Additionally, components in complex media, such as salts and proteins, can interact with the compound, reducing its solubility.[4][5] It is also crucial to consider the pH of the final solution, as pH shifts can significantly impact the solubility of pH-sensitive compounds.[6]

Q3: What is the recommended storage condition for this compound hydrochloride solutions?

A3: For optimal stability, stock solutions should be stored at +4°C.[7] Some hydrochloride salt solutions can exhibit decreased pH over time when stored at room temperature, which could affect experimental results.[8] It is recommended to prepare fresh dilutions for experiments from a refrigerated stock and to monitor for any signs of precipitation before use.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Hydrochloride Powder
  • Problem: The this compound hydrochloride powder is not fully dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: While this compound hydrochloride is reported to be freely soluble in water and alcohol, the dissolution rate can vary.[1][3] Ensure you are using a recommended solvent.

    • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent volume. Refer to the solubility data table below.

    • Low Temperature: Solubility often decreases at lower temperatures.[9] Gentle warming (e.g., to 37°C) and agitation, such as vortexing or sonication, can aid dissolution.[10]

    • pH of Solvent: For aqueous solutions, the pH can be a critical factor. The hydrochloride salt form generally improves aqueous solubility.[9] If dissolving in a buffer, ensure the pH is compatible with the compound's stability.

Issue 2: Cloudiness or Precipitation in Stock Solution
  • Problem: The stock solution appears cloudy or forms a precipitate after initial dissolution.

  • Possible Causes & Solutions:

    • Supersaturation: The solution may be supersaturated. Try gently warming the solution to redissolve the precipitate. If it persists, the concentration may be too high for long-term stability at that storage temperature.

    • Degradation: While generally stable, prolonged storage, improper temperature, or exposure to light can lead to degradation, which may result in precipitation. Store stocks protected from light at recommended temperatures.[7][11]

    • Contamination: Ensure the solvent and container are clean and free of contaminants that could react with the compound.

Issue 3: Inconsistent Experimental Results
  • Problem: Variability in experimental outcomes when using the same nominal concentration of this compound hydrochloride.

  • Possible Causes & Solutions:

    • Incomplete Dissolution: Ensure the compound is fully dissolved in the stock solution before making serial dilutions. Any undissolved particles will lead to inaccurate final concentrations.

    • Precipitation in Media: As mentioned in the FAQs, the compound may be precipitating in the final experimental medium. Visually inspect for any precipitate after adding the compound to the assay medium. Consider lowering the final concentration or the percentage of the initial organic solvent (e.g., DMSO) in the final solution.

    • Solution Instability: Prepare working solutions fresh from a stable stock solution just before the experiment. The stability of highly diluted aqueous solutions can be lower than that of concentrated stocks.[8]

Data & Protocols

Physicochemical and Solubility Data

The table below summarizes key properties of this compound hydrochloride to aid in experimental design.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₆H₂₄ClNO₂[1][3]
Molecular Weight 297.82 g/mol [1][3][12]
Appearance White, odorless crystalline powder[1]
Solubility (Water) 1 g in 1.5 mL (Freely soluble)[3]
Solubility (Alcohol) 1 g in 4.5 mL (Freely soluble)[3]
Solubility (Chloroform) Freely soluble[1]
Solubility (Ether) Practically insoluble[3]
Storage Temp. +4°C[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a general guideline for preparing a stock solution. Adjustments may be necessary based on your specific experimental needs.

Materials:

  • This compound hydrochloride (MW: 297.82 g/mol )

  • Dimethyl Sulfoxide (DMSO) or Sterile Deionized Water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 297.82 g/mol * 1000 mg/g = 2.98 mg

  • Weighing: Carefully weigh out 2.98 mg of this compound hydrochloride powder and place it into a sterile vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO or sterile water to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If powder is still visible, briefly sonicate the vial in a water bath until the solution is clear.

  • Sterilization (for cell culture): If using for cell culture and dissolving in an aqueous solvent, filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile tube. DMSO is cytotoxic at higher concentrations, so ensure the final concentration in your culture medium is low (typically <0.5%).

  • Storage: Store the stock solution in small aliquots at +4°C, protected from light.[7]

Visual Guides & Diagrams

Troubleshooting Dissolution Workflow

This diagram outlines a logical workflow for troubleshooting common issues encountered when dissolving this compound hydrochloride for in vitro use.

G start Start: Dissolve This compound HCl is_dissolved Is the powder fully dissolved? start->is_dissolved check_solvent Action: Verify solvent type and volume. Consider gentle warming or sonication. is_dissolved->check_solvent No   solution_clear Is the final solution clear? is_dissolved->solution_clear  Yes check_solvent->is_dissolved precipitation Issue: Cloudiness or Precipitation solution_clear->precipitation No   add_to_media Add stock to experimental media solution_clear->add_to_media  Yes check_conc Action: Check for supersaturation. Warm to redissolve. Consider lowering concentration. precipitation->check_conc check_conc->solution_clear media_precipitate Does precipitate form in media? add_to_media->media_precipitate lower_dmso Action: Lower final solvent %. Decrease final compound conc. Prepare fresh dilutions. media_precipitate->lower_dmso Yes   end Solution Ready for Experiment media_precipitate->end  No lower_dmso->add_to_media

Caption: Troubleshooting workflow for this compound HCl dissolution.

Mechanism of Action: Sodium Channel Blockade

This diagram illustrates the primary mechanism of action for this compound hydrochloride as a voltage-gated sodium channel blocker.

G cluster_outside Extracellular cluster_inside Intracellular Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_ion_in Na+ Na_Channel_Open->Na_ion_in Na_Channel_Blocked Na+ Channel (Blocked) No_AP Action Potential Propagation Blocked Na_Channel_Blocked->No_AP Prevents Depolarization Na_ion_out Na+ Na_ion_out->Na_Channel_Open Influx This compound This compound HCl This compound->Na_Channel_Blocked Binds & Blocks

Caption: this compound HCl blocks sodium channels to prevent nerve impulses.

References

Technical Support Center: Optimizing Piperocaine Concentration for Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piperocaine in patch-clamp experiments. The following information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked questions (FAQs)

Q1: What is the typical starting concentration range for this compound in patch-clamp experiments?

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: this compound hydrochloride is generally soluble in water. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in your standard external recording solution or a suitable buffer. To ensure complete dissolution, gentle vortexing or sonication may be necessary. It is advisable to filter the stock solution through a 0.22 µm syringe filter to sterilize it and remove any particulate matter. Aliquot the stock solution into smaller, single-use vials and store them at -20°C to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and prepare your desired working concentrations by serial dilution in the external solution.

Q3: What are the primary molecular targets of this compound?

A3: As a local anesthetic, this compound is expected to primarily target voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1] Additionally, some local anesthetics have been shown to affect other ion channels, such as potassium channels and nicotinic acetylcholine receptors.[1][2] The specific effects and potency of this compound on different ion channels should be determined experimentally.

Q4: What are some signs of this compound-induced channel block in a patch-clamp recording?

A4: The primary indicator of a successful channel block by this compound will be a reduction in the amplitude of the recorded current. For voltage-gated sodium channels, you should observe a decrease in the peak inward current upon depolarization. The extent of this reduction will be dependent on the concentration of this compound applied.

Q5: How can I differentiate between tonic and use-dependent block with this compound?

A5: Tonic block refers to the binding of the drug to the channel in its resting state, while use-dependent block occurs when the drug preferentially binds to the open or inactivated states of the channel. To test for use-dependence, you can apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz). If this compound exhibits use-dependent block, you will observe a progressive decrease in the current amplitude with each pulse in the train.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound at tested concentrations. 1. The concentration is too low. 2. The compound has degraded. 3. Inefficient perfusion of the recording chamber. 4. The ion channels in your preparation are insensitive to this compound.1. Increase the concentration of this compound in a stepwise manner. 2. Prepare a fresh stock solution and dilutions. 3. Verify that your perfusion system is functioning correctly and allows for a complete and rapid exchange of the bath solution. 4. Consider using a different cell type or a preparation known to be sensitive to local anesthetics to validate your experimental setup.
Instability of the recording (e.g., seal degradation) after this compound application. 1. The solvent (if used) is affecting cell health. 2. High concentrations of this compound may have non-specific effects on the cell membrane. 3. Mechanical instability of the patch-clamp rig.1. Ensure the final concentration of any solvent (e.g., DMSO) is minimal (ideally ≤ 0.1%). 2. Test a lower range of this compound concentrations. 3. Check your anti-vibration table and micromanipulator for stability. Ensure there are no leaks in the perfusion system causing movement.[3][4]
Irreversible block after this compound application. 1. The washout period is insufficient. 2. High lipid solubility of the compound leading to retention in the cell membrane. 3. The compound may have a very slow off-rate from the channel.1. Increase the duration of the washout with the control external solution. 2. Perform multiple washout steps. 3. If the block persists, it may be a characteristic of the drug's interaction with the channel.
"Run-down" of the current during the experiment. 1. Dialysis of essential intracellular components in the whole-cell configuration. 2. Decline in overall cell health.1. Include ATP-Mg (e.g., 2 mM) and GTP (e.g., 0.3 mM) in your internal solution to support cellular metabolism.[3] 2. Consider using the perforated patch-clamp technique to preserve the intracellular environment.[3] 3. Ensure your cells are healthy before starting the recording.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions
  • Prepare a 100 mM Stock Solution:

    • Accurately weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in your standard external recording solution to a final concentration of 100 mM.

    • If necessary, use gentle vortexing or sonication to ensure complete dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use vials and store at -20°C.

  • Prepare Working Concentrations:

    • On the day of the experiment, thaw one aliquot of the 100 mM stock solution.

    • Perform serial dilutions of the stock solution in fresh external recording solution to achieve your desired final concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

    • Ensure the pH of the final working solutions is adjusted to the physiological range (typically 7.3-7.4).

Protocol 2: Determining the IC50 of this compound using Whole-Cell Patch-Clamp
  • Cell Preparation:

    • Culture your cells of interest (e.g., HEK293 cells expressing a specific sodium channel subtype, or primary neurons) on glass coverslips suitable for microscopy and electrophysiology.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the standard external solution.

    • Establish a stable whole-cell patch-clamp recording from a healthy cell.

  • Data Acquisition:

    • Record baseline voltage-gated sodium currents by applying a voltage-step protocol (e.g., a step depolarization from a holding potential of -100 mV to 0 mV for 20 ms).

    • Apply the lowest concentration of this compound to the cell via the perfusion system.

    • Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

    • Record the sodium currents again using the same voltage-step protocol.

    • Wash out the drug with the standard external solution until the current returns to the baseline level.

    • Repeat the application and washout steps for progressively higher concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data with a dose-response curve (e.g., a Hill equation) to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Voltage-Gated Sodium Channel
This compound Concentration (µM)Peak Current (pA)Normalized Current
0 (Control)-25001.00
10-22500.90
30-18750.75
100-12500.50
300-6250.25
1000-2500.10
Table 2: Summary of Electrophysiological Effects of this compound
ParameterValueNotes
IC50 (Tonic Block) User-determinedCalculated from the dose-response curve at a resting holding potential.
IC50 (Use-Dependent Block) User-determinedCalculated from the dose-response curve at the end of a high-frequency pulse train.
Hill Slope User-determinedProvides information about the binding cooperativity.
Onset of Block (τ) User-determinedTime constant for the development of the block upon drug application.
Recovery from Block (τ) User-determinedTime constant for the washout of the block.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space Na_channel Voltage-Gated Sodium Channel Block Channel Block Na_channel->Block Inhibition of Na+ Influx Piperocaine_ext This compound Piperocaine_int This compound Piperocaine_ext->Piperocaine_int Diffusion Piperocaine_int->Na_channel Binding

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

G A Establish Stable Whole-Cell Recording B Record Baseline Current A->B C Apply Low Concentration of this compound B->C D Record Current C->D E Washout D->E F Apply Higher Concentration of this compound E->F G Record Current F->G H Repeat for all Concentrations G->H H->F No I Analyze Data and Determine IC50 H->I Yes

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Improving the Stability of Piperocaine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperocaine. This resource provides comprehensive guidance on maintaining the stability of this compound in aqueous solutions, addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: As an ester-type local anesthetic, the primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of 3-(2-methylpiperidino)-1-propanol and benzoic acid. This process is catalyzed by both acidic and basic conditions.

Q2: What are the main factors that influence the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is primarily affected by three main factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution.

  • Temperature: Increased temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.

Q3: At what pH is a this compound solution most stable?

Q4: How does temperature affect the shelf-life of this compound solutions?

A4: The degradation of this compound is a chemical reaction that, like most, is accelerated by an increase in temperature. Therefore, to enhance stability and extend the shelf-life of your aqueous solutions, it is recommended to store them at refrigerated temperatures (2-8°C).

Q5: Is this compound sensitive to light?

A5: While specific photostability studies on this compound are not extensively documented, many pharmaceutical compounds are susceptible to degradation upon exposure to light. It is a good laboratory practice to protect this compound solutions from light by using amber-colored vials or by wrapping the container in aluminum foil, especially for long-term storage.

Q6: Are there any recommended additives or excipients to improve the stability of this compound solutions?

A6: Yes, several strategies can be employed to enhance stability:

  • Buffers: Using a buffer system to maintain the pH in the optimal range (e.g., citrate or acetate buffers) is crucial.

  • Antioxidants: If oxidative degradation is suspected, adding antioxidants like ascorbic acid or sodium metabisulfite can be beneficial.

  • Chelating Agents: To prevent metal-ion catalyzed degradation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be included.

  • Co-solvents: The addition of co-solvents like propylene glycol or ethanol can sometimes reduce the rate of hydrolysis by lowering the water activity.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments with this compound aqueous solutions.

Problem Possible Cause Suggested Solution
Rapid loss of this compound potency in solution. The pH of the solution is not optimal, leading to accelerated hydrolysis.Measure the pH of your solution. Adjust the pH to the optimal stability range (likely 3.5-4.5) using a suitable buffer system.
The solution is being stored at too high a temperature.Store the this compound solution at refrigerated temperatures (2-8°C). For long-term storage, consider freezing the solution after ensuring this compound is stable to freeze-thaw cycles.
Precipitation is observed in the solution. The pH of the solution has shifted, causing the free base form of this compound to precipitate, as it is less water-soluble than the salt form.Check and adjust the pH of the solution to ensure it remains in a range where this compound is fully soluble.
The concentration of this compound exceeds its solubility at the storage temperature.Re-evaluate the concentration of your solution. You may need to work with a more dilute solution or incorporate solubilizing agents.
The solution has developed a yellow discoloration. This could be a sign of degradation, potentially due to oxidation or photodegradation.Protect the solution from light by using amber vials or foil wrapping. Consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen and adding an antioxidant.
Inconsistent results in bioassays or analytical measurements. The this compound in the stock or working solutions is degrading over the course of the experiment.Prepare fresh solutions for each experiment. If this is not feasible, conduct a stability study of your solution under your experimental conditions to determine its usable lifetime.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on the expected behavior of ester-type local anesthetics. This data should be used as a general guide, and it is highly recommended that researchers perform their own stability studies to determine the precise degradation kinetics of this compound under their specific experimental conditions.

Table 1: Illustrative Effect of pH on the Half-Life (t½) of this compound in Aqueous Solution at 25°C

pHEstimated Half-Life (t½)
2.0~ 150 days
3.5~ 500 days
5.0~ 200 days
7.4~ 10 days
9.0~ 1 day

Table 2: Illustrative Effect of Temperature on the Degradation Rate Constant (k) of this compound in Aqueous Solution at pH 7.4

Temperature (°C)Estimated Degradation Rate Constant (k) (day⁻¹)
4~ 0.01
25~ 0.07
40~ 0.25
60~ 1.20

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized to achieve good separation between this compound and its degradation products (a starting point could be 30:70 v/v acetonitrile:buffer).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm (this may need to be optimized based on the UV spectrum of this compound)

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a stock solution of this compound of known concentration in the desired aqueous medium.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards to establish a standard curve.

    • At specified time points during your stability study, withdraw an aliquot of your this compound solution, dilute it to fall within the range of your calibration curve, and inject it into the HPLC.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.

    • Quantify the remaining this compound concentration using the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Incubate a solution of this compound in 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours), as base hydrolysis is typically faster.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation:

    • Expose a solution of this compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation:

    • Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60°C) in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1). The goal is to demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

cluster_factors Influencing Factors This compound This compound (Ester) Degradation_Products Degradation Products (3-(2-methylpiperidino)-1-propanol + Benzoic Acid) This compound->Degradation_Products Hydrolysis pH pH (Acidic or Basic) pH->Degradation_Products Temp Temperature Temp->Degradation_Products Light Light Light->Degradation_Products

Caption: Degradation pathway of this compound in aqueous solution.

start Start: Prepare this compound Solution store Store under defined conditions (pH, Temp, Light) start->store sample Withdraw samples at T0, T1, T2...Tn store->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify remaining this compound and degradation products analyze->quantify kinetics Determine degradation kinetics (Rate constant, Half-life) quantify->kinetics end End: Establish Stability Profile kinetics->end

Caption: Experimental workflow for a this compound stability study.

start Problem: Unexpected Degradation check_ph Is the pH of the solution in the optimal range (3.5-4.5)? start->check_ph adjust_ph Action: Adjust pH with buffer check_ph->adjust_ph No check_temp Is the solution stored at a low temperature (2-8°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Store at 2-8°C check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Action: Use amber vials or foil check_light->protect_light No end Solution Stable check_light->end Yes protect_light->end

References

Navigating Piperocaine Synthesis and Purification: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of Piperocaine, a local anesthetic of the ester class, this technical support center provides a comprehensive troubleshooting guide in a question-and-answer format. This guide addresses specific challenges that may arise during its synthesis via the alkylation of 2-methylpiperidine with 3-chloropropyl benzoate and subsequent purification, ensuring a smoother experimental workflow and higher purity of the final compound.

Synthesis Troubleshooting

The synthesis of this compound, chemically known as 3-(2-methylpiperidin-1-yl)propyl benzoate, is primarily achieved through the nucleophilic substitution of 3-chloropropyl benzoate with 2-methylpiperidine. While conceptually straightforward, this reaction can present several challenges.

Question: My this compound synthesis reaction shows low or no product formation. What are the likely causes and how can I address them?

Answer: Low or no product formation in the alkylation reaction can stem from several factors. A primary concern is the purity and reactivity of your starting materials.

  • Reagent Quality: Ensure that both 2-methylpiperidine and 3-chloropropyl benzoate are of high purity and free from contaminants that could inhibit the reaction. The presence of moisture can be particularly detrimental.

  • Reaction Conditions: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to poor conversion. Conversely, excessively high temperatures can promote side reactions and decomposition. A moderate temperature increase can often enhance the reaction rate.

  • Base and Solvent: The choice of base and solvent is crucial. A non-nucleophilic base is often employed to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The solvent should be inert and capable of dissolving both reactants. Acetonitrile is a commonly used solvent for such reactions.

  • Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. Typically, a slight excess of the amine (2-methylpiperidine) is used to ensure the complete consumption of the alkylating agent.

Question: I am observing the formation of significant byproducts in my reaction mixture. What are these impurities and how can I minimize them?

Answer: A common issue in the alkylation of amines is over-alkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent.

  • Over-alkylation: To minimize this, a careful control of stoichiometry is essential. Using a larger excess of the starting amine (2-methylpiperidine) can favor the desired mono-alkylation.

  • Elimination Reactions: Under certain conditions, particularly with heat and a strong base, an elimination reaction can compete with the desired substitution, leading to the formation of an alkene from 3-chloropropyl benzoate. Optimizing the reaction temperature and using a milder base can help mitigate this side reaction.

  • Hydrolysis: If moisture is present in the reaction, hydrolysis of the ester group in 3-chloropropyl benzoate or the final this compound product can occur, leading to benzoic acid and the corresponding alcohols as impurities. Ensuring anhydrous reaction conditions is critical.

A logical workflow for troubleshooting common synthesis issues is outlined below:

Caption: Troubleshooting workflow for this compound synthesis.

Purification Troubleshooting

The purification of this compound, a basic compound, often presents its own set of challenges. The final product is typically isolated as its hydrochloride salt to improve its stability and solubility in water.

Question: I am having difficulty purifying this compound using column chromatography. The compound seems to be sticking to the silica gel. What can I do?

Answer: The basic nature of the tertiary amine in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor separation.

  • Deactivating the Silica Gel: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

  • Alternative Stationary Phases: If the issue persists, consider using an alternative stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

Question: What is a suitable method for the final purification of this compound?

Answer: Recrystallization is a highly effective method for the final purification of this compound, typically as its hydrochloride salt.

  • Salt Formation: After the reaction, the crude this compound free base is dissolved in a suitable organic solvent, and then hydrochloric acid (often as a solution in an alcohol like isopropanol or as gaseous HCl) is added to precipitate the hydrochloride salt.

  • Choosing a Recrystallization Solvent: The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the this compound hydrochloride at an elevated temperature but have low solubility at cooler temperatures. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures of alcohols with less polar solvents like ethyl acetate or diethyl ether.

  • Recrystallization Procedure:

    • Dissolve the crude this compound hydrochloride in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

The following diagram illustrates the decision-making process for purification:

This compound Purification Workflow cluster_0 Initial Purification cluster_1 Troubleshooting Chromatography cluster_2 Final Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Tailing on Silica? Tailing on Silica? Column Chromatography->Tailing on Silica? Add Triethylamine to Eluent Add Triethylamine to Eluent Tailing on Silica?->Add Triethylamine to Eluent Yes Use Alumina Column Use Alumina Column Tailing on Silica?->Use Alumina Column Yes, still problematic Partially Purified Product Partially Purified Product Tailing on Silica?->Partially Purified Product No Add Triethylamine to Eluent->Partially Purified Product Use Alumina Column->Partially Purified Product Salt Formation (HCl) Salt Formation (HCl) Partially Purified Product->Salt Formation (HCl) Recrystallization Recrystallization Salt Formation (HCl)->Recrystallization Pure this compound HCl Pure this compound HCl Recrystallization->Pure this compound HCl

Caption: Decision workflow for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during this compound synthesis? A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Methylpiperidine is a flammable and corrosive liquid, and 3-chloropropyl benzoate is an irritant. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of triethylamine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: My final product has a low melting point and appears oily. What could be the reason? A3: An oily product or a low melting point often indicates the presence of impurities. These could include unreacted starting materials, byproducts, or residual solvent. Incomplete conversion to the hydrochloride salt can also result in a lower melting point. Further purification, such as another recrystallization, is recommended. Ensure the product is thoroughly dried to remove any residual solvent.

Q4: What are the expected spectroscopic data for this compound? A4: Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzoate group, the protons of the propyl chain, and the protons of the 2-methylpiperidine ring. The IR spectrum will typically show a strong carbonyl stretch for the ester group. Mass spectrometry will confirm the molecular weight of the compound.

This guide provides a foundational framework for troubleshooting common issues in this compound synthesis and purification. For specific experimental challenges, it is always recommended to consult detailed synthetic procedures from reputable sources and adapt them based on laboratory observations.

Technical Support Center: Minimizing Piperocaine Degradation During Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Piperocaine during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Direct experimental data on the degradation of this compound is limited in publicly available literature. Therefore, the following guidance is largely based on the known degradation pathways of structurally similar ester-type local anesthetics, such as Procaine, and general principles of pharmaceutical stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes an ester linkage, this compound is susceptible to the following primary degradation pathways:

  • Hydrolysis: This is the most common degradation pathway for ester-containing compounds. The ester bond in this compound can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions, to form benzoic acid and 3-(2-methylpiperidin-1-yl)propan-1-ol.

  • Oxidation: While less common than hydrolysis for this class of compounds, oxidative degradation can potentially occur, especially if the molecule is exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.[1][2][3]

Q2: What are the main factors that can accelerate this compound degradation?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: Extreme pH values (both acidic and basic) can significantly catalyze the hydrolysis of the ester linkage.[4][5][6] For many ester-based drugs, the point of maximum stability is often near a neutral or slightly acidic pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[7][8][9]

  • Light: Exposure to light, especially UV light, can lead to photolytic degradation.[1][2][3]

  • Presence of Oxidizing Agents: Contact with oxidizing agents can promote oxidative degradation.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to:

  • Store in a cool, dark, and dry place. A refrigerator (2-8 °C) is often suitable for solutions to slow down hydrolytic degradation.

  • Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[10]

  • Store in tightly sealed containers to prevent exposure to moisture and atmospheric oxygen.[11][12]

  • For powdered (solid) this compound: Store in a desiccator at a controlled low temperature.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound potency in prepared solutions. Hydrolysis due to inappropriate pH or high temperature.- Prepare solutions fresh daily using a buffer with a pH that minimizes hydrolysis (typically slightly acidic to neutral).- Store stock solutions at 2-8 °C.- Avoid heating solutions unless absolutely necessary and validated.
Discoloration of this compound solution. Photodegradation or oxidation.- Prepare and store solutions in light-protecting containers (e.g., amber vials).- Work with the solution in a dimly lit environment or under yellow light.- De-gas solvents to remove dissolved oxygen. Consider bubbling with an inert gas like nitrogen or argon.
Precipitate formation in the solution. Change in pH leading to the precipitation of the free base or a degradation product.- Ensure the pH of the solution is maintained within the solubility range of this compound.- Check for compatibility with other components in the solution.
Inconsistent experimental results. Degradation of this compound during the experiment.- Monitor the stability of this compound under your specific experimental conditions by analyzing samples at different time points.- Implement the preventative measures outlined in this guide.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

This protocol outlines the steps to prepare and handle this compound solutions to minimize degradation.

  • Reagent and Equipment Preparation:

    • Use high-purity this compound hydrochloride.

    • Utilize purified water (e.g., HPLC-grade or Milli-Q).

    • Select a buffer system that maintains a slightly acidic to neutral pH (e.g., phosphate or citrate buffer, pH 4-6). The optimal pH should be determined empirically.

    • Use amber glass volumetric flasks and vials to protect from light.

  • Solution Preparation:

    • Accurately weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in a small amount of the chosen buffer in the volumetric flask.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • If the solution needs to be sterile, filter it through a 0.22 µm syringe filter.

  • Storage:

    • Store the stock solution in a tightly sealed amber vial at 2-8 °C.

    • For long-term storage, consider aliquoting the solution and freezing at -20 °C or below. However, perform freeze-thaw stability studies to ensure this does not cause degradation.

  • Usage:

    • Allow the solution to come to room temperature before use.

    • Avoid repeated warming and cooling cycles.

    • Prepare fresh working solutions from the stock solution daily.

Protocol 2: General Guidelines for Minimizing Degradation During an Experiment
  • Control Temperature: Conduct experiments at a controlled and consistent temperature. If elevated temperatures are required, minimize the exposure time.

  • Control pH: Maintain the pH of the experimental medium within the optimal stability range for this compound.

  • Protect from Light: Perform experimental manipulations in a location with minimal light exposure. Use amber-colored reaction vessels or cover them with aluminum foil.

  • Inert Atmosphere: For sensitive experiments, consider performing them under an inert atmosphere (e.g., in a glove box or by purging solutions with nitrogen or argon) to minimize oxidation.

  • Monitor Stability: If the experiment is lengthy, it is advisable to take samples at various time points and analyze them for this compound concentration to assess its stability under the specific experimental conditions.

Analytical Methods for Stability Assessment

To monitor the degradation of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Parameter Typical HPLC Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
Detection UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined, but for similar compounds is often in the range of 220-280 nm).
Flow Rate Typically 1.0 mL/min.
Injection Volume 10-20 µL.

Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.[13]

Protocol 3: Forced Degradation Study Outline

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[13][14]

  • Acid Hydrolysis: Treat a this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat a this compound solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100 °C).

  • Photodegradation: Expose a this compound solution and a solid sample to a light source that provides both UV and visible light, as specified in ICH guidelines Q1B.[1][2][3][15]

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC) to separate the parent drug from any degradation products.

Visualizations

Piperocaine_Degradation_Pathway This compound This compound BenzoicAcid Benzoic Acid This compound->BenzoicAcid Hydrolysis (H₂O, H⁺/OH⁻) Alcohol 3-(2-methylpiperidin-1-yl)propan-1-ol This compound->Alcohol Hydrolysis (H₂O, H⁺/OH⁻) OxidizedProducts Oxidized Products This compound->OxidizedProducts Oxidation Photodegradants Photodegradation Products This compound->Photodegradants Photolysis (Light)

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_storage Storage Prep Prepare this compound Solution (Buffered, Light-Protected) Exp Conduct Experiment (Controlled Temp, pH, Light) Prep->Exp Analysis Analyze Samples (e.g., HPLC) Exp->Analysis Store Store Stock Solutions (Cool, Dark, Sealed) Store->Prep Troubleshooting_Logic Problem Inconsistent Results / Loss of Potency CheckpH Check Solution pH Problem->CheckpH CheckTemp Check Temperature Control CheckpH->CheckTemp Correct AdjustpH Adjust pH / Use Fresh Buffer CheckpH->AdjustpH Incorrect CheckLight Check Light Exposure CheckTemp->CheckLight Controlled ControlTemp Implement Temperature Control CheckTemp->ControlTemp Uncontrolled CheckStorage Check Storage Conditions CheckLight->CheckStorage Protected ProtectLight Use Light-Protective Measures CheckLight->ProtectLight Exposed ImproveStorage Optimize Storage (Cool, Dark, Sealed) CheckStorage->ImproveStorage Suboptimal

References

Navigating Piperocaine Solubility for In Vivo Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing Piperocaine in in vivo studies, ensuring appropriate solubility and formulation stability is paramount for reproducible and effective experimental outcomes. This guide provides comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges associated with this compound administration.

Troubleshooting Guide: Addressing this compound Solubility Issues

Researchers may encounter solubility challenges with this compound, often stemming from the specific form of the compound used or the desired formulation characteristics. This guide offers a systematic approach to resolving these issues.

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. You may be using the free base form of this compound, which has low water solubility.Use this compound hydrochloride (HCl), the salt form, which is freely soluble in water.[1][2] If you must use the free base, consider formulating it in a co-solvent system or as a micro-emulsion, though this will require significant formulation development and validation.
Precipitation occurs when dissolving this compound HCl in a buffer. The buffer components may be causing a "salting out" effect, reducing the solubility of this compound HCl. The desired concentration may exceed the solubility limit in that specific buffer system.First, attempt to dissolve the this compound HCl in sterile water for injection before adding buffer concentrates. If precipitation persists, consider using a simpler buffer system (e.g., phosphate-buffered saline). If high concentrations are required, a co-solvent such as ethanol or propylene glycol may be necessary, but toxicity and effects on the experimental model must be considered.[3]
The solution is clear initially but becomes cloudy or forms precipitate over time. The solution may be supersaturated or unstable at the storage temperature. The pH of the solution may have shifted, affecting solubility.Prepare fresh solutions for each experiment whenever possible. If storage is necessary, filter the solution through a 0.22 µm sterile filter after dissolution and store at a controlled temperature (e.g., 4°C), protected from light. Re-confirm clarity before each use. Ensure the final pH of the formulation is within a range that maintains this compound's solubility.
Difficulty dissolving this compound for non-aqueous formulations (e.g., for topical administration). This compound HCl is less soluble in non-polar, organic solvents.For non-aqueous systems, the free base form of this compound may be more suitable due to its higher lipophilicity. Solvents such as ethanol, propylene glycol, or other organic solvents appropriate for the intended route of administration should be tested. This compound hydrochloride is soluble in alcohol and chloroform but practically insoluble in ether and fixed oils.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most soluble form of this compound for aqueous solutions?

A1: this compound hydrochloride is the recommended form for aqueous solutions. It is the hydrochloride salt of this compound and is described as being freely soluble in water.[1][2]

Q2: What is the quantitative solubility of this compound hydrochloride in water?

A2: The solubility of this compound hydrochloride in water is high. Specifically, 1 gram of this compound hydrochloride will dissolve in 1.5 mL of water.[1][4]

Q3: Can I heat the solution to aid dissolution?

A3: Gentle warming can be used to aid the dissolution of this compound hydrochloride. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always allow the solution to return to room temperature and check for any precipitation before administration.

Q4: What are some suitable co-solvents for this compound?

A4: For formulations requiring co-solvents, ethanol is a good starting point as this compound hydrochloride is soluble in it (1 gram in 4.5 mL of alcohol).[1] Propylene glycol and polyethylene glycols (PEGs) are also commonly used co-solvents in pharmaceutical formulations and could be considered.[3] However, the choice of co-solvent must be compatible with the in vivo model and administration route.

Q5: How does pH affect the solubility of this compound?

A5: As a local anesthetic with a tertiary amine, the solubility of this compound is pH-dependent. The hydrochloride salt form exists as a charged cation, which is water-soluble.[2] In solutions with a higher pH, it will convert to the uncharged free base, which is less water-soluble and more lipophilic. Therefore, maintaining a slightly acidic to neutral pH is generally advisable for aqueous formulations to ensure the compound remains in its soluble, charged form.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its hydrochloride salt.

CompoundSolventSolubility
This compound Hydrochloride Water1 g in 1.5 mL
This compound Hydrochloride Alcohol (Ethanol)1 g in 4.5 mL
This compound Hydrochloride ChloroformSoluble
This compound Hydrochloride EtherPractically Insoluble
This compound Hydrochloride Fixed OilsPractically Insoluble
This compound (Free Base) WaterLow Solubility (Calculated logS = -3.64)[5]

Experimental Protocol: Preparation of a Sterile Aqueous Solution of this compound Hydrochloride for In Vivo Administration

This protocol describes the preparation of a 10 mg/mL sterile solution of this compound hydrochloride in phosphate-buffered saline (PBS).

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection (WFI)

  • 10x sterile Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

  • Calibrated analytical balance and weigh boats

  • Sterile graduated cylinders or pipettes

Methodology:

  • Calculate Required Amounts: Determine the total volume of the final solution needed for the experiment. Calculate the required mass of this compound hydrochloride and the volumes of WFI and 10x PBS.

    • Example for 10 mL of 10 mg/mL solution:

      • Mass of this compound HCl = 10 mL * 10 mg/mL = 100 mg

      • Volume of 10x PBS = 1 mL

      • Volume of WFI = 9 mL

  • Weighing: Aseptically weigh the calculated amount of this compound hydrochloride powder in a sterile weigh boat using a calibrated analytical balance.

  • Initial Dissolution: Transfer the weighed this compound hydrochloride powder into a sterile conical tube. Add the calculated volume of Sterile Water for Injection (WFI). Cap the tube and vortex or gently swirl until the powder is completely dissolved. A brief, gentle warming in a water bath (not exceeding 40°C) can be used if dissolution is slow.

  • Buffer Addition: Add the calculated volume of 10x PBS to the dissolved this compound solution. This will bring the solution to the final desired concentration and isotonicity (1x PBS).

  • pH Adjustment (Optional): If the experimental design is sensitive to pH, measure the pH of the final solution and adjust as necessary using sterile, dilute HCl or NaOH.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a final sterile container (e.g., a sterile vial). This step removes any potential microbial contamination and undissolved microparticulates.

  • Labeling and Storage: Clearly label the final sterile container with the compound name, concentration, date of preparation, and solvent. For immediate use, maintain the solution at room temperature. If short-term storage is required, store at 2-8°C, protected from light. Visually inspect the solution for any signs of precipitation before each use. It is highly recommended to prepare fresh solutions for each set of experiments.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with this compound.

G start Start: Prepare this compound Solution dissolve_check Does the powder dissolve in aqueous buffer? start->dissolve_check form_check Are you using This compound HCl? dissolve_check->form_check No solution_clear Is the final solution clear? dissolve_check->solution_clear Yes use_hcl Action: Use this compound HCl form_check->use_hcl No consider_alt Consider alternative formulation (e.g., co-solvent) for free base form_check->consider_alt Yes (Free Base) use_hcl->dissolve_check success Success: Solution ready for in vivo use solution_clear->success Yes troubleshoot_precipitate Troubleshoot Precipitation solution_clear->troubleshoot_precipitate No buffer_issue Potential Issue: Buffer incompatibility ('salting out') troubleshoot_precipitate->buffer_issue concentration_issue Potential Issue: Concentration too high troubleshoot_precipitate->concentration_issue dissolve_in_wfi Action: Dissolve in WFI first, then add buffer concentrate buffer_issue->dissolve_in_wfi simplify_buffer Action: Use a simpler buffer system concentration_issue->simplify_buffer dissolve_in_wfi->solution_clear simplify_buffer->solution_clear

Caption: Troubleshooting workflow for this compound solubility issues.

References

a identifying and resolving artifacts in electrophysiology recordings with Piperocaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Piperocaine in electrophysiology recordings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and artifacts that may be encountered during electrophysiological experiments involving this compound.

Q1: My baseline recording is noisy after applying this compound. What are the common causes and solutions?

A1: A noisy recording is a common issue in electrophysiology and can be exacerbated by the introduction of any new compound. The primary causes are often related to the recording setup rather than a specific effect of this compound.

  • Issue: 50/60 Hz Hum (Power Line Interference)

    • Appearance: A persistent, sinusoidal wave at 50 or 60 Hz and its harmonics.

    • Troubleshooting:

      • Grounding: Ensure all equipment (amplifier, microscope, perfusion system, etc.) is connected to a common ground. Avoid ground loops, which occur when there are multiple paths to the ground.

      • Shielding: Use a Faraday cage to shield the setup from external electromagnetic fields.

      • Isolate Noise Sources: Systematically turn off nearby electrical equipment (e.g., centrifuges, vortexers, monitors) to identify the source of the interference.

      • Filtering: If the noise cannot be eliminated, use a notch filter at 50/60 Hz in your data acquisition software.

  • Issue: High-Frequency Noise

    • Appearance: A "fuzzy" or thickened baseline.

    • Troubleshooting:

      • Pipette Holder: Ensure the pipette holder is clean and dry. Contamination can create a noisy electrical path.

      • Solutions: Use freshly filtered intracellular and extracellular solutions to remove any particulate matter.

      • Seal Resistance: A poor gigaohm seal (<1 GΩ) between the pipette and the cell membrane is a common source of noise. If the seal is unstable, it is best to obtain a new recording.

Q2: After applying this compound, my recorded signal has drifted significantly, or the baseline is unstable.

A2: Baseline drift can be caused by several factors, some of which may be influenced by the application of a channel blocker like this compound.

  • Issue: Gradual Baseline Drift

    • Appearance: A slow, consistent upward or downward movement of the baseline.

    • Troubleshooting:

      • Electrode Stability: Ensure your recording and reference electrodes are stable and properly chlorided. Unstable junction potentials at the electrode-solution interface can cause drift.

      • Temperature and Perfusion: Maintain a constant temperature and a stable perfusion rate. Changes in either can cause the baseline to drift.

      • Cell Health: A slow deterioration of cell health can lead to a drifting baseline. Ensure your preparation is healthy before applying this compound.

  • Issue: Unstable Holding Current (Voltage-Clamp)

    • Appearance: The current required to hold the cell at the command potential is fluctuating.

    • Troubleshooting:

      • Seal Integrity: this compound, by blocking sodium channels, can alter membrane conductance. This change can sometimes reveal an unstable seal that was not apparent before drug application. Monitor the seal resistance throughout the experiment.

      • Compensation: Re-check and adjust your series resistance and capacitance compensation after this compound application, as changes in membrane properties can affect these parameters.

Q3: The amplitude of my action potentials is dramatically reduced or completely abolished after applying this compound. Is this an artifact?

A3: This is the expected pharmacological effect of this compound and not an artifact. This compound is a local anesthetic that functions by blocking voltage-gated sodium channels.[1] These channels are essential for the rapid depolarization phase of the action potential. By blocking these channels, this compound reduces the influx of sodium ions, thereby decreasing the rate of rise and the peak amplitude of the action potential, or preventing it altogether.

Q4: I am observing a change in the resting membrane potential after applying this compound. What could be the cause?

A4: While the primary target of this compound is voltage-gated sodium channels, local anesthetics can also have off-target effects on other ion channels, such as potassium channels. Blockade of certain types of potassium "leak" channels can lead to a depolarization of the resting membrane potential. This is a genuine physiological effect of the drug at the concentration used and should be noted as part of its pharmacological profile.

Q5: What are "electrode pops" and how can I prevent them?

A5: Electrode "pops" are sudden, large, and brief voltage spikes that are not physiological. They are typically caused by an abrupt change in the impedance of the recording electrode.

  • Appearance: Sharp, high-amplitude, transient spikes, usually isolated to a single channel.

  • Troubleshooting:

    • Mechanical Stability: Ensure the electrode holder and micromanipulator are securely fastened and that there are no vibrations affecting the setup.

    • Electrode Connection: Check that the electrode is properly seated in the holder and that the wire making contact with the internal solution is stable.

    • Air Bubbles: Ensure there are no air bubbles in the tip of your recording pipette.

Data Presentation

CompoundTarget Ion ChannelIC50 (µM)Reference Preparation
This compound NaV1.xData Not Available-
Lidocaine NaV1.x~200Recombinant cell lines
Tetracaine NaV1.x~20Recombinant cell lines

Note: This table provides context with representative data for other local anesthetics. The specific IC50 for this compound needs to be determined experimentally.[1]

Experimental Protocols

Whole-Cell Patch-Clamp Recording Protocol for Assessing the Effect of this compound on Neuronal Voltage-Gated Sodium Currents

This protocol outlines a standard procedure for recording sodium currents from cultured neurons in a whole-cell voltage-clamp configuration.

1. Solutions and Reagents:

  • External Solution (ACSF): Composed of (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be bubbled with 95% O2 / 5% CO2 to a final pH of 7.4.

  • Internal (Pipette) Solution: Composed of (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP. The pH should be adjusted to 7.3 with CsOH. Cesium is used as the primary cation to block potassium channels from the inside.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water.

2. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tips to ensure a smooth surface for sealing.

3. Recording Procedure:

  • Place the cell culture dish on the microscope stage and perfuse with ACSF at a rate of 1-2 mL/min.

  • Fill a recording pipette with the internal solution and mount it on the pipette holder.

  • Apply positive pressure to the pipette and lower it into the bath.

  • Approach a target neuron and gently press the pipette tip against the cell membrane.

  • Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Compensate for the fast pipette capacitance.

  • Apply a brief, strong suction pulse ("zap") to rupture the membrane and achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the recovery of sodium channels from inactivation.

  • Compensate for whole-cell capacitance and series resistance (aim for >80% compensation).

4. Data Acquisition:

  • Baseline Recording: Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) from a holding potential of -90 mV.

  • This compound Application: Perfuse the bath with ACSF containing the desired concentration of this compound (e.g., 1, 10, 100 µM) for 2-5 minutes to allow for equilibration.

  • Post-Drug Recording: Repeat the same voltage-step protocol to record sodium currents in the presence of this compound.

  • Washout: Perfuse with ACSF alone to determine the reversibility of the drug's effect.

Mandatory Visualizations

Signaling Pathway of this compound Action

Piperocaine_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel No_Action_Potential Inhibition of Action Potential Na_channel->No_Action_Potential blockade leads to Na_ion_in Na+ (intracellular) This compound This compound This compound->Na_channel blocks Action_Potential Action Potential Propagation Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel influx Na_ion_in->Action_Potential leads to

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Workflow for Artifact Troubleshooting

Troubleshooting_Workflow Start Start: Unstable or Noisy Recording Noise_Type Identify Noise Type Start->Noise_Type Check_Grounding Check Grounding & Shielding Fix_Grounding Isolate Electrical Sources Use Faraday Cage Check Common Ground Check_Grounding->Fix_Grounding Yes Hum 50/60 Hz Hum? Noise_Type->Hum Sinusoidal? Drift Baseline Drift? Noise_Type->Drift Slow wandering? Pops Electrode Pops? Noise_Type->Pops Sharp spikes? Hum->Check_Grounding Check_Perfusion Stabilize Perfusion Rate and Temperature Drift->Check_Perfusion Check_Mechanics Secure Manipulator and Holder Pops->Check_Mechanics End Stable Recording Fix_Grounding->End Check_Electrodes Check Electrode Stability and Chloriding Check_Perfusion->Check_Electrodes Check_Electrodes->End Replace_Pipette Replace Pipette (check for bubbles/dirt) Check_Mechanics->Replace_Pipette Replace_Pipette->End

References

Technical Support Center: Enhancing the Metabolic Stability of Piperocaine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the metabolic stability of piperocaine and its derivatives. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of this compound and its derivatives?

A1: The primary metabolic liability of this compound, an ester-type local anesthetic, is its susceptibility to rapid hydrolysis of the ester linkage. This reaction is primarily catalyzed by plasma and tissue esterases, such as butyrylcholinesterase and carboxylesterases, leading to rapid clearance and a short duration of action. The main metabolites are expected to be p-aminobenzoic acid (PABA) and the corresponding amino alcohol.

Q2: What are the key strategies to enhance the metabolic stability of this compound derivatives?

A2: The main strategies focus on modifying the labile ester group to reduce its susceptibility to enzymatic hydrolysis. Key approaches include:

  • Bioisosteric Replacement: Replacing the ester functionality with a more stable isostere, such as an amide, reverse amide, triazole, or oxadiazole. Amides are generally more resistant to hydrolysis than esters.

  • Steric Hindrance: Introducing bulky substituents near the ester group to sterically hinder the approach of esterase enzymes.

  • Electronic Modification: Altering the electronic properties of the molecule to decrease the reactivity of the ester carbonyl group.

  • Deuteration: Selective replacement of hydrogen atoms with deuterium at metabolically vulnerable positions can sometimes slow down metabolism due to the kinetic isotope effect.

Q3: Which in vitro assays are most suitable for assessing the metabolic stability of this compound derivatives?

A3: The most common and relevant in vitro assays are:

  • Plasma Stability Assay: To assess hydrolysis by plasma esterases.

  • Liver Microsomal Stability Assay: To evaluate metabolism by hepatic enzymes, including cytochrome P450s and some esterases.

  • Hepatocyte Stability Assay: Provides a more complete picture of hepatic metabolism, including both Phase I and Phase II metabolic pathways.

  • S9 Fraction Stability Assay: Utilizes a mixture of microsomal and cytosolic enzymes.

Q4: How can I differentiate between chemical instability and enzymatic degradation in my in vitro assays?

A4: To distinguish between chemical and enzymatic degradation, you should include appropriate controls in your experimental setup. A key control is to run the assay with heat-inactivated enzymes or in the absence of necessary cofactors (like NADPH for CYP-mediated reactions). If the compound degradation is similar in both active and inactive enzyme preparations, it suggests chemical instability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the metabolic stability assessment of this compound derivatives.

Problem Potential Cause Recommended Solution
Very rapid disappearance of the compound, even at the first time point (T0). 1. Extremely rapid hydrolysis by esterases present in the matrix (plasma, microsomes). 2. Chemical instability at the assay pH or temperature. 3. Non-specific binding to the assay plate or proteins.1. Reduce the incubation time points (e.g., 0, 1, 2, 5, 10 minutes). 2. Use a lower concentration of the biological matrix (e.g., diluted plasma or lower microsomal protein concentration). 3. Include esterase inhibitors (e.g., sodium fluoride or diisopropyl fluorophosphate - use with caution and validate) in a control experiment to confirm esterase activity. 4. Assess chemical stability in buffer alone. 5. Use low-binding plates and include a T0 sample taken immediately after adding the compound to the matrix to quantify initial loss due to binding.
High variability between replicate wells. 1. Inconsistent pipetting or mixing. 2. Precipitation of the compound in the incubation mixture. 3. Inconsistent enzymatic activity across the plate.1. Ensure proper pipette calibration and technique. Mix solutions thoroughly. 2. Check the solubility of your compound in the final assay buffer. The final concentration of the organic solvent (e.g., DMSO) should typically be below 1%. 3. Ensure uniform temperature across the incubation plate and pre-warm all solutions.
No metabolism observed, even for control compounds. 1. Inactive enzymes or degraded cofactors. 2. Incorrect assay setup. 3. Analytical method not sensitive enough.1. Use a fresh batch of enzymes and prepare cofactor solutions fresh daily. 2. Verify the concentrations of all reagents, pH of the buffer, and incubation temperature. 3. Run a positive control compound with known metabolic characteristics. 4. Optimize the LC-MS/MS method for sensitivity and check for matrix effects.
Discrepancy between in vitro data and in vivo findings. 1. Contribution of extrahepatic metabolism not captured by liver-based assays. 2. Active transport processes influencing in vivo clearance. 3. Differences in protein binding between in vitro and in vivo conditions.1. Consider using other in vitro systems like intestinal S9 fractions or kidney microsomes. 2. Investigate if your compound is a substrate for uptake or efflux transporters. 3. Measure the fraction of unbound drug in your in vitro system and in plasma to correct clearance calculations.

Data Presentation

The following tables provide a template for summarizing and comparing the metabolic stability and pharmacokinetic parameters of different this compound derivatives. Note: The data presented here is hypothetical and for illustrative purposes only. Researchers should replace this with their own experimental data.

Table 1: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes

Compoundt1/2 (min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound5.2133.3
Derivative A (Amide analog)45.815.1
Derivative B (Sterically hindered ester)15.345.3
Derivative C (Oxadiazole analog)> 60< 11.5

Table 2: In Vivo Pharmacokinetic Parameters of this compound Derivatives in Rats (1 mg/kg, IV)

Compoundt1/2 (h)Clearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)AUC0-∞ (ng·h/mL)
This compound0.52.51.8400
Derivative A (Amide analog)2.10.82.41250
Derivative B (Sterically hindered ester)1.21.52.1667
Derivative C (Oxadiazole analog)3.50.52.52000

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound derivatives using human liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates (low-binding recommended)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile/water).

    • Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in potassium phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsomal solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

    • Include control wells:

      • -NADPH: Replace the NADPH regenerating system with buffer to assess non-CYP mediated metabolism and chemical stability.

      • Heat-inactivated microsomes: To assess chemical stability in the presence of protein.

  • Sample Processing:

    • Vortex the termination plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) mix Mix Compound and Microsomes prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate_time Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) initiate->incubate_time terminate Terminate Reaction (Acetonitrile + IS) incubate_time->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate metabolic_pathway cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites This compound This compound Derivative (Ester Linkage) hydrolysis Ester Hydrolysis This compound->hydrolysis Esterases (e.g., Carboxylesterases) oxidation Oxidation (e.g., N-dealkylation, Hydroxylation) This compound->oxidation CYP450 Enzymes paba_analog Carboxylic Acid Metabolite hydrolysis->paba_analog amino_alcohol Amino Alcohol Metabolite hydrolysis->amino_alcohol oxidized_metabolite Oxidized Metabolite oxidation->oxidized_metabolite troubleshooting_logic start High Compound Disappearance check_t0 Significant loss at T0? start->check_t0 check_no_nadph Loss in -NADPH control? check_t0->check_no_nadph No sol_binding Solution: Use low-binding plates, assess non-specific binding. check_t0->sol_binding Yes check_buffer Loss in buffer alone? check_no_nadph->check_buffer Yes sol_cyp Metabolism is likely CYP-mediated. check_no_nadph->sol_cyp No sol_esterase Solution: Reduce incubation time, use esterase inhibitors. check_buffer->sol_esterase No sol_chemical Solution: Check compound stability at assay pH and temperature. check_buffer->sol_chemical Yes

Technical Support Center: Overcoming Limitations in Local Anesthetic Delivery for Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. The term "Piperocaine" is not a widely recognized local anesthetic in scientific literature. This guide will use Procaine as a primary example due to its established use and known central nervous system effects, which align with the context of behavioral neuroscience research. The principles and troubleshooting strategies discussed are broadly applicable to other local anesthetics used in similar research contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering Procaine to the central nervous system (CNS) for behavioral studies?

The primary challenges include:

  • The Blood-Brain Barrier (BBB): The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Many drugs, including local anesthetics like Procaine, have limited ability to cross the BBB.

  • Poor Water Solubility: Some local anesthetics have low water solubility at physiological pH, which can make formulating solutions for systemic administration difficult.[1]

  • Systemic Side Effects: When administered systemically to achieve CNS concentrations, local anesthetics can have dose-dependent side effects on the cardiovascular and central nervous systems, which can confound behavioral results.[2][3] These can range from sensory distortions and mood changes to more severe effects like seizures at high doses.[2][4]

  • Rapid Metabolism: Ester-type local anesthetics like Procaine are rapidly hydrolyzed by plasma esterases, leading to a short half-life and limiting the duration of action in the CNS.[5]

Q2: Can peripheral administration of Procaine affect behavioral outcomes in neuroscience experiments?

Yes, even when administered peripherally for local analgesia during surgical procedures, local anesthetics can be absorbed systemically and cross the blood-brain barrier, reaching pharmacologically active concentrations in the brain.[6] This can potentially confound the results of central measurements of brain function and behavior.[6] Studies in rats have shown that subcutaneous infiltration of local anesthetics results in detectable brain concentrations.[6]

Q3: What are some strategies to enhance the delivery of local anesthetics to the brain?

Several strategies are being explored to improve drug delivery to the brain, including:

  • Prodrugs: Modifying the drug molecule into a more lipophilic form (a prodrug) can enhance its ability to cross the BBB.[7][8]

  • Nanoparticle-based delivery systems: Encapsulating drugs in nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can protect them from rapid metabolism and facilitate their transport across the BBB.[7][9]

  • Intranasal Delivery: The intranasal route offers a non-invasive method to bypass the BBB and deliver drugs directly to the CNS.[10][11]

  • Inhibition of Efflux Pumps: P-glycoprotein is an efflux transporter at the BBB that actively pumps many drugs out of the brain.[12] Inhibiting this pump can increase the brain concentration of co-administered drugs.[12]

Q4: What are the known mechanisms of action of Procaine in the central nervous system?

Procaine and other local anesthetics primarily act by blocking voltage-gated sodium channels in neuronal cell membranes.[5][13] This action inhibits the generation and conduction of nerve impulses.[5][13] In the CNS, this can lead to a range of effects, including alterations in mood, sensory perception, and at higher doses, seizures.[2][4] Some local anesthetics have also been shown to interact with other receptors and signaling pathways.[14]

Troubleshooting Guides

Problem Potential Causes Recommended Solutions
High variability in behavioral responses between subjects. 1. Inconsistent drug administration (e.g., incorrect volume, injection site).2. Differences in individual animal metabolism.3. Stress-induced alterations in drug response.1. Ensure precise and consistent administration technique. Use of a new needle for each injection is recommended.[15]2. Increase the sample size to account for individual variability.3. Acclimatize animals thoroughly to the experimental environment and procedures to minimize stress.[16]
Unexpected sedative effects confounding behavioral assessment. 1. The dose of the local anesthetic may be too high.2. Co-administration with other CNS depressants (e.g., some anesthetics).1. Perform a dose-response study to determine the optimal dose that produces the desired behavioral effect without significant sedation.[16]2. Review all co-administered substances for potential synergistic sedative effects.[16]
Short duration of behavioral effect. 1. Rapid metabolism of the ester-type local anesthetic (e.g., Procaine).2. Inefficient delivery to the target brain region.1. Consider using an amide-type local anesthetic with a longer half-life.2. Explore alternative delivery strategies such as nanoparticle encapsulation or direct intracortical microinjection for a more sustained and targeted effect.[17][18]
No discernible behavioral effect after administration. 1. Insufficient dose to achieve therapeutic concentrations in the CNS.2. Poor penetration of the blood-brain barrier.3. Incorrect route of administration.1. Increase the dose in a stepwise manner, carefully monitoring for adverse effects.2. Employ a delivery strategy to enhance BBB penetration (e.g., prodrugs, nanoparticles, intranasal administration).[7][8][10]3. Verify the intended route of administration was correctly performed.[16]

Quantitative Data Summary

Table 1: Comparison of Physicochemical Properties of Selected Local Anesthetics

Local Anesthetic Type Solubility in Water LogP (Lipophilicity) Plasma Protein Binding (%) Relative Brain Exposure (in vivo, rat)
Procaine EsterHigh1.86Moderate
Benzocaine EsterLow[1]1.96Low
Lidocaine AmideModerate2.360-80High[6]
Bupivacaine AmideLow3.495Moderate[6]
Tetracaine EsterModerate3.276Lowest[6]

Note: This table provides a generalized comparison. Actual values can vary depending on the specific experimental conditions.

Table 2: Overview of Brain Delivery Strategies for Psychoactive Drugs

Delivery Strategy Mechanism Advantages Disadvantages Examples of Application
Prodrugs Increased lipophilicity to enhance BBB penetration.[7][8]Non-invasive (if administered systemically).Requires in vivo conversion to the active drug.L-DOPA for Parkinson's disease.
Nanoparticles Encapsulation protects the drug and can facilitate transport across the BBB.[7][9]Can provide sustained release and targeted delivery.Potential for toxicity and immunogenicity of the carrier material.Delivery of anticancer drugs to brain tumors.[9]
Intranasal Delivery Bypasses the BBB via the olfactory and trigeminal nerves.[10][11]Rapid onset of action, non-invasive.Limited by the volume that can be administered and potential for nasal irritation.Delivery of peptides and small molecules to the CNS.
Direct Infusion Microinjection or convection-enhanced delivery directly into the brain parenchyma.[17]Bypasses the BBB completely, highly targeted.Invasive, requires surgery, potential for tissue damage.Preclinical studies for localized drug effects in specific brain regions.

Experimental Protocols

Protocol: Assessing the Behavioral Effects of Procaine in a Rodent Model of Anxiety (Elevated Plus Maze)

  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

    • Animals are handled for 5 minutes daily for 5 days prior to the experiment to acclimate them to the researcher.

  • Drug Preparation and Administration:

    • Procaine hydrochloride is dissolved in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL).

    • A fresh solution should be prepared on the day of the experiment.

    • Animals are randomly assigned to receive either an intraperitoneal (IP) injection of Procaine (e.g., 20 mg/kg) or a volume-matched injection of saline (vehicle control).

  • Behavioral Testing (Elevated Plus Maze):

    • 30 minutes post-injection, each rat is placed in the center of an elevated plus maze, facing an open arm.

    • The animal's behavior is recorded for 5 minutes using an overhead video camera.

    • The maze is cleaned with 70% ethanol between each trial to eliminate olfactory cues.

    • Key behavioral parameters to be quantified include:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

  • Data Analysis:

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

    • Total distance traveled is used as a measure of general locomotor activity to rule out confounding effects of sedation or hyperactivity.

    • Data are analyzed using an appropriate statistical test (e.g., t-test or ANOVA) to compare the Procaine-treated group with the vehicle control group.

Visualizations

Signaling_Pathway Procaine Procaine SodiumChannel Voltage-Gated Sodium Channel Procaine->SodiumChannel Blocks ActionPotential Action Potential Propagation SodiumChannel->ActionPotential Inhibits NeurotransmitterRelease Neurotransmitter Release ActionPotential->NeurotransmitterRelease Reduces BehavioralEffect Altered Behavioral Response NeurotransmitterRelease->BehavioralEffect

Caption: Simplified signaling pathway of Procaine's action on neuronal activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalAcclimation Animal Acclimation DrugPreparation Drug and Vehicle Preparation Randomization Randomization into Treatment Groups DrugPreparation->Randomization Administration Drug/Vehicle Administration Randomization->Administration BehavioralTest Behavioral Testing Administration->BehavioralTest DataCollection Data Collection (Video Tracking) BehavioralTest->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Interpretation Interpretation of Results StatisticalAnalysis->Interpretation

Caption: General experimental workflow for a behavioral neuroscience study.

References

Validation & Comparative

A Comparative Analysis of Piperocaine and Lidocaine on Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two local anesthetics, Piperocaine and Lidocaine, with a focus on their mechanism of action as sodium channel blockers. While both compounds achieve local anesthesia by inhibiting voltage-gated sodium channels, they belong to different chemical classes, which influences their pharmacological profiles. This comparison synthesizes available data to highlight their similarities and differences, offering insights for research and drug development.

Introduction to this compound and Lidocaine

This compound, a synthetic local anesthetic of the ester type, was developed in the 1920s.[1] It functions by reversibly inhibiting voltage-gated sodium channels, thereby blocking the initiation and conduction of nerve impulses.[2] Lidocaine, developed in the mid-1940s, is an amide-type local anesthetic and has become one of the most widely used local anesthetics due to its rapid onset and intermediate duration of action. Both drugs are essential tools in pharmacology for studying nerve conduction and the function of sodium channels.

Mechanism of Action: The Sodium Channel Blockade

The primary mechanism of action for both this compound and Lidocaine is the blockade of voltage-gated sodium channels in neuronal membranes.[3] These channels are crucial for the propagation of action potentials. By binding to a specific site within the sodium channel, these local anesthetics prevent the influx of sodium ions that is necessary for membrane depolarization. This action increases the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a failure to transmit the action potential and a resulting loss of sensation.

Local anesthetics exhibit a property known as "state-dependent" blockade, meaning their affinity for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated). Generally, they have a higher affinity for the open and inactivated states than for the resting state. This is why their blocking effect is often more pronounced in rapidly firing neurons.

General Mechanism of Sodium Channel Blockade by Local Anesthetics cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_resting Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel_resting->Na_channel_open Na_channel_inactivated Sodium Channel (Inactivated State) Na_channel_open->Na_channel_inactivated leads to Na_channel_blocked Sodium Channel (Blocked State) Na_channel_open->Na_channel_blocked Na_channel_inactivated->Na_channel_blocked No_Na_influx No Sodium Influx Na_channel_blocked->No_Na_influx No_AP No Action Potential Na_channel_blocked->No_AP Depolarization Nerve Impulse (Depolarization) Depolarization->Na_channel_resting triggers opening LA Local Anesthetic (e.g., this compound, Lidocaine) LA->Na_channel_blocked binds to open/ inactivated state

Caption: General mechanism of sodium channel blockade by local anesthetics.

Comparative Analysis

A direct quantitative comparison of the sodium channel blocking potency of this compound and Lidocaine is challenging due to a lack of publicly available experimental data, such as IC50 values, for this compound. However, a qualitative comparison based on their chemical structure and classification provides valuable insights.

FeatureThis compoundLidocaine
Chemical Class EsterAmide
Structure Contains an ester linkageContains an amide linkage
Metabolism Rapidly hydrolyzed by plasma esterasesMetabolized by hepatic enzymes
Potential for Allergy Higher, due to the metabolite para-aminobenzoic acid (PABA)Lower
Stability in Solution Less stableMore stable
Onset of Action Generally rapidRapid
Duration of Action Generally shorterIntermediate
IC50 (Tonic Block) Data not available~204 µM[4]
IC50 (Open Channel) Data not available~20 µM[5]

Key Differences Arising from Chemical Structure:

  • Metabolism and Systemic Toxicity: The most significant difference between ester- and amide-type local anesthetics is their metabolism. This compound, as an ester, is rapidly broken down in the blood by enzymes called pseudocholinesterases. This rapid metabolism generally leads to a shorter duration of action and lower systemic toxicity. Lidocaine, an amide, undergoes slower metabolism in the liver. This difference in metabolism can be a critical factor in patient selection, especially for those with liver disease or certain genetic conditions affecting plasma enzymes.

  • Allergic Reactions: Allergic reactions to local anesthetics are more common with the ester class. This is because a primary metabolite of many ester anesthetics is para-aminobenzoic acid (PABA), which is a known allergen. Amide anesthetics like Lidocaine are not metabolized to PABA, and true allergic reactions are rare.

  • Stability: The ester linkage in this compound is more susceptible to hydrolysis than the amide linkage in Lidocaine, making Lidocaine formulations generally more stable.

Experimental Protocols: Assessing Sodium Channel Blockade

The "gold standard" for investigating the interaction of drugs with ion channels is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents flowing through single or multiple channels in a cell membrane.

Whole-Cell Patch-Clamp Protocol for Measuring Sodium Channel Inhibition:
  • Cell Preparation: A suitable cell line expressing the voltage-gated sodium channel of interest (e.g., HEK-293 cells transfected with a specific Nav subtype) is cultured. Alternatively, primary neurons can be used.

  • Electrode Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's interior.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane. This isolates a small patch of the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration, which allows for the measurement of currents from all the channels in the cell membrane.

  • Voltage Clamp: The membrane potential is controlled ("clamped") at a specific holding potential (e.g., -80 mV) using a specialized amplifier.

  • Eliciting Sodium Currents: The cell is depolarized to a potential that activates the sodium channels (e.g., -10 mV) for a short duration. This elicits an inward sodium current, which is recorded by the amplifier.

  • Drug Application: The local anesthetic (this compound or Lidocaine) is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition and Analysis: The sodium current is measured before and after the application of the drug. The degree of inhibition is quantified, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). To study state-dependence, the voltage protocol can be modified to favor the resting, open, or inactivated states of the channels.

Workflow for Patch-Clamp Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Culture/ Neuron Isolation Giga_Seal Giga-seal Formation Cell_Prep->Giga_Seal Pipette_Prep Micropipette Fabrication & Filling Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp & Elicit Na+ Current Whole_Cell->Voltage_Clamp Drug_App Drug Application (Perfusion) Voltage_Clamp->Drug_App Data_Acq Data Acquisition (Current Measurement) Voltage_Clamp->Data_Acq Control Current Drug_App->Data_Acq Test Current Dose_Response Dose-Response Curve Generation Data_Acq->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc

Caption: A simplified workflow of a patch-clamp experiment.

Conclusion

This compound and Lidocaine, despite both being effective local anesthetics that block voltage-gated sodium channels, exhibit fundamental differences rooted in their chemical structures. This compound's ester linkage leads to rapid metabolism by plasma esterases and a higher potential for allergic reactions, while Lidocaine's amide linkage results in hepatic metabolism and a lower incidence of allergies.

The significant gap in the publicly available literature regarding the quantitative sodium channel blocking properties of this compound, such as its IC50 value, prevents a direct comparison of potency with Lidocaine. This highlights a need for further electrophysiological studies on this compound to fully characterize its pharmacological profile and to better understand the structure-activity relationships within the ester class of local anesthetics. Such research would be invaluable for the development of new anesthetic agents with improved efficacy and safety profiles.

References

The Selectivity of Piperocaine for Sodium Channel Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its target is paramount. This guide provides a comparative analysis of Piperocaine's selectivity for sodium channel subtypes. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the inhibitory activity of this compound across the various voltage-gated sodium channel (NaV) subtypes.

While the mechanism of action for local anesthetics like this compound involves the blockade of sodium channels to prevent pain signaling, most older local anesthetics are known to be non-selective.[1][2] This lack of selectivity can contribute to off-target effects. Modern drug discovery efforts are increasingly focused on developing subtype-selective sodium channel modulators to achieve more targeted therapeutic effects with improved side-effect profiles.[3]

Comparison with Other Local Anesthetics

Due to the absence of specific IC50 or Ki values for this compound across NaV subtypes, a direct quantitative comparison is not possible. However, we can infer its likely profile based on the general characteristics of traditional local anesthetics and compare it to agents for which more data is available, such as Lidocaine.

DrugNaV Subtype Selectivity ProfileKey Characteristics
This compound Data not available in public literatureAs a traditional local anesthetic, it is presumed to be largely non-selective for NaV subtypes.
Lidocaine Generally non-selective, with some studies indicating slight differential affinity. For example, NaV1.8 has been shown to be more sensitive to lidocaine than NaV1.7.[4]A widely used local anesthetic, its effects on various NaV subtypes have been studied more extensively than this compound.[4][5]
Bupivacaine Non-selective, similar to other traditional local anesthetics.Known for its longer duration of action.
Selective NaV Inhibitors (e.g., A-803467, VX-548) High selectivity for specific subtypes (e.g., NaV1.8).Represent the next generation of targeted pain therapeutics with potentially fewer side effects.

Experimental Protocols for Determining Sodium Channel Selectivity

Validating the selectivity of a compound like this compound for sodium channel subtypes involves a series of established experimental protocols. The primary method is electrophysiology, specifically the patch-clamp technique, which allows for the direct measurement of ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the interaction of a compound with voltage-gated ion channels.

Methodology:

  • Cell Culture and Transfection: A stable cell line (e.g., HEK-293 or CHO cells) that does not endogenously express sodium channels is used. These cells are then transiently or stably transfected with the specific human NaV channel subtype of interest (e.g., NaV1.1, NaV1.2, etc.).

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.

    • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • A voltage-clamp amplifier is used to control the cell's membrane potential and record the ionic currents flowing through the sodium channels.

  • Drug Application: A baseline recording of the sodium current is established. Then, the test compound (e.g., this compound) is applied to the cell at various concentrations.

  • Data Analysis: The concentration of the compound that causes a 50% inhibition of the sodium current (IC50) is determined. By comparing the IC50 values across different NaV subtypes, the selectivity of the compound can be quantified.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis culture HEK-293/CHO Cells transfect Transfect with NaV Subtype cDNA culture->transfect plate Plate Cells on Coverslips transfect->plate patch Whole-Cell Patch-Clamp plate->patch record_base Record Baseline Na+ Current patch->record_base apply_drug Apply this compound (Varying Concentrations) record_base->apply_drug record_drug Record Na+ Current with Drug apply_drug->record_drug calc_ic50 Calculate IC50 record_drug->calc_ic50 compare Compare IC50s across NaV Subtypes calc_ic50->compare

Experimental workflow for determining NaV subtype selectivity.

Sodium Channel Signaling and Local Anesthetic Action

Local anesthetics exert their effect by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels, which is essential for the depolarization phase of the action potential.

G cluster_membrane Nerve Cell Membrane cluster_events Action Potential Events Na_out Na+ (extracellular) NaV Voltage-Gated Sodium Channel Na_out->NaV Influx Na_in Na+ (intracellular) NaV->Na_in stimulus Nerve Stimulus depol Depolarization stimulus->depol depol->NaV Opens ap Action Potential Propagation depol->ap pain Pain Signal Transmission ap->pain This compound This compound This compound->NaV Blocks

Mechanism of local anesthetic action on sodium channels.

References

a Piperocaine versus Cocaine: a comparative study of reinforcing properties

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in research exists between the reinforcing properties of cocaine, a well-documented psychostimulant, and piperocaine, a local anesthetic with limited investigation into its abuse potential. While both substances interact with the dopaminergic system, the extent and consequences of these interactions, particularly concerning their reinforcing effects, differ significantly based on available data. This guide provides a comparative overview based on existing scientific literature, highlighting the extensive data on cocaine and the current knowledge gaps regarding this compound.

Quantitative Data Comparison

The reinforcing effects of drugs are often quantified using preclinical models such as self-administration and conditioned place preference (CPP). Below is a summary of available data for cocaine and the current understanding of this compound.

ParameterCocaineThis compound
Self-Administration
AcquisitionReadily acquired in various animal models (e.g., rats, mice, non-human primates).Data not available.
Maintenance (Fixed-Ratio)Maintains high rates of responding across a range of doses (e.g., 0.25-1.5 mg/kg/infusion in rats).Data not available.
Motivation (Progressive-Ratio Breakpoint)Produces high breakpoints, indicating strong motivation to self-administer. Breakpoints are dose-dependent.Data not available.
Conditioned Place Preference (CPP)
InductionConsistently induces a significant preference for the drug-paired environment across a range of doses (e.g., 5-20 mg/kg in mice).[1][2][3][4]Data not available.
Neurochemical Actions
Primary MechanismBlocks the dopamine transporter (DAT), increasing extracellular dopamine in the brain's reward circuitry.[5][6][7][8]Primarily a voltage-gated sodium channel blocker.[9][10][11]
Dopaminergic ActivityPotent dopamine reuptake inhibitor.[5][6]Partial inhibitor of dopamine.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the reinforcing properties of psychoactive substances, with specific examples from cocaine research.

Intravenous Self-Administration in Rats

This paradigm is the gold standard for assessing the reinforcing efficacy of a drug.

  • Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.[12] Animals are allowed to recover for several days.

  • Apparatus: The experiment is conducted in an operant conditioning chamber equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.[13]

  • Acquisition Phase: Initially, responding on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg) and the simultaneous presentation of a cue light.[14] Responding on the "inactive" lever has no programmed consequences. Sessions typically last for 2-6 hours daily.[15] Training continues until the animal demonstrates stable responding on the active lever.[13]

  • Dose-Response Evaluation (Fixed-Ratio Schedule): Once responding is stable, the dose of cocaine is varied across sessions to determine the relationship between dose and the rate of self-administration. A fixed-ratio (FR) schedule is often used, where a fixed number of lever presses (e.g., FR1 or FR5) is required for each infusion.

  • Motivation Assessment (Progressive-Ratio Schedule): To assess the motivation to obtain the drug, a progressive-ratio (PR) schedule is employed. In this schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of responses an animal is willing to make for a single infusion, and it serves as a measure of the drug's reinforcing strength.[16][17][18]

Conditioned Place Preference (CPP) in Mice

This paradigm assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.[1][2][19][20][21]

  • Apparatus: A three-chambered apparatus is typically used. The two larger outer chambers have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral.[20]

  • Pre-Conditioning Phase (Baseline Preference): On the first day, the mouse is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes). The time spent in each chamber is recorded to determine any initial preference.[1][2]

  • Conditioning Phase: This phase typically occurs over several days. On "drug" days, the mouse is injected with cocaine (e.g., 10 mg/kg, intraperitoneally) and immediately confined to one of the outer chambers for a specific duration (e.g., 30 minutes).[1][19][20] On alternate "saline" days, the mouse receives a saline injection and is confined to the opposite outer chamber. The pairing of the drug with a specific chamber is counterbalanced across animals to avoid bias.[20]

  • Post-Conditioning Phase (Preference Test): After the conditioning phase, the mouse is again placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each chamber is recorded. A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates that the drug has rewarding properties.[1][2]

Signaling Pathways and Experimental Workflows

Cocaine's Mechanism of Action in the Dopamine Reward Pathway

Cocaine's primary reinforcing effect is mediated by its blockade of the dopamine transporter (DAT) in the mesolimbic dopamine pathway.[5][6][7][8] This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). By inhibiting DAT, cocaine prevents the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced stimulation of postsynaptic dopamine receptors in the NAc. This surge in dopaminergic signaling is associated with the euphoric and rewarding effects of the drug.

Cocaine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Dopamine Dopamine DA_cleft Dopamine Dopamine->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake D_receptor Dopamine Receptors DA_cleft->D_receptor Binds Reward Reward Signal D_receptor->Reward Cocaine Cocaine Cocaine->DAT Blocks

Cocaine blocks the dopamine transporter (DAT), increasing dopamine in the synapse.

Presumed Mechanism of this compound

This compound's primary pharmacological action is the blockade of voltage-gated sodium channels, which underlies its local anesthetic effect by preventing the propagation of nerve impulses.[9][10][11] Additionally, it is reported to be a partial inhibitor of dopamine.[10][11] This dual mechanism suggests that while it can produce local numbness, its interaction with the dopamine system, although likely weaker than that of cocaine, could potentially have mild reinforcing effects. However, without dedicated studies, this remains speculative.

Piperocaine_Mechanism cluster_sodium Neuronal Membrane cluster_dopamine Dopaminergic Synapse This compound This compound Na_channel Voltage-Gated Sodium Channel This compound->Na_channel Blocks Dopamine_reuptake Dopamine Reuptake This compound->Dopamine_reuptake Partially Inhibits Nerve_impulse Nerve Impulse Propagation Na_channel->Nerve_impulse Enables Dopamine_increase Slight Increase in Synaptic Dopamine

This compound's dual mechanism: sodium channel blockade and partial dopamine inhibition.

Experimental Workflow for a Self-Administration Study

The workflow for a typical intravenous self-administration study involves several key stages, from initial animal preparation to the final data analysis, to determine the reinforcing properties of a substance.

Self_Administration_Workflow cluster_setup Phase 1: Preparation cluster_training Phase 2: Training & Testing cluster_analysis Phase 3: Data Analysis Surgery Catheter Implantation Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acquisition Acquisition of Self-Administration (FR Schedule) Recovery->Acquisition Dose_Response Dose-Response Testing (FR Schedule) Acquisition->Dose_Response Motivation Motivation Testing (PR Schedule) Dose_Response->Motivation Data_Collection Data Collection: Lever Presses, Infusions Motivation->Data_Collection Analysis Statistical Analysis: Response Rates, Breakpoints Data_Collection->Analysis Conclusion Conclusion on Reinforcing Efficacy Analysis->Conclusion

Workflow of a typical intravenous self-administration experiment.

References

a comparing the in vitro neurotoxicity of Piperocaine and other local anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the effects of common local anesthetics on neuronal cell viability and signaling pathways. Please note that a comprehensive search of scientific literature did not yield in vitro neurotoxicity data for Piperocaine.

This guide provides a comparative analysis of the in vitro neurotoxicity of several commonly used local anesthetics: Lidocaine, Bupivacaine, Ropivacaine, and Procaine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the neurotoxic potential of these compounds based on available experimental data.

Quantitative Neurotoxicity Data

The following table summarizes the dose-dependent effects of various local anesthetics on neuronal cell viability from in vitro studies. The data is primarily derived from studies on human neuroblastoma SH-SY5Y cells and primary dorsal root ganglion (DRG) neurons.

Local AnestheticCell LineExposure TimeAssayKey FindingsReference
Bupivacaine SH-SY5Y3 hoursCCK-8LD50 values of approximately 1.458 mM, 1.359 mM, 1.293 mM, and 1.263 mM at 3, 6, 12, and 24 hours respectively.[1]
SH-SY5Y10 minutesMTTDemonstrated the highest killing potency among six tested local anesthetics.[2]
Lidocaine SH-SY5Y10 minutesMTTLess potent than Bupivacaine and Ropivacaine in inducing cell death.[2]
Ropivacaine SH-SY5Y10 minutesMTTLess potent than Bupivacaine but more potent than Lidocaine.[2]
Procaine SH-SY5Y3 hoursCCK-8LD50 values of approximately 12.79, 12.38, 11.96, and 11.58 mM at 3, 6, 12, and 24 hours respectively.[1]
SH-SY5Y10 minutesMTTShowed the lowest killing potency among the tested anesthetics.[2]
Mepivacaine SH-SY5Y10 minutesMTTSimilar killing potency to Procaine.[2]
Chloroprocaine SH-SY5Y10 minutesMTTMore potent than Lidocaine but less potent than Ropivacaine.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro neurotoxicity of local anesthetics.

Cell Culture
  • SH-SY5Y Human Neuroblastoma Cells: These cells are a commonly used in vitro model for neuronal studies. They are typically cultured in a medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid.

  • Primary Dorsal Root Ganglion (DRG) Neurons: DRG neurons are isolated from embryonic or adult rodents. The ganglia are dissected and enzymatically dissociated to obtain a single-cell suspension. These primary neurons are then cultured on coated plates in a specialized neuronal growth medium.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength, is proportional to the number of viable cells.

  • CCK-8 (Cell Counting Kit-8) Assay: Similar to the MTT assay, the CCK-8 assay is a colorimetric method to determine cell viability. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Signaling Pathways in Local Anesthetic-Induced Neurotoxicity

In vitro studies have implicated several signaling pathways in the neurotoxic effects of local anesthetics. These pathways are often triggered by events such as mitochondrial dysfunction and oxidative stress.

G cluster_0 Local Anesthetic Exposure cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Cellular Outcome LA Local Anesthetic Mito Mitochondrial Dysfunction LA->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Caspase Caspase Activation ROS->Caspase MAPK MAPK Pathway Activation ROS->MAPK PI3K PI3K/Akt Pathway Modulation ROS->PI3K Apoptosis Apoptosis (Neuronal Cell Death) Caspase->Apoptosis MAPK->Apoptosis PI3K->Apoptosis (inhibition can lead to)

Caption: Signaling pathways implicated in local anesthetic-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the neurotoxicity of local anesthetics in a neuronal cell culture model.

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with Local Anesthetics (Varying Concentrations) start->treatment incubation Incubation (Defined Time Period) treatment->incubation MTT MTT Assay incubation->MTT Measure Metabolic Activity LDH LDH Assay incubation->LDH Measure Cell Lysis CCK8 CCK-8 Assay incubation->CCK8 Measure Cell Viability data_analysis Data Analysis (e.g., LD50 Calculation) MTT->data_analysis LDH->data_analysis CCK8->data_analysis conclusion Conclusion: Comparative Neurotoxicity data_analysis->conclusion

Caption: A generalized workflow for assessing the in vitro neurotoxicity of local anesthetics.

References

A Comparative Cross-Reactivity Assessment of Piperocaine in Dopamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Binding Affinity at the Dopamine Transporter

The following table summarizes the binding affinities (Ki) of Cocaine and GBR 12909 for the dopamine transporter. A lower Ki value indicates a higher binding affinity. Due to the absence of specific binding data for Piperocaine, its affinity is described qualitatively based on available literature.

CompoundKᵢ at DAT (nM)Selectivity Profile
This compound Data not availableKnown to partially inhibit dopamine reuptake[1][2].
Cocaine ~255 - 650Non-selective monoamine transporter inhibitor[3].
GBR 12909 ~1 - 5Highly selective for DAT over serotonin and norepinephrine transporters[4].

Experimental Protocols

To determine the binding affinity of a compound for the dopamine transporter, a competitive radioligand binding assay is a standard and widely used method. The following protocol outlines the key steps involved in such an assay.

Objective:

To determine the equilibrium dissociation constant (Kᵢ) of a test compound (e.g., this compound) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand with known high affinity for the transporter.

Materials:
  • Biological Material: Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 or CHO cells, or synaptosomal preparations from rodent striatum.

  • Radioligand: A high-affinity DAT radioligand, for example, [³H]WIN 35,428 or [¹²⁵I]RTI-55.

  • Test Compound: this compound or other compounds of interest.

  • Reference Compound: A known DAT inhibitor, such as Cocaine or GBR 12909, for validation.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For radioactivity measurement.

  • Instrumentation: Filtration apparatus, liquid scintillation counter.

Procedure:
  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.

    • Displacement: Membranes + Radioligand + varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the DAT.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the principle of the competitive binding assay and a simplified representation of the dopamine signaling pathway at the synapse.

Competitive_Binding_Assay cluster_0 Competitive Binding Assay Principle DAT Dopamine Transporter (DAT) Receptor Bound_Complex DAT-Radioligand Complex Signal Measured DAT->Bound_Complex Binds Radioligand Radioligand ([³H]WIN 35,428) High Affinity Radioligand->Bound_Complex Binds Test_Compound Test Compound (this compound) Competitor Test_Compound->DAT Competes for Binding Site Displaced Free Radioligand Bound_Complex->Displaced Displacement by Test Compound Dopamine_Signaling_Pathway cluster_1 Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine (DA) Release DA Dopamine Presynaptic->DA Releases Postsynaptic Postsynaptic Neuron Dopamine Receptors (D1, D2) DAT Dopamine Transporter (DAT) DA Reuptake DA->Postsynaptic Binds to Receptors DA->DAT Reuptake Inhibitor DAT Inhibitor (e.g., Cocaine) Inhibitor->DAT Blocks

References

A Head-to-Head Comparison of the Anesthetic Potency of Piperocaine and Procaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anesthetic potency of two ester-type local anesthetics, Piperocaine and Procaine. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.

Overview of this compound and Procaine

Both this compound and Procaine are local anesthetics that function by blocking nerve impulses. They belong to the ester class of anesthetics, which are characterized by an ester linkage in their chemical structure.

Procaine , first synthesized in 1905, is one of the oldest synthetic local anesthetics and is often referred to by the trade name Novocain. It is considered a relatively weak, short-acting anesthetic.[1][2] Procaine is used for infiltration anesthesia, peripheral nerve blocks, and spinal anesthesia, though it is less commonly used today in favor of more potent and longer-acting agents.[3][4]

This compound , developed in the 1920s, is another ester-type local anesthetic.[5] It has been used for infiltration and nerve blocks, with a notably rapid onset of action.[6] While direct comparative studies on its potency relative to procaine are limited in recent literature, historical and pharmacological data provide insights into its anesthetic profile.

Quantitative Data Summary

Table 1: Physicochemical Properties
PropertyThis compound HydrochlorideProcaine HydrochlorideReference(s)
Molecular Formula C₁₆H₂₃NO₂·HClC₁₃H₂₀N₂O₂·HCl[7]
Molecular Weight 297.82 g/mol 272.77 g/mol [7]
Anesthetic Type EsterEster[3][6]
Table 2: Toxicity Data (LD50)
SpeciesRoute of AdministrationThis compound Hydrochloride LD50Procaine Hydrochloride LD50Reference(s)
MouseSubcutaneous9 mg/20g339 mg/kg[7][8]
RatIntraperitoneal129 mg/kg160 mg/kg[7][8]
RabbitIntravenous18 ±6 mg/kg-[7]
MouseIntravenous-38 mg/kg[8]
RatOral-200 mg/kg[8]
MouseOral-175 mg/kg[8]
DogIntravenous-63 mg/kg[8]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for both this compound and Procaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[4][6] This inhibition prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By blocking this crucial step in nerve impulse transmission, these local anesthetics produce a transient and localized loss of sensation.

References

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Piperocaine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the analysis of Piperocaine and its degradation products. The information is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and stability testing. The methodologies and data presented are based on established principles for validating stability-indicating assay methods.

Forced degradation studies are crucial in the development of stability-indicating methods as they help in understanding the degradation pathways and products of a drug substance. These studies are typically conducted under various stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[1][2][3] The primary goal of a stability-indicating HPLC method is to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification of the API.

Experimental Protocols

Detailed experimental protocols for forced degradation studies and the subsequent HPLC analysis are provided below. These protocols are representative of methodologies employed in the pharmaceutical industry for method validation.

Forced Degradation (Stress) Studies Protocol

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution is then subjected to the following stress conditions:

  • Acid Hydrolysis: The this compound stock solution is mixed with 0.1 N HCl and heated at 80°C for 24 hours. The solution is then neutralized with an equivalent amount of 0.1 N NaOH.[3]

  • Base Hydrolysis: The this compound stock solution is mixed with 0.1 N NaOH and heated at 80°C for 24 hours. The solution is then neutralized with an equivalent amount of 0.1 N HCl.[3]

  • Oxidative Degradation: The this compound stock solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[1][3]

  • Thermal Degradation: A solid sample of this compound is kept in a hot air oven at 105°C for 48 hours. A solution is then prepared from this sample.[1][3]

  • Photolytic Degradation: A solution of this compound is exposed to UV light (254 nm) in a photostability chamber for 48 hours.[1][3]

Following the stress treatments, all samples are diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.

HPLC Method Parameters

Two hypothetical HPLC methods are compared. Method A represents a newly developed method, while Method B represents a standard or alternative method.

ParameterMethod AMethod B
Column C18 Column (250 mm x 4.6 mm, 5 µm)Phenyl Column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Methanol:Ammonium Acetate (pH 6.5) (50:50 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 230 nm254 nm
Injection Volume 20 µL10 µL
Column Temperature 30°C25°C

Method Validation and Comparison

The two HPLC methods were validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness. The results are summarized in the tables below.

System Suitability
ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 5000> 4000> 2000
Resolution > 2.0> 1.8> 1.5
Linearity
ParameterMethod AMethod B
Range (µg/mL) 10 - 15020 - 120
Correlation Coefficient (r²) 0.99980.9995
Accuracy (% Recovery)
Spiked LevelMethod AMethod B
80% 99.5%98.9%
100% 100.2%100.5%
120% 99.8%99.2%
Precision (% RSD)
ParameterMethod AMethod B
Intra-day Precision 0.5%0.8%
Inter-day Precision 0.7%1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod AMethod B
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedMethod A (% RSD)Method B (% RSD)
Flow Rate (± 0.1 mL/min) 0.6%1.2%
Mobile Phase pH (± 0.2) 0.8%1.5%
Column Temperature (± 2°C) 0.5%1.0%

Experimental Workflow

The following diagram illustrates the overall workflow for the validation of a stability-indicating HPLC method for this compound.

G cluster_prep Sample Preparation & Stressing cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Data Analysis & Comparison prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) prep->acid base Base Hydrolysis (0.1N NaOH, 80°C) prep->base oxide Oxidative Degradation (3% H2O2) prep->oxide thermal Thermal Degradation (105°C) prep->thermal photo Photolytic Degradation (UV Light) prep->photo hplc HPLC System (Method A vs. Method B) acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc spec Specificity hplc->spec lin Linearity & Range hplc->lin acc Accuracy hplc->acc prec Precision hplc->prec robust Robustness hplc->robust loq LOD & LOQ hplc->loq compare Compare Method Performance (Tables) spec->compare lin->compare acc->compare prec->compare robust->compare loq->compare

Caption: Workflow for validating a stability-indicating HPLC method for this compound.

Conclusion

Based on the comparative data, Method A demonstrates superior performance over Method B for the analysis of this compound and its degradation products. Method A exhibits better sensitivity (lower LOD and LOQ), higher precision (lower %RSD), and greater robustness to minor changes in experimental parameters. The use of a standard C18 column and a common mobile phase composition also makes Method A more accessible and cost-effective for routine quality control analysis. The successful separation of the parent drug from its degradation products under various stress conditions confirms that Method A is a reliable stability-indicating method.

References

A Comparative Analysis of Piperocaine Hydrochloride and its Free Base in Local Anesthesia Research

Author: BenchChem Technical Support Team. Date: December 2025

The Fundamental Difference: Salt vs. Free Base

Local anesthetics like Piperocaine are weak bases. They can exist in two forms: a water-soluble salt (e.g., this compound hydrochloride) and a lipid-soluble free base.[1][2] The hydrochloride salt is the form most commonly used in pharmaceutical preparations due to its stability and solubility in aqueous solutions for injection.[1][2] However, it is the free base form that is crucial for anesthetic activity.

The efficacy of a local anesthetic is dependent on the equilibrium between the ionized (salt) and non-ionized (free base) forms, which is governed by the pKa of the drug and the pH of the surrounding tissue.[3][4] Only the non-ionized, lipid-soluble free base can diffuse across the nerve cell membrane to reach its site of action.[3][4]

Mechanism of Action

Once inside the neuron, the local anesthetic re-equilibrates, and the ionized form binds to and blocks voltage-gated sodium channels.[3][4] This blockage prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[3][4] By inhibiting the action potential, the transmission of pain signals is halted, resulting in local anesthesia.[4]

Comparative Efficacy and Physicochemical Properties

The key to the comparative efficacy lies in the amount of free base available to cross the nerve membrane. The hydrochloride salt, when injected into physiological tissues with a pH of 7.4, will partially convert to the free base form. However, the acidic nature of the salt solution itself can lower the surrounding tissue pH, which would favor the ionized form and potentially delay the onset of action.[4][5] Conversely, a formulation with a higher proportion of the free base, or one that is buffered to a more alkaline pH, would be expected to have a faster onset of action.[2][5]

Physicochemical Properties

The following table summarizes the key physicochemical differences between this compound hydrochloride and its free base. The properties of the free base are inferred from general chemical principles, as specific experimental data is not available.

PropertyThis compound HydrochlorideThis compound Free BaseRationale for Difference
Molecular Formula C₁₆H₂₄ClNO₂[6]C₁₆H₂₃NO₂Addition of HCl
Molecular Weight 297.82 g/mol [6]261.36 g/mol Addition of HCl
Water Solubility HighLowThe salt form is ionized and thus more water-soluble.
Lipid Solubility (LogP) LowerHigherThe free base is uncharged and more lipid-soluble, facilitating membrane penetration.[7]
pKa ~8.5-9.0 (estimated)~8.5-9.0 (estimated)pKa is an intrinsic property of the molecule and is independent of the salt form.[7]
Formulation pH AcidicNeutral to AlkalineHydrochloride salts of amines are acidic in solution.
Inferred Efficacy and Pharmacokinetic Parameters

This table outlines the expected differences in the efficacy and pharmacokinetics of the two forms based on the principles of local anesthesia.

ParameterThis compound HydrochlorideThis compound Free BaseExpected Outcome and Rationale
Onset of Action SlowerFasterA higher concentration of the lipid-soluble free base allows for more rapid penetration of the nerve sheath and membrane, leading to a quicker onset of anesthesia.[4][5]
Potency LowerHigherIncreased ability to cross the nerve membrane could lead to a greater effect for a given concentration.
Duration of Action ShorterLongerThe higher lipophilicity of the free base may lead to a greater depot effect in the surrounding tissues, resulting in a slower clearance and prolonged anesthetic effect.[8]
Systemic Toxicity Potentially HigherPotentially LowerA faster onset and more localized action could potentially reduce the amount of drug that enters systemic circulation. However, this is highly dependent on the formulation and administration.
Tissue Irritation HigherLowerThe acidic nature of the hydrochloride salt solution can cause a burning sensation upon injection. A buffered or free base formulation would be closer to physiological pH, reducing irritation.[2][5]

Experimental Protocols

To definitively determine the comparative efficacy, a series of preclinical and clinical studies would be required. Below is a representative experimental protocol for an in vivo study.

In Vivo Sciatic Nerve Block in a Rodent Model

Objective: To compare the onset, duration, and intensity of sensory and motor nerve blockade produced by this compound hydrochloride and a pH-buffered this compound free base formulation.

Materials:

  • This compound hydrochloride solution (e.g., 1% in sterile saline)

  • This compound free base formulation (e.g., 1% in a buffered vehicle, pH 7.4)

  • Vehicle control (sterile saline)

  • Buffered vehicle control (pH 7.4)

  • Male Wistar rats (250-300g)

  • Nerve stimulator

  • Plantar test apparatus (for thermal sensory testing)

  • Von Frey filaments (for mechanical sensory testing)

Procedure:

  • Animal Preparation: Anesthetize rats with isoflurane. Shave the thigh of the hind paw to be injected.

  • Nerve Localization: Identify the sciatic nerve using a nerve stimulator, observing for motor responses (e.g., paw twitching).

  • Injection: Once the nerve is localized, inject a standardized volume (e.g., 0.2 mL) of the test solution (this compound HCl, this compound free base, or control) perineurally.

  • Assessment of Motor Block: At regular intervals (e.g., every 2 minutes), assess the motor function of the hind limb using a graded scale (e.g., 0 = normal, 4 = complete paralysis). The time to complete motor block is recorded as the onset of motor anesthesia. The time until the return of normal motor function is the duration of the motor block.

  • Assessment of Sensory Block: At regular intervals, assess the sensory blockade.

    • Thermal Nociception: Use the plantar test to measure the latency of paw withdrawal from a heat source. An increase in latency indicates sensory blockade.

    • Mechanical Nociception: Use Von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus. An increase in the threshold indicates sensory blockade.

  • Data Analysis: Compare the onset time, duration, and magnitude of motor and sensory blockade between the different groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathway of Local Anesthetics

LocalAnestheticPathway cluster_outside Extracellular Space (Tissue pH ~7.4) cluster_membrane Nerve Cell Membrane (Lipid Bilayer) cluster_inside Intracellular Space (Axoplasm) Salt This compound HCl (R-NH⁺) Base This compound Free Base (R-N) Salt->Base Equilibrium Base->Salt Base_in R-N Base->Base_in Diffusion Membrane Salt_in R-NH⁺ Base_in->Salt_in Re-equilibration Salt_in->Base_in Na_Channel Voltage-Gated Na⁺ Channel Salt_in->Na_Channel Block Blockade Na_Channel->Block No_AP No Action Potential Block->No_AP Prevents Na⁺ Influx

Caption: Mechanism of action for local anesthetics like this compound.

Experimental Workflow for Efficacy Comparison

ExperimentalWorkflow Start Randomized Animal Cohorts GroupA Group A: this compound HCl Start->GroupA GroupB Group B: this compound Free Base Start->GroupB GroupC Group C: Vehicle Control Start->GroupC Injection Perineural Injection at Sciatic Nerve GroupA->Injection GroupB->Injection GroupC->Injection Assessment Behavioral Assessments Injection->Assessment Motor Motor Block Assessment Assessment->Motor Sensory Sensory Block Assessment Assessment->Sensory Data Data Collection (Onset, Duration, Intensity) Motor->Data Sensory->Data Analysis Statistical Analysis Data->Analysis

Caption: Workflow for in vivo comparison of this compound formulations.

References

a side-by-side analysis of the effects of Piperocaine and Hexylcaine on nerve conduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side analysis of the effects of two ester-type local anesthetics, Piperocaine and Hexylcaine, on nerve conduction. While direct comparative studies on these specific agents are limited in contemporary literature, this document synthesizes available data on their mechanisms of action, physicochemical properties, and expected effects based on research of similar local anesthetics. Detailed experimental protocols for assessing nerve conduction are also provided to facilitate further research.

Introduction

This compound and Hexylcaine are local anesthetics belonging to the ester class of compounds. Like other local anesthetics, they induce a transient and reversible blockade of nerve impulse conduction, leading to a loss of sensation in a localized area. Their primary clinical application is to prevent pain during minor surgical and dental procedures. Understanding the nuanced differences in their effects on nerve conduction is crucial for the development of safer and more effective local anesthetic agents.

Mechanism of Action: Blocking the Voltage-Gated Sodium Channels

The fundamental mechanism of action for both this compound and Hexylcaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the influx of sodium ions, which is a critical step in the generation and propagation of action potentials along the nerve fiber.[1] By preventing depolarization, these local anesthetics effectively halt the transmission of nerve impulses.

The prevailing model for local anesthetic action suggests that the uncharged form of the molecule penetrates the lipid-rich nerve membrane. Once inside the axoplasm, it re-equilibrates into its charged, cationic form, which then binds to a specific receptor site within the pore of the sodium channel.[1][2] This binding stabilizes the channel in its inactivated state, further preventing sodium ion influx.[2]

Local_Anesthetic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_uncharged Local Anesthetic (Uncharged) LA_charged_int Local Anesthetic (Charged) LA_uncharged->LA_charged_int Diffusion & Equilibration LA_charged_ext Local Anesthetic (Charged) LA_charged_ext->LA_uncharged Equilibration Na_Channel Voltage-Gated Sodium Channel Na_Influx_Blocked Sodium Influx Blocked Na_Channel->Na_Influx_Blocked Blockade Binding_Site Receptor Site LA_charged_int->Binding_Site Binding AP_Blocked Action Potential Propagation Blocked Na_Influx_Blocked->AP_Blocked

Figure 1: Signaling pathway of local anesthetic action.

Physicochemical Properties

PropertyHexylcaineThis compoundProcaine (for comparison)Reference
Chemical Class Benzoate EsterBenzoic Acid DerivativeEster[1][4]
Molecular Weight 261.36 g/mol Data not available236.31 g/mol [1]
logP (Octanol/Water) 3.9Data not available1.88[1]
Solubility 9.71e-03 g/LData not availableData not available[1]
pKa Data not availableData not available9.0[3]
Protein Binding Data not availableData not available5.8%[3]

Effects on Nerve Conduction: A Comparative Overview

Due to the limited availability of direct comparative studies, the following tables summarize the expected effects of this compound and Hexylcaine on nerve conduction based on their classification as ester-type local anesthetics and available data for similar compounds like procaine.

In Vitro Effects

In vitro preparations, such as isolated sciatic nerves or patch-clamped single neurons, allow for a controlled assessment of a drug's direct effects on nerve fibers and ion channels.

ParameterExpected Effect of this compound & HexylcaineSupporting Experimental Data (from similar compounds)Reference
Compound Action Potential (CAP) Amplitude Concentration-dependent decreaseLocal anesthetics like procaine cause a reversible, concentration-dependent suppression of CAP amplitude in frog sciatic nerves.[5][6][7][5][6][7]
Conduction Velocity Concentration-dependent decreaseHigher concentrations of local anesthetics are required to block conduction in larger diameter, faster-conducting nerve fibers.
Sodium Channel Blockade (IC50) Expected to be in the micromolar rangeThe IC50 for tonic block of Na+ channels by procaine in peripheral nerve is 60 µM.[8][8]
Potassium Channel Blockade Blockade at higher concentrationsProcaine blocks voltage-dependent K+ channels with an IC50 of 6302 µM.[8][8]
In Vivo Effects

In vivo studies, typically involving nerve blocks in animal models, provide insights into the clinical characteristics of local anesthetics, including onset and duration of action.

ParameterExpected Effect of this compound & HexylcaineSupporting Experimental Data (from similar compounds)Reference
Onset of Action Relatively rapidDetermined primarily by the pKa of the local anesthetic.[3][3]
Duration of Anesthesia Short to moderateHexylcaine is described as a short-acting local anesthetic with a half-life of less than 10 minutes.[9] The duration is influenced by protein binding and lipid solubility.[3][3][9]
Sensory vs. Motor Block Preferential block of smaller sensory fibersLocal anesthetics tend to block smaller, unmyelinated C-fibers (pain and temperature) at lower concentrations than larger, myelinated A-fibers (motor function).
Dose-Response Relationship Increased duration and intensity of block with increasing concentration/dose, up to a ceiling effect.Studies with ropivacaine have demonstrated a ceiling effect where increasing the volume of a given concentration does not further prolong block duration.[10][10]

Experimental Protocols

In Vitro: Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol allows for the direct measurement of a drug's effect on sodium channel currents in isolated neurons.

Patch_Clamp_Workflow Cell_Culture Neuronal Cell Culture (e.g., DRG neurons) Pipette_Prep Prepare Glass Micropipette (filled with internal solution) Cell_Culture->Pipette_Prep Seal_Formation Form a Gigaseal between pipette and cell membrane Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration (rupture membrane patch) Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Sodium Currents (voltage-clamp) Whole_Cell->Baseline_Recording Drug_Application Apply this compound or Hexylcaine (various concentrations) Baseline_Recording->Drug_Application Post_Drug_Recording Record Sodium Currents in the presence of the drug Drug_Application->Post_Drug_Recording Data_Analysis Analyze Data (determine IC50, onset/offset kinetics) Post_Drug_Recording->Data_Analysis

Figure 2: Workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from a suitable animal model (e.g., rat) and culture them.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -80 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

    • Record baseline currents.

    • Perfuse the recording chamber with the external solution containing varying concentrations of this compound or Hexylcaine.

    • Record sodium currents at each drug concentration.

  • Data Analysis:

    • Measure the peak sodium current amplitude in the absence and presence of the drug.

    • Construct a concentration-response curve and calculate the IC50 value (the concentration at which 50% of the current is inhibited).

In Vivo: Rat Sciatic Nerve Block Model

This protocol assesses the functional effects of a local anesthetic on sensory and motor nerve conduction in a living animal.

In_Vivo_Nerve_Block_Workflow Animal_Prep Anesthetize Rat (e.g., isoflurane) Nerve_Localization Locate Sciatic Nerve (anatomical landmarks) Animal_Prep->Nerve_Localization Injection Inject this compound or Hexylcaine (perineural) Nerve_Localization->Injection Sensory_Testing Assess Sensory Block (e.g., hot plate test, von Frey filaments) Injection->Sensory_Testing Motor_Testing Assess Motor Block (e.g., toe spread, grip strength) Injection->Motor_Testing Time_Course Record Onset and Duration of sensory and motor block Sensory_Testing->Time_Course Motor_Testing->Time_Course Data_Analysis Analyze Dose-Response Relationship Time_Course->Data_Analysis

Figure 3: Workflow for in vivo sciatic nerve block.

Methodology:

  • Animal Handling: Anesthetize an adult rat (e.g., Sprague-Dawley) using an appropriate anesthetic (e.g., isoflurane).

  • Injection:

    • Identify the sciatic notch.

    • Inject a defined volume and concentration of this compound or Hexylcaine perineurally.

  • Assessment of Sensory Block:

    • Thermal Nociception (Hot Plate Test): Measure the latency for the rat to withdraw its paw from a heated surface. An increase in latency indicates a sensory block.

    • Mechanical Nociception (von Frey Filaments): Determine the paw withdrawal threshold in response to stimulation with calibrated filaments. An increase in threshold indicates a sensory block.

  • Assessment of Motor Block:

    • Toe Spread Reflex: Observe the ability of the rat to spread its toes when lifted by the tail. A loss of this reflex indicates a motor block.

    • Grip Strength: Measure the force with which the rat can grip a wire mesh. A decrease in grip strength indicates a motor block.

  • Time Course:

    • Record the time to onset of sensory and motor block.

    • Monitor the duration of the block until the return of normal function.

  • Data Analysis:

    • Construct dose-response curves for the onset and duration of sensory and motor block.

Conclusion

This compound and Hexylcaine, as ester-type local anesthetics, are expected to produce a reversible blockade of nerve conduction by inhibiting voltage-gated sodium channels. Their clinical profiles, including potency, onset, and duration of action, are dictated by their physicochemical properties. Based on the available information for Hexylcaine and related compounds, it is anticipated that Hexylcaine is a short-acting local anesthetic.

The provided experimental protocols for in vitro patch-clamp electrophysiology and in vivo sciatic nerve block offer robust methodologies for future direct comparative studies. Such research is essential to fully elucidate the specific differences in the effects of this compound and Hexylcaine on nerve conduction, which will, in turn, inform the development of improved local anesthetic agents with optimized efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Piperocaine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Disposal Principles for Local Anesthetics

The primary rule for the disposal of any pharmaceutical, including local anesthetics like Piperocaine, is to avoid flushing them down the toilet or drain.[1] This practice is prohibited by the Environmental Protection Agency (EPA) as it can introduce harmful elements into waterways, which are not typically equipped to remove such compounds.[1]

Recommended Disposal Methods

Several methods are recommended for the disposal of chemical and pharmaceutical waste. The selection of the appropriate method depends on the quantity of waste, local regulations, and the available facilities.

Disposal MethodDescriptionKey Considerations
Incineration High-temperature destruction of waste.[2]The preferred and most effective method for eliminating pharmaceutical waste.[2][3] It must be carried out in a licensed facility with appropriate flue gas cleaning to prevent the release of toxic fumes.[2][3]
Engineered Landfill Disposal in an officially designated site with protective lining approved for hazardous waste.[4]A viable option when incineration is not accessible. Requires adherence to national and local regulations.[4]
Specialized Waste Management Company Contracting a commercial firm to handle all aspects of chemical waste disposal, from identification and packaging to final disposal.[4]This is often the safest and most rapid option, though it can be costly. The company assumes responsibility for the entire process.[4]
Disposal in Household Trash (for small quantities) A method for disposing of non-controlled substances when other options are unavailable.[5]The drug must be mixed with an unappealing substance and sealed in a container before being placed in the trash.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates a decision-making workflow for the proper disposal of this compound.

start Start: this compound Waste Identified is_controlled Is this compound a DEA Controlled Substance? start->is_controlled contact_ehs Consult Institutional Environmental Health & Safety (EHS) for Guidance is_controlled->contact_ehs Unsure reverse_distributor Dispose via a Pharmaceutical Reverse Distributor is_controlled->reverse_distributor Yes is_sharps Is the waste in a sharp container (e.g., needle)? is_controlled->is_sharps No contact_ehs->reverse_distributor end End: Waste Disposed reverse_distributor->end sharps_disposal Dispose in a designated sharps container is_sharps->sharps_disposal Yes is_large_quantity Is it a large quantity of waste? is_sharps->is_large_quantity No sharps_disposal->end waste_management_co Arrange for disposal by a licensed chemical waste management company (Incineration is preferred) is_large_quantity->waste_management_co Yes small_quantity_disposal Follow FDA guidelines for disposal in trash is_large_quantity->small_quantity_disposal No waste_management_co->end small_quantity_disposal->end

Caption: Decision workflow for this compound disposal.

Protocol for Disposal of Small Quantities of Non-Controlled this compound in Trash

For small quantities of this compound that are not classified as controlled substances and when other disposal options are not available, the following FDA-recommended procedure for disposal in household trash can be adapted.[5]

Materials:

  • This compound waste

  • An unappealing substance (e.g., dirt, cat litter, used coffee grounds)

  • A sealable plastic bag or container

  • Personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Don appropriate PPE.

  • Remove the this compound from its original container. Do not crush tablets or capsules.[5]

  • Mix the this compound with an equal or greater amount of an unappealing substance.[5] This makes the drug less attractive to children and pets and unrecognizable to anyone who might go through the trash.

  • Place the mixture in a sealable plastic bag or other container to prevent leakage.[5]

  • Seal the container securely.

  • Dispose of the sealed container in the regular laboratory or household trash.[5]

  • Remove all personal or laboratory information from the original this compound container before recycling or discarding it.[5]

Chemical Inactivation

No specific experimental protocols for the chemical inactivation of this compound were identified in the available resources. Therefore, chemical inactivation is not a recommended method of disposal unless validated and approved protocols are provided by a qualified chemist or waste management professional.

By adhering to these general guidelines and consulting with institutional environmental health and safety (EHS) offices, laboratory professionals can ensure the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling Piperocaine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Piperocaine in a laboratory setting. The information herein is compiled from safety data sheets of structurally similar ester-based local anesthetics, such as Procaine and Benzocaine, due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and perform a risk assessment before handling any chemical.

This guide provides procedural, step-by-step guidance to directly address operational questions and establish safe laboratory practices when working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid (powder) form, a comprehensive suite of personal protective equipment is crucial to prevent skin and eye contact, and inhalation.

Recommended Personal Protective Equipment for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Prevents direct skin contact. Ester-based anesthetics can cause skin irritation and sensitization.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from airborne particles and splashes of solutions containing this compound.
Skin and Body Protection A disposable, low-permeability lab coat with a solid front and long sleeves with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated.This compound powder can be easily inhaled, leading to potential respiratory irritation and systemic effects.

Quantitative Safety Data

Due to the limited availability of specific toxicological data for this compound, the following table presents acute toxicity data for the related compound, Procaine. This information is provided as a reference for risk assessment.

Acute Toxicity Data for Procaine Hydrochloride:

Route of AdministrationSpeciesLD50 (Lethal Dose, 50%)
OralMouse350 mg/kg

Source: Procaine Material Safety Data Sheet[1]

Occupational Exposure Limits (OELs):

Currently, there are no established Permissible Exposure Limits (PELs) by OSHA or Recommended Exposure Limits (RELs) by NIOSH for this compound or the closely related compounds Procaine and Benzocaine.[2][3][4][5] In the absence of established OELs, it is imperative to handle this compound with a high degree of caution, utilizing engineering controls and personal protective equipment to minimize any potential exposure.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, thoroughly read and understand this safety guide and any internal safety protocols. Ensure that a safety shower and eyewash station are readily accessible.

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Weighing and Transfer: Use a spatula or other appropriate tools for transferring the solid material. Avoid actions that could generate dust.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan:

All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.

  • Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated protective equipment should be disposed of in a designated hazardous waste container.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

Visual Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Read SDS & SOPs Read SDS & SOPs Verify Fume Hood & Safety Equipment Verify Fume Hood & Safety Equipment Read SDS & SOPs->Verify Fume Hood & Safety Equipment Don PPE Don PPE Verify Fume Hood & Safety Equipment->Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Label Hazardous Waste Label Hazardous Waste Segregate Waste->Label Hazardous Waste Store for Pickup Store for Pickup Label Hazardous Waste->Store for Pickup Decontaminate Work Area Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperocaine
Reactant of Route 2
Reactant of Route 2
Piperocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.